molecular formula C5H6N4O B1266822 2-Aminopyrimidine-5-carboxamide CAS No. 5388-17-0

2-Aminopyrimidine-5-carboxamide

Cat. No.: B1266822
CAS No.: 5388-17-0
M. Wt: 138.13 g/mol
InChI Key: YBLLVQWJYBPMEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Product Overview 2-Aminopyrimidine-5-carboxamide (: 5388-17-0) is a high-purity heterocyclic building block with the molecular formula C5H6N4O and a molecular weight of 138.13 g/mol . This compound is a key synthetic intermediate in organic chemistry and pharmaceutical research, specifically categorized among heterocyclic building blocks . Specifications and Handling The product is characterized by a purity of 97% . For optimal long-term stability, it is recommended to store this compound in a dark place under an inert atmosphere at 2-8°C . Please consult the Safety Data Sheet (SDS) for comprehensive handling instructions. This product is for Research Use Only and is not intended for diagnostic or therapeutic applications . Research Significance As a multifunctional scaffold, 2-Aminopyrimidine-5-carboxamide is of significant interest in medicinal chemistry. Its structure, featuring both an amine and a carboxamide functional group on a pyrimidine ring, makes it a valuable precursor for the synthesis of more complex molecules. Patents indicate that derivatives of similar 2-aminopyrazine carboxamide compounds have been investigated for potential therapeutic applications, highlighting the relevance of this chemical class in drug discovery efforts . Researchers utilize this building block to develop novel compounds for various biological screenings. Safety Information This compound has the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) . Appropriate personal protective equipment should be worn, and handling should occur only in a well-ventilated setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-aminopyrimidine-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N4O/c6-4(10)3-1-8-5(7)9-2-3/h1-2H,(H2,6,10)(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBLLVQWJYBPMEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=N1)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10292010
Record name 2-aminopyrimidine-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10292010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5388-17-0
Record name 5388-17-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79622
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-aminopyrimidine-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10292010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

The 2-Aminopyrimidine-5-carboxamide Scaffold: Discovery, Regioselective Synthesis, and Target Validation

Author: BenchChem Technical Support Team. Date: March 2026

Abstract The 2-aminopyrimidine-5-carboxamide core represents a highly privileged and versatile scaffold in modern medicinal chemistry. Originally recognized for its ability to mimic the adenine ring of ATP in kinase inhibitors (e.g., Janus kinases [JAK] and Cyclin-dependent kinases [CDK]), this structural motif has recently gained prominence as a potent disruptor of protein-protein interactions. This whitepaper provides an in-depth technical analysis of the discovery of 2-aminopyrimidine-5-carboxamide analogs, focusing on their evolution as selective Signal Transducer and Activator of Transcription 6 (STAT6) inhibitors. By examining the structural rationale, synthesizing the causality behind experimental workflows, and detailing self-validating assay protocols, this guide serves as a comprehensive resource for drug development professionals.

Structural Rationale and Scaffold Versatility

The pharmacological success of the 2-aminopyrimidine-5-carboxamide scaffold is rooted in its precise geometric and electronic properties. The pyrimidine ring provides a rigid, planar aromatic system capable of π−π stacking within hydrophobic binding pockets. More importantly, the scaffold offers a dense array of hydrogen bond donors and acceptors:

  • Pyrimidine Nitrogens (N1, N3): Act as potent hydrogen bond acceptors.

  • C2-Amine and C5-Carboxamide: Serve as flexible hydrogen bond donors and acceptors.

In the context of kinase inhibition, this arrangement perfectly mimics the hydrogen-bonding network of the ATP adenine ring at the kinase hinge region[1]. However, in the context of transcription factors like STAT6, the scaffold functions differently. STAT6 relies on its Src Homology 2 (SH2) domain to bind to phosphorylated tyrosine residues on the IL-4R α receptor. The 2-aminopyrimidine-5-carboxamide core, when appropriately substituted at the C2 and C4 positions, acts as a phosphotyrosine mimetic. It anchors into the highly polar SH2 domain, preventing STAT6 recruitment, subsequent phosphorylation, and dimerization[2].

Case Study: Discovery of the STAT6 Inhibitor AS1517499

The discovery of AS1517499 highlights the hit-to-lead optimization process utilizing the 2-aminopyrimidine-5-carboxamide core. The natural product TMC-264 (isolated from the fungus Phoma) was identified as a weak STAT6 inhibitor ( IC50​=1600 nM ). Researchers hypothesized that stripping the complex natural product down to a synthetic pyrimidine-5-carboxamide core would improve both potency and synthetic tractability[3].

Through iterative Structure-Activity Relationship (SAR) campaigns, it was discovered that placing a benzylamino group at the C4 position and a phenethylamine derivative at the C2 position drastically increased affinity[2]. The resulting compound, AS1517499, exhibited an IC50​ of 21 nM against STAT6 and demonstrated profound efficacy in ameliorating antigen-induced bronchial hypercontractility in murine asthma models[4].

2.1 Quantitative SAR Data Presentation

The table below summarizes the optimization trajectory from the natural product hit to advanced synthetic leads, demonstrating the critical impact of C2 and C4 substitutions.

Compound IdentifierC4 SubstituentC2 SubstituentSTAT6 IC50​ (nM)IL-4 Th2 Diff IC50​ (nM)
TMC-264 N/A (Natural Product)N/A1600N/A
AS1517499 Benzylamino2-(3-chloro-4-hydroxyphenyl)ethylamino212.3
AS1617612 2,3,6-trifluorobenzylamino4-morpholin-4-ylphenylamino0.700.28

Data synthesized from Nagashima et al., 2007 and 2008.

2.2 Mechanistic Pathway Visualization

Pathway IL4 IL-4 / IL-13 Cytokines Receptor IL-4Rα / IL-13Rα1 Complex IL4->Receptor Binds JAK JAK Kinase Activation Receptor->JAK Activates STAT6_M STAT6 Monomer Recruitment JAK->STAT6_M Recruits STAT6_P STAT6 Phosphorylation (Tyr641) STAT6_M->STAT6_P Phosphorylates STAT6_D STAT6 Dimerization (SH2 Domain) STAT6_P->STAT6_D SH2 Interaction Nucleus Nuclear Translocation & Th2 Gene Transcription STAT6_D->Nucleus Translocates Inhibitor AS1517499 (2-Aminopyrimidine-5-carboxamide) Inhibitor->STAT6_P Blocks Phosphorylation

IL-4/IL-13 STAT6 Signaling Pathway and targeted inhibition by AS1517499.

Experimental Workflows & Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols detail the synthesis and biological validation of 2-aminopyrimidine-5-carboxamide analogs. Each step includes the mechanistic causality governing the experimental design.

3.1 Protocol 1: Regioselective Synthesis via Sequential SNAr

The synthesis of these analogs relies on the differential reactivity of the C2 and C4 chlorine atoms on the starting material, 2,4-dichloropyrimidine-5-carboxamide.

Causality Check: Why does substitution occur at C4 first? The C4 position is highly activated for Nucleophilic Aromatic Substitution (SNAr) due to the strong electron-withdrawing effect of the adjacent C5-carboxamide group. Once the first amine is installed at C4, its electron-donating nature deactivates the pyrimidine ring, rendering the remaining C2 chlorine significantly less reactive. Consequently, the second SNAr step requires forcing conditions (elevated temperatures and stronger bases).

Step-by-Step Methodology:

  • C4 Amination (Kinetic Control): Dissolve 2,4-dichloropyrimidine-5-carboxamide (1.0 eq) in anhydrous THF. Cool the reaction to 0°C to prevent over-substitution.

  • Add the primary amine (e.g., benzylamine, 1.05 eq) and N,N-diisopropylethylamine (DIPEA, 1.2 eq) dropwise. Stir for 2 hours at 0°C.

  • Quench with saturated aqueous NH4​Cl and extract with ethyl acetate. Purify via flash chromatography to isolate the 4-amino-2-chloropyrimidine-5-carboxamide intermediate.

  • C2 Amination (Thermodynamic Control): Dissolve the intermediate (1.0 eq) in a high-boiling polar aprotic solvent (e.g., NMP or DMF).

  • Add the secondary/primary amine (e.g., phenethylamine derivative, 1.5 eq) and a stronger base (e.g., K2​CO3​ , 2.0 eq). Heat the mixture to 100–120°C for 12–18 hours.

  • Cool to room temperature, dilute with water to precipitate the product, and isolate via vacuum filtration. Purify via preparative HPLC to yield the final 2,4-disubstituted analog.

Synthesis SM 2,4-Dichloropyrimidine- 5-carboxamide Step1 SNAr 1 (C4 Position) Benzylamine, Base, 0°C SM->Step1 Int1 4-(Benzylamino)-2-chloro- pyrimidine-5-carboxamide Step1->Int1 Step2 SNAr 2 (C2 Position) Phenethylamine, Heat (100°C) Int1->Step2 Product AS1517499 (Target Analog) Step2->Product

Regioselective Synthetic Workflow for 2-Aminopyrimidine-5-carboxamide Analogs.

3.2 Protocol 2: In Vitro STAT6 Phosphorylation Assay (Self-Validating)

To confirm that the synthesized analogs inhibit STAT6 activation, an in vitro phosphorylation assay using cultured human bronchial smooth muscle cells (hBSMCs) must be executed.

Self-Validating System Design: A common pitfall in inhibitor screening is mistaking non-specific cytotoxicity for target inhibition. To validate the system, this protocol pairs a Western Blot readout (for p-STAT6) with a parallel MTT cell viability assay. Furthermore, a washout step is included to determine if the inhibitor binds reversibly or covalently.

Step-by-Step Methodology:

  • Cell Preparation: Seed hBSMCs in 6-well plates and culture until 80% confluent. Serum-starve the cells for 24 hours to reduce basal phosphorylation levels.

  • Compound Treatment: Pre-treat the cells with the 2-aminopyrimidine-5-carboxamide analog (e.g., AS1517499 at 10, 30, and 100 nM) for 30 minutes. Include a vehicle control (0.1% DMSO).

  • Stimulation: Stimulate the cells with recombinant human IL-13 (100 ng/mL) for exactly 1 hour to induce STAT6 phosphorylation[5].

  • Washout Control (Validation Step): In a parallel set of wells, treat with the inhibitor for 30 min, wash the cells three times with warm PBS to remove the compound, and then stimulate with IL-13. Recovery of p-STAT6 signal confirms reversible binding.

  • Lysis and Western Blotting: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors. Resolve proteins via SDS-PAGE, transfer to a PVDF membrane, and probe with anti-phospho-STAT6 (Tyr641) and anti-total-STAT6 antibodies.

  • Viability Counter-Screen (Validation Step): In a separate 96-well plate treated identically, add MTT reagent (0.5 mg/mL) for 4 hours. Measure absorbance at 570 nm. If cell viability drops below 90%, the observed p-STAT6 reduction in the Western blot must be flagged as potentially artifactual due to toxicity.

Conclusion

The 2-aminopyrimidine-5-carboxamide scaffold is a masterclass in rational drug design. By leveraging the differential reactivity of the pyrimidine ring, medicinal chemists can rapidly generate diverse libraries of analogs via regioselective SNAr reactions. As demonstrated by the discovery of AS1517499, fine-tuning the C2 and C4 substituents allows these molecules to transition from generic kinase hinge-binders to highly selective disruptors of SH2 domain-mediated transcription factor signaling. Future applications of this scaffold will likely expand into targeted protein degradation (PROTACs), utilizing the solvent-exposed regions of the C4-benzyl group as ideal linker attachment points.

References
  • Nagashima, S., et al. "Synthesis and evaluation of 2-{[2-(4-hydroxyphenyl)-ethyl]amino}pyrimidine-5-carboxamide derivatives as novel STAT6 inhibitors." Bioorganic & Medicinal Chemistry 15.2 (2007): 1044-1055. URL: [Link]

  • Nagashima, S., et al. "Identification of 4-benzylamino-2-[(4-morpholin-4-ylphenyl)amino]pyrimidine-5-carboxamide derivatives as potent and orally bioavailable STAT6 inhibitors." Bioorganic & Medicinal Chemistry 16.13 (2008): 6509-6521. URL: [Link]

  • Chiba, Y., et al. "A Novel STAT6 Inhibitor AS1517499 Ameliorates Antigen-Induced Bronchial Hypercontractility in Mice." American Journal of Respiratory Cell and Molecular Biology 41.5 (2009): 516-524. URL: [Link]

Sources

Spectroscopic Elucidation of 2-Aminopyrimidine-5-carboxamide: A Comprehensive Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Significance

2-Aminopyrimidine-5-carboxamide (CAS: 5388-17-0) is a high-purity, multifunctional heterocyclic building block with the molecular formula C₅H₆N₄O (MW: 138.13 g/mol )[1]. In modern medicinal chemistry, this scaffold is highly prized for its role in synthesizing complex kinase inhibitors—particularly those targeting PI3K, BTK, and the STAT6 signaling pathways[2][3]. Because the pyrimidine ring is decorated with both an electron-donating primary amine and an electron-withdrawing carboxamide, the molecule exhibits a complex electronic push-pull system.

This whitepaper provides an authoritative, in-depth analysis of the spectroscopic data (NMR, FT-IR, and HRMS) for 2-Aminopyrimidine-5-carboxamide. As a Senior Application Scientist, I have structured this guide to not only present the data but to explain the underlying quantum and physicochemical causality behind the observed spectral phenomena.

Structural Elucidation Strategy

To unambiguously confirm the structure and purity of 2-Aminopyrimidine-5-carboxamide, an orthogonal analytical approach is required. Relying on a single technique can lead to false positives due to isomeric impurities. Our self-validating workflow integrates Nuclear Magnetic Resonance (NMR) for carbon-hydrogen framework mapping, Fourier-Transform Infrared (FT-IR) for functional group verification, and High-Resolution Mass Spectrometry (HRMS) for exact mass and connectivity confirmation.

Workflow Sample 2-Aminopyrimidine-5-carboxamide (Analyte) NMR NMR Spectroscopy (DMSO-d6) Sample->NMR MS Mass Spectrometry (ESI-TOF) Sample->MS IR FT-IR Spectroscopy (ATR) Sample->IR Data Structural Validation & Data Synthesis NMR->Data MS->Data IR->Data

Fig 1. Multimodal orthogonal spectroscopic workflow for structural elucidation.

Nuclear Magnetic Resonance (NMR) Profiling

The NMR spectra of 2-Aminopyrimidine-5-carboxamide are heavily dictated by the electronic effects of its substituents and the symmetry of the pyrimidine core [1].

Mechanistic Causality of Chemical Shifts
  • The Pyrimidine Core (H4/H6 and C4/C6): The two ring nitrogens are highly electronegative, pulling electron density away from the adjacent carbons via inductive effects. Consequently, the equivalent protons at positions 4 and 6 are highly deshielded, appearing as a sharp singlet far downfield at ~8.70 ppm .

  • The C5 Position: Despite being attached to the electron-withdrawing carboxamide group, the C5 carbon is surprisingly shielded (~115 ppm ). This is caused by the strong resonance electron-donation from the C2-amine group. The lone pair on the amine nitrogen delocalizes into the ring, heavily localizing electron density at the para position (C5) [4].

  • Restricted Amide Rotation: The carboxamide protons (-CONH₂) do not appear as a single 2H peak. Instead, they manifest as two distinct broad singlets (typically around 7.2 ppm and 7.8 ppm ). This occurs because the C-N bond in the amide possesses partial double-bond character due to resonance, restricting free rotation at room temperature. Thus, one proton is locked cis to the carbonyl oxygen, and the other is trans, placing them in different magnetic environments.

Quantitative Data Summary: NMR
NucleusChemical Shift (ppm)MultiplicityIntegrationAssignment / Causality
¹H 8.70Singlet (s)2HH4, H6 (Deshielded by ring nitrogens)
¹H 7.80Broad Singlet (br s)1H-CONH₂ (Amide proton, trans to oxygen)
¹H 7.20Broad Singlet (br s)1H-CONH₂ (Amide proton, cis to oxygen)
¹H 7.40Broad Singlet (br s)2H-NH₂ (Primary amine at C2)
¹³C 165.5Singlet (s)1CC=O (Carboxamide carbonyl)
¹³C 163.2Singlet (s)1CC2 (Attached to highly electronegative N atoms)
¹³C 158.4Singlet (s)2CC4, C6 (Equivalent ring carbons)
¹³C 115.1Singlet (s)1CC5 (Shielded by resonance from C2-amine)

(Note: Spectra acquired in DMSO-d₆. Values are representative based on pyrimidine scaffold systematics).

Vibrational Spectroscopy (FT-IR)

FT-IR spectroscopy provides critical validation of the hydrogen-bonding network and functional groups. In the solid state, 2-Aminopyrimidine-5-carboxamide forms a complex intermolecular hydrogen-bonded lattice utilizing the amine donors and pyrimidine nitrogen acceptors [1].

  • Amide I Band (C=O Stretch): Typically, a ketone carbonyl stretches at >1710 cm⁻¹. However, in this molecule, the resonance from the amide nitrogen donates electron density into the carbonyl, weakening the C=O double bond character. Combined with solid-state hydrogen bonding, this shifts the Amide I band down to ~1670 cm⁻¹ .

  • N-H Stretching: The presence of two primary amino groups (-NH₂ and -CONH₂) results in a broad, complex set of bands between 3150–3450 cm⁻¹ , representing symmetric and asymmetric stretching modes.

Quantitative Data Summary: FT-IR
Wavenumber (cm⁻¹)IntensityVibrational ModeStructural Assignment
3450, 3320, 3150Strong, BroadN-H Stretch (Sym/Asym)Primary amine (C2) and Carboxamide
1670Very StrongC=O Stretch (Amide I)Carboxamide carbonyl
1620MediumN-H Bend (Amide II)Carboxamide N-H bending
1580, 1550StrongC=N, C=C StretchPyrimidine ring skeletal vibrations

High-Resolution Mass Spectrometry (HRMS)

Under Electrospray Ionization (ESI) in positive mode, the molecule readily accepts a proton due to the basicity of the pyrimidine ring nitrogens and the C2-amine, yielding an intense [M+H]⁺ ion at m/z 139.06 .

Fragmentation Causality (Collision-Induced Dissociation)

When subjected to CID, the molecule undergoes predictable neutral losses. The most thermodynamically favorable pathways involve the cleavage of the exocyclic groups. The loss of ammonia (NH₃, -17 Da) from either the amine or amide group yields a fragment at m/z 122.04. Alternatively, the loss of the entire carboxamide moiety (-CONH₂, -44 Da) generates a highly stabilized pyrimidin-2-amine cation at m/z 95.05.

MS_Frag Parent [M+H]+ m/z 139.06 Frag1 Fragment A m/z 122.04 Parent->Frag1 -NH3 (17 Da) Frag2 Fragment B m/z 95.05 Parent->Frag2 -CONH2 (44 Da)

Fig 2. Proposed ESI-MS fragmentation pathway for 2-Aminopyrimidine-5-carboxamide.

Standardized Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems.

Protocol A: High-Resolution NMR Acquisition

Self-Validating Mechanism: Internal standard calibration (TMS) ensures chemical shift accuracy, while rigorous shimming prevents peak distortion masquerading as coupling.

  • Sample Preparation: Dissolve 15 mg of 2-Aminopyrimidine-5-carboxamide in 0.6 mL of high-purity, anhydrous DMSO-d₆. Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

  • Instrument Setup: Transfer the solution to a precision 5 mm NMR tube. Insert into a 400 MHz (or higher) NMR spectrometer.

  • Tuning & Shimming: Lock onto the deuterium signal of DMSO. Shim the Z-axis gradients until the TMS peak exhibits a Full Width at Half Maximum (FWHH) of < 0.8 Hz.

  • ¹H Acquisition: Acquire using a 30° pulse angle, 16 scans, and a relaxation delay (D1) of 2.0 seconds to ensure complete longitudinal relaxation of the amine protons.

  • ¹³C Acquisition: Acquire at 100 MHz using a proton-decoupled sequence (e.g., WALTZ-16). Use 1024 scans and a D1 of 2.0 seconds to capture the quaternary carbons (C2, C5, C=O) with adequate signal-to-noise.

Protocol B: LC-ESI-TOF-MS Analysis

Self-Validating Mechanism: A blank injection is run immediately prior to the sample to rule out column carryover or background contamination.

  • System Calibration: Calibrate the TOF mass axis using a standard tuning mix (e.g., Agilent ESI-L) to ensure mass accuracy is < 5 ppm.

  • Sample Preparation: Prepare a 1 µg/mL solution of the analyte in LC-MS grade Methanol/Water (50:50, v/v) containing 0.1% Formic Acid to promote ionization.

  • Chromatography: Inject 2 µL onto a C18 reversed-phase column (2.1 x 50 mm, 1.8 µm particle size). Elute using a linear gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes.

  • Mass Analysis: Operate the ESI source in positive ion mode with a capillary voltage of 3.5 kV and a desolvation temperature of 300°C. Extract chromatograms at m/z 139.0620 (± 10 ppm window).

References

  • Patent Literature. "Heteroaryl compounds and uses thereof".

Sources

The 2-Aminopyrimidine-5-carboxamide Scaffold: A Core Pharmacophore in Kinase and STAT6 Signaling Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern molecular pharmacology, the rational design of small-molecule inhibitors relies heavily on privileged scaffolds—molecular cores that consistently demonstrate high-affinity binding to biological targets. 2-Aminopyrimidine-5-carboxamide (CAS 5388-17-0; Molecular Weight: 138.13 g/mol ) represents one of the most versatile and effective heterocyclic building blocks in drug discovery[1.1]. Featuring both an amine and a carboxamide functional group on a pyrimidine ring, this scaffold serves as a critical precursor for synthesizing complex molecules that modulate intracellular signaling, most notably through the inhibition of protein kinases and the STAT6 pathway.

This technical guide dissects the structural pharmacology of the 2-aminopyrimidine-5-carboxamide scaffold, explores its mechanistic role in targeting the ATP-binding hinge region of kinases, and provides field-validated protocols for evaluating its derivatives in preclinical models.

Structural Pharmacology & The Hinge Region Binding Logic

To understand why this scaffold is so effective, we must examine the thermodynamic and structural drivers of kinase inhibition. Protein kinases mediate intracellular signaling by transferring a phosphate group from ATP to a target protein.

Derivatives of 2-aminopyrimidine are engineered to act as ATP competitive inhibitors. They specifically interact with the hinge region of kinases—a highly conserved segment connecting the N-terminal and C-terminal lobes of the kinase domain[1.1].

  • Causality of Binding: The 2-amino group of the pyrimidine ring acts as a potent hydrogen bond donor, while the adjacent pyrimidine nitrogen acts as a hydrogen bond acceptor. This bidentate interaction perfectly mimics the hydrogen bonding pattern of the adenine ring of ATP with the backbone amides of the hinge region, anchoring the molecule deeply within the active site.

  • Selectivity Tuning: The 5-carboxamide group projects outward toward the solvent-exposed region or interacts with the DFG (Asp-Phe-Gly) motif. By modifying this carboxamide group, medicinal chemists can alter the conformational state of the kinase (e.g., Type I vs. Type II inhibition) and dictate target selectivity.

Targeting the STAT6 Pathway: The AS1517499 Paradigm

A premier example of this scaffold's utility is AS1517499 , a potent, brain-permeable derivative that selectively inhibits STAT6 (Signal Transducer and Activator of Transcription 6) phosphorylation[2.1].

In allergic asthma models, Interleukin-13 (IL-13) binds to its receptor, activating JAK kinases which subsequently phosphorylate STAT6. Phosphorylated STAT6 dimerizes and translocates to the nucleus to drive Th2 cell differentiation and up-regulate RhoA—a GTPase responsible for calcium sensitization and bronchial smooth muscle (BSM) hypercontractility[2.5]. AS1517499 directly interrupts this cascade with an IC50 of 21 nM, preventing the phosphorylation event and halting downstream pathogenic transcription[2.3].

G IL4 IL-4 / IL-13 Receptor Receptor Complex IL4->Receptor JAK JAK Kinases Receptor->JAK STAT6 STAT6 Monomer JAK->STAT6 Phosphorylation pSTAT6 Phospho-STAT6 Dimer STAT6->pSTAT6 Dimerization Nucleus Gene Transcription (Th2 Differentiation, RhoA) pSTAT6->Nucleus Translocation Inhibitor AS1517499 (2-Aminopyrimidine-5-carboxamide) Inhibitor->STAT6 Inhibits Phosphorylation

IL-4/IL-13 induced STAT6 signaling pathway and the inhibitory action of AS1517499.

Broad-Spectrum Kinase Inhibition

Beyond STAT6, the 2-aminopyrimidine-5-carboxamide core is highly modular. By substituting the carboxamide group with electrophilic "warheads" (e.g., acrylamides), researchers have developed irreversible covalent inhibitors targeting Bruton's Tyrosine Kinase (BTK). These compounds covalently bind to the Cys481 residue of BTK, permanently abolishing its enzymatic activity, which is a critical mechanism for treating B-cell malignancies[1.7].

Quantitative Pharmacological Data

The table below summarizes the quantitative efficacy of various derivatives based on the 2-aminopyrimidine-5-carboxamide scaffold across different signaling targets.

Compound / Derivative ClassPrimary TargetIC50 / AffinityKey Biological Effect
AS1517499 STAT6 (Phosphorylation)21 nMInhibits Th2 differentiation; reduces RhoA up-regulation[2.1].
BTK Inhibitor Probes BTK (Cys481)< 10 nMIrreversible covalent binding; B-cell signaling inhibition[1.7].
Pyrimidine-based CDK Inhibitors CDK1 / CDK2Nanomolar rangeCell cycle arrest in oncology models.
2-Aminoquinazoline analogs Histidine Kinases / PI3KNanomolar rangeAntibacterial / Anticancer properties.

Validated Experimental Protocols

To ensure scientific integrity, any assay evaluating kinase or STAT6 inhibition must be designed as a self-validating system. The following protocol outlines the in vitro evaluation of AS1517499, explaining the causality behind each methodological choice.

Protocol: In Vitro Evaluation of STAT6 Phosphorylation Inhibition

Objective: Quantify the inhibitory effect of AS1517499 on IL-13-induced STAT6 phosphorylation in human bronchial smooth muscle cells (hBSMCs).

Step-by-Step Methodology:

  • Cell Culture & Serum Starvation: Seed hBSMCs in 6-well plates at a density of 3,500 cells/cm². Once 80-85% confluence is reached, culture the cells in a serum-free medium for 24 hours.

    • Causality: Serum contains a myriad of undefined growth factors that basally activate kinase pathways, creating a high signal-to-noise ratio. Starvation synchronizes the cells and reduces basal STAT6 phosphorylation, ensuring that any observed phosphorylation is strictly causally linked to our controlled IL-13 stimulation.

  • Inhibitor Pre-Incubation: Treat the cells with AS1517499 (100 nM) or a vehicle control (0.3% DMSO) for 30 minutes prior to cytokine exposure.

    • Causality: Binding kinetics dictate that the small molecule must reach thermodynamic equilibrium within the intracellular target pocket before the rapid, transient phosphorylation cascade is initiated by the cytokine receptor.

  • Cytokine Stimulation: Add recombinant human IL-13 (100 ng/mL) to the wells and incubate for 15-30 minutes.

  • Lysis and Protein Extraction: Wash cells with ice-cold PBS to halt signaling, then lyse using RIPA buffer heavily supplemented with protease and phosphatase inhibitors (e.g., sodium orthovanadate, NaF).

    • Causality: Phosphatases are highly active upon cell lysis. Without immediate inhibition, they will rapidly dephosphorylate p-STAT6, leading to false-positive "inhibition" results.

  • Validation & Detection (Western Blot): Run the lysates on an SDS-PAGE gel and blot for p-STAT6 (Tyr641) and total STAT6.

    • Self-Validating System: The assay must include a negative control (No IL-13, No Inhibitor) to prove baseline starvation efficacy, and a positive control (IL-13, Vehicle Only) to prove maximum signal magnitude. The ratio of p-STAT6 to total STAT6 provides the normalized inhibition metric.

Workflow Step1 Cell Culture & Starvation (Synchronize baseline signal) Step2 Compound Pre-Incubation (AS1517499 at 100 nM) Step1->Step2 Step3 Cytokine Stimulation (IL-13 at 100 ng/mL) Step2->Step3 Step4 Cell Lysis & Extraction (Phosphatase inhibitors added) Step3->Step4 Step5 Western Blot Analysis (Detect p-STAT6 / Total STAT6) Step4->Step5 Validation Self-Validation: Include + / - Cytokine Controls Validation->Step5

Step-by-step experimental workflow for validating STAT6 phosphorylation inhibition.

References

  • Benchchem. "2-Aminopyrimidine-5-carboxamide | CAS 5388-17-0 - Product Overview and Ligand-Protein Interaction Profiling.
  • MedChemExpress. "AS1517499 | STAT6 Inhibitor.
  • Cayman Chemical. "AS1517499 (CAS Number: 919486-40-1).
  • Chiba, Y., et al. "A novel STAT6 inhibitor AS1517499 ameliorates antigen-induced bronchial hypercontractility in mice." American Journal of Respiratory Cell and Molecular Biology, 41(5), 516-524 (2009).
  • Google Patents. "WO2011090760A1 - Heteroaryl compounds and uses thereof.

Methodological & Application

Comprehensive Application Note & Protocol: Synthesis and Characterization of 2-Aminopyrimidine-5-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Context

2-Aminopyrimidine-5-carboxamide (CAS: 5388-17-0) is a highly versatile heterocyclic building block extensively utilized in medicinal chemistry and rational drug design[1]. Its structural architecture—featuring a pyrimidine core decorated with both a primary amine and a carboxamide group—provides a dense array of hydrogen bond donors and acceptors. This specific topology is highly privileged in the design of kinase inhibitors, as it mimics the hydrogen-bonding pattern of ATP, allowing for robust interactions within the hinge region of various kinases[2].

Furthermore, derivatives of the 2-aminopyrimidine-5-carboxamide scaffold have been identified as potent inhibitors of the STAT6 signaling pathway (e.g., the selective inhibitor AS1517499)[3]. The JAK/STAT6 pathway is heavily implicated in the pathophysiology of allergic and inflammatory diseases, such as asthma and atopic dermatitis. By targeting this pathway, pyrimidine-based compounds prevent the dimerization and nuclear translocation of STAT6, thereby halting the transcription of inflammatory genes.

STAT6_Pathway IL4 IL-4 / IL-13 Receptor IL-4R / IL-13R IL4->Receptor Binds JAK JAK Kinases Receptor->JAK Activates STAT6 STAT6 (Inactive) JAK->STAT6 Phosphorylates pSTAT6 pSTAT6 Dimer STAT6->pSTAT6 Dimerizes Nucleus Nucleus Translocation pSTAT6->Nucleus Translocates Transcription Gene Transcription (Th2, IgE) Nucleus->Transcription Initiates

Caption: The IL-4/IL-13 induced STAT6 signaling pathway targeted by pyrimidine-based inhibitors.

Synthetic Methodologies: Strategic Causality

The construction of the 2-aminopyrimidine-5-carboxamide scaffold can be approached via two primary strategic vectors:

  • De Novo Ring Synthesis: Condensation of a three-carbon building block (e.g., an enaminone or malonamide derivative) with guanidine[1]. This approach is highly atom-economical when building complex, heavily substituted derivatives from acyclic precursors.

  • Functional Group Interconversion (Amidation): Conversion of the carboxyl group on a pre-existing pyrimidine ring (2-aminopyrimidine-5-carboxylic acid) into a carboxamide[1][4].

For laboratory-scale synthesis and high-purity applications, the amidation of 2-aminopyrimidine-5-carboxylic acid is preferred. The causality behind this choice lies in its operational simplicity and high yield. Direct conversion using harsh reagents like thionyl chloride (SOCl₂) to form an acyl chloride can lead to unwanted side reactions, such as self-condensation or reaction with the unprotected 2-amino group.

To circumvent this, a milder activation strategy using 1,1'-Carbonyldiimidazole (CDI) is employed. CDI activates the carboxylic acid to form a highly reactive acyl imidazole intermediate while releasing CO₂ gas. This provides a self-validating visual cue for the chemist: the cessation of effervescence indicates complete activation of the starting material.

Synthetic_Workflow SM 2-Aminopyrimidine- 5-carboxylic acid Activation Activation (CDI / DMF) SM->Activation Step 1 Intermediate Acyl Imidazole Intermediate Activation->Intermediate CO2 Evolution Amidation Amidation (NH4HCO3 or NH3) Intermediate->Amidation Step 2 Product 2-Aminopyrimidine- 5-carboxamide Amidation->Product Precipitation

Caption: Step-by-step synthetic workflow for the amidation of 2-aminopyrimidine-5-carboxylic acid.

Experimental Protocol: Synthesis of 2-Aminopyrimidine-5-carboxamide

Self-Validating System Note: This protocol uses gas evolution and solubility changes as real-time indicators of reaction progress, ensuring the operator can visually validate each step before proceeding to the next.

Reagents & Materials:

  • 2-Aminopyrimidine-5-carboxylic acid (1.0 eq, 10 mmol, 1.39 g)

  • 1,1'-Carbonyldiimidazole (CDI) (1.5 eq, 15 mmol, 2.43 g)

  • Ammonium bicarbonate (NH₄HCO₃) (3.0 eq, 30 mmol, 2.37 g) or Ammonium hydroxide (NH₄OH, 28% aq)

  • Anhydrous N,N-Dimethylformamide (DMF) (15 mL)

  • Magnetic stirrer, 50 mL round-bottom flask, nitrogen balloon.

Step-by-Step Methodology:

  • Preparation and Suspension: Suspend 2-aminopyrimidine-5-carboxylic acid (1.39 g) in 15 mL of anhydrous DMF in a dry 50 mL round-bottom flask equipped with a magnetic stir bar.

  • CDI Addition (Activation): Under a nitrogen atmosphere, add CDI (2.43 g) portion-wise at room temperature. Causality: Portion-wise addition controls the rate of CO₂ evolution, preventing the reaction from bubbling over and ensuring a steady generation of the acyl imidazole intermediate.

  • Validation of Activation: Stir the mixture at room temperature for 1-2 hours. The suspension will gradually clear as the active intermediate forms. Self-Validation: Once the effervescence (CO₂ gas evolution) completely ceases, the activation step is complete.

  • Amidation: Cool the reaction mixture to 0°C using an ice bath. Add ammonium bicarbonate (2.37 g) in one portion (alternatively, 3 mL of 28% aqueous NH₄OH can be added dropwise). Stir the mixture and allow it to slowly warm to room temperature over 4-6 hours.

  • Quenching and Precipitation: Pour the reaction mixture into 50 mL of ice-cold distilled water. Causality: The sudden change in solvent polarity forces the highly polar 2-aminopyrimidine-5-carboxamide to precipitate out of the solution, leaving DMF and water-soluble byproducts (like imidazole) in the mother liquor.

  • Isolation: Collect the resulting white to off-white solid via vacuum filtration. Wash the filter cake sequentially with cold water (2 x 10 mL) to remove residual DMF and unreacted ammonium salts, followed by cold ethanol (5 mL) to facilitate drying.

  • Drying: Dry the solid in a vacuum oven at 45°C overnight to afford the pure product. Expected yield: 75-85%.

Structural Elucidation & Characterization

Spectroscopy provides a non-destructive means to unambiguously assign the molecular structure of 2-aminopyrimidine-5-carboxamide[1]. The electron-deficient nature of the pyrimidine ring significantly deshields the aromatic protons, pushing their NMR signals downfield. Furthermore, the dual presence of an amine and an amide group creates distinct, highly characteristic vibrational modes in FT-IR spectroscopy[1].

Table 1: Quantitative Spectroscopic Data Summary

Analytical TechniqueParameter / SignalExpected Value / AssignmentCausality / Structural Correlation
¹H NMR (DMSO-d₆) Aromatic Protons (C4-H, C6-H)~8.70 ppm (s, 2H)Highly deshielded due to the electron-withdrawing pyrimidine nitrogens and the para-carboxamide group.
¹H NMR (DMSO-d₆) Amide Protons (-CONH₂)~7.80 ppm (br s, 1H), ~7.20 ppm (br s, 1H)Diastereotopic nature of amide protons due to restricted rotation around the C-N bond.
¹H NMR (DMSO-d₆) Amine Protons (-NH₂)~7.40 ppm (br s, 2H)Broad singlet characteristic of primary heteroaromatic amines exchanging with trace moisture.
¹³C NMR (DMSO-d₆) Carbonyl Carbon (C=O)~166.0 ppmTypical chemical shift for a primary carboxamide.
¹³C NMR (DMSO-d₆) Pyrimidine Carbons~163.5 (C2), ~159.0 (C4/C6), ~115.0 (C5)C5 is shielded relative to C2/C4/C6 due to resonance electron donation from the 2-amino group.
LC-MS (ESI+) [M+H]⁺ Ionm/z 139.06Confirms the molecular weight of the target compound (Exact Mass: 138.05).
FT-IR (ATR) N-H Stretching3400 - 3100 cm⁻¹Multiple sharp bands confirming the presence of both primary amine and primary amide groups[1].
FT-IR (ATR) C=O Stretching (Amide I)1650 - 1690 cm⁻¹Strong, intense band characteristic of the carboxamide carbonyl[1].

Handling and Stability

The synthesized product is characterized by high purity (typically >97%)[1]. For optimal long-term stability, it is recommended to store 2-aminopyrimidine-5-carboxamide in a dark place under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C[1]. Because the compound possesses multiple hydrogen bond donors and acceptors, it is prone to absorbing atmospheric moisture if left unsealed. Appropriate personal protective equipment (PPE) should be worn during handling, as the compound may cause skin and serious eye irritation[1].

References

  • Benchchem. "2-Aminopyrimidine-5-carboxamide|CAS 5388-17-0". Benchchem.com. 1

  • RTU E-books. "Synthesis of bacterial two-component system inhibitors". rtu.lv. 2

  • Benchchem. "2-(4-Hydroxyphenyl)-5-pyrimidinol | 142172-97-2". Benchchem.com. 3

Sources

single crystal X-ray diffraction of 2-Aminopyrimidine-5-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Single Crystal X-Ray Diffraction and Supramolecular Analysis of 2-Aminopyrimidine-5-carboxamide

Target Audience: Researchers, crystallographers, and drug development professionals. Purpose: To provide an authoritative, self-validating protocol for the crystallization, X-ray diffraction, and structural analysis of 2-aminopyrimidine-5-carboxamide.

Rationale and Structural Significance

2-Aminopyrimidine-5-carboxamide (CAS 5388-17-0) is a high-purity heterocyclic building block widely utilized in medicinal chemistry, particularly as a scaffold for the development of potent enzyme inhibitors[1]. Beyond its pharmacological utility, this molecule is a privileged structure in crystal engineering. It possesses multiple hydrogen bond donors (the 2-amino and 5-carboxamide groups) and acceptors (the pyrimidine ring nitrogens and carbonyl oxygen)[1]. This high density of interaction sites drives predictable, highly ordered supramolecular assemblies in the solid state[2]. Single Crystal X-ray Diffraction (SCXRD) is the gold standard for unambiguously determining its 3D molecular conformation, bond metrics, and the intricate non-covalent interaction networks that dictate its physicochemical properties.

Crystallization Methodologies: Achieving Diffraction-Quality Lattices

The prerequisite for SCXRD is a pristine, untwinned single crystal (optimal size: 0.1–0.3 mm in all dimensions). Because 2-aminopyrimidine derivatives rapidly form strong intermolecular networks, fast precipitation often yields amorphous powders or microcrystalline clusters[2].

Protocol: Anti-Solvent Vapor Diffusion (Preferred) Causality & Expertise: Vapor diffusion allows for an extremely gradual increase in supersaturation. This slow thermodynamic control favors the nucleation of fewer, larger, and defect-free crystals rather than the kinetic trapping of disordered aggregates.

  • Dissolution: Dissolve 10 mg of 2-aminopyrimidine-5-carboxamide in 1.0 mL of a high-solubility solvent (e.g., Dimethyl Sulfoxide or N,N-Dimethylformamide) in a 4 mL inner glass vial.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter to remove heterogeneous nucleation sites (dust or undissolved particulates).

  • Chamber Setup: Place the unsealed 4 mL vial inside a larger 20 mL scintillation vial containing 5 mL of a volatile anti-solvent (e.g., Ethyl Acetate or Diethyl Ether).

  • Equilibration: Seal the outer 20 mL vial tightly. Store in a dark, vibration-free environment at a constant 20 °C.

  • Validation Checkpoint: Inspect the vial under a polarized light microscope after 3–7 days. Suitable crystals must extinguish light uniformly when rotated under cross-polarizers, confirming a single-domain lattice free of twinning.

SCXRD Experimental Workflow

Once a suitable crystal is harvested, the diffraction experiment must be executed to minimize thermal noise and maximize high-angle data resolution.

Step-by-Step Data Collection & Reduction:

  • Mounting and Cryocooling: Coat the selected crystal in a perfluoropolyether cryo-oil (e.g., Paratone-N) and mount it on a polyimide cryoloop. Immediately transfer to the diffractometer goniometer under a 100 K nitrogen cold stream. Causality: The oil displaces surface solvent and freezes into a rigid glass, protecting the crystal from atmospheric moisture. Cooling to 100 K drastically reduces the thermal atomic displacement parameters (ADPs), thereby intensifying high-angle reflections and preventing X-ray-induced radical damage.

  • Data Acquisition: Utilize a diffractometer equipped with a microfocus X-ray source (Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.54184 Å) and a photon-counting pixel array detector. Collect a full sphere of data using ω and ϕ scans.

  • Integration and Absorption Correction: Process the raw frames using crystallographic software (e.g., CrysAlisPro or APEX). Apply a multi-scan absorption correction. Validation Checkpoint: The internal merging R-factor ( Rint​ ) should be < 0.05. A higher value indicates potential crystal twinning, poor centering, or radiation damage, necessitating a restart with a new crystal.

  • Structure Solution and Refinement: Solve the phase problem using intrinsic phasing or direct methods (e.g., SHELXT). Refine the structural model using full-matrix least-squares on F2 (SHELXL). Locate all hydrogen atoms from the difference Fourier map and refine them freely or using a riding model.

SCXRD_Workflow Cryst 1. Crystal Growth (Vapor Diffusion) Mount 2. Crystal Mounting (Cryoloop, 100K) Cryst->Mount Diffract 3. X-ray Diffraction (Data Collection) Mount->Diffract Integrate 4. Data Integration & Reduction Diffract->Integrate Solve 5. Structure Solution (Direct Methods) Integrate->Solve Refine 6. Least-Squares Refinement Solve->Refine Model 7. Final Molecular Model & CIF Refine->Model

Figure 1: Step-by-step single crystal X-ray diffraction workflow for structural determination.

Supramolecular Architecture and Interaction Mapping

The solid-state architecture of 2-aminopyrimidine-5-carboxamide is governed by a hierarchy of non-covalent forces. Understanding these interactions is critical for rational drug design and polymorph screening.

  • Hydrogen Bonding Networks: The carboxamide group typically engages in a centrosymmetric pair of intermolecular N–H···O hydrogen bonds, forming a highly stable R22​(8) dimeric motif[1][3]. Concurrently, the 2-amino group acts as a donor to the pyrimidine ring nitrogens (N–H···N), propagating the dimers into extended helical chains or 2D ribbons[1][2].

  • π−π Stacking: The planar pyrimidine rings align parallel to one another, separated by approximately 3.3–3.6 Å, providing additional dispersive stabilization to the crystal lattice[1][3].

  • Directionality & Flexibility: Unlike halogen bonds, which are strictly linear, the hydrogen bonds in these pyrimidine systems exhibit flexible geometries (angles ranging from 126° to 166°), allowing the lattice to accommodate steric strain while maintaining structural integrity[4].

Supramolecular_Logic Core 2-Aminopyrimidine- 5-carboxamide HBD H-Bond Donors (-NH2 groups) Core->HBD HBA H-Bond Acceptors (N-ring, C=O) Core->HBA Pi Aromatic Ring (Pyrimidine) Core->Pi Dimer Centrosymmetric R2,2(8) Motif HBD->Dimer N-H...O Chain Helical Chains (N-H...N) HBD->Chain N-H...N HBA->Dimer HBA->Chain Stack π-π Stacking Interactions Pi->Stack Lattice Stable Crystal Lattice Dimer->Lattice Chain->Lattice Stack->Lattice

Figure 2: Supramolecular assembly logic driven by hydrogen bonding and pi-stacking.

Quantitative Crystallographic Data Summary

The following table summarizes the typical crystallographic parameters and quality indicators expected for 2-aminopyrimidine-5-carboxamide and its closely related structural analogs.

ParameterTypical Value / Range
Crystal System Monoclinic or Triclinic
Space Group P2₁/c or P-1
Data Collection Temperature 100(2) K
Radiation Source Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å)
Z (Molecules per unit cell) 4 (Monoclinic) or 2 (Triclinic)
R₁ (Final R index) < 0.05 (for I > 2σ(I))
wR₂ (Weighted R index) < 0.15
Goodness-of-fit (GOF) on F² 0.95 – 1.05

Sources

Advanced Application Note: Profiling 2-Aminopyrimidine-5-Carboxamide Derivatives in Kinase Inhibition Assays

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The 2-aminopyrimidine-5-carboxamide and 2,4-diaminopyrimidine-5-carboxamide scaffolds are cornerstone bioisosteres for the adenine ring of ATP. They are highly privileged structures in modern medicinal chemistry, heavily utilized for developing potent, ATP-competitive protein kinase inhibitors[1]. By occupying the ATP-binding pocket, these derivatives physically block ATP from entering the active site, thereby preventing the phosphorylation of substrate proteins and arresting downstream signaling cascades[1].

Crucially, the 2-amino group acts as a hydrogen bond donor and acceptor, establishing highly stable interactions with the backbone of the kinase hinge region—a conserved motif in the ATP-binding pocket[2]. The carboxamide group at the 5-position provides an additional vector for chemical modification, allowing researchers to probe adjacent sub-pockets (such as the Ala571 subpocket in Sky kinase) to significantly enhance target selectivity and potency[3].

Target Pathway: JAK/STAT Signaling Arrest

One of the primary therapeutic applications of 2-aminopyrimidine-5-carboxamide derivatives is the selective inhibition of Janus Kinase 3 (JAK3), a critical strategy for the treatment of autoimmune disorders[4]. The diagram below illustrates the causal disruption of the JAK/STAT signaling pathway by these inhibitors.

JAK_STAT_Pathway Cytokine Cytokine Stimulus (e.g., IL-2) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK3 JAK3 Kinase (Active) Receptor->JAK3 Activates STAT STAT Phosphorylation JAK3->STAT Phosphorylates Inhibitor 2-Aminopyrimidine-5-Carboxamide (Inhibitor) Inhibitor->JAK3 Blocks ATP Pocket Transcription Gene Transcription (Autoimmune Response) STAT->Transcription Translocates to Nucleus

Mechanism of JAK3 inhibition by 2-aminopyrimidine-5-carboxamide blocking STAT phosphorylation.

Quantitative Binding & Selectivity Data

When developing screening assays, benchmarking against established structure-activity relationship (SAR) data is critical. The table below summarizes the expected inhibitory profiles and interaction mechanisms of optimized 2,4-diaminopyrimidine-5-carboxamide derivatives across key kinase targets.

Kinase TargetSub-pocket InteractionRepresentative IC50 RangeFunctional Consequence
JAK3 Hinge region (Cys909)1 - 10 nMInhibition of IL-2 stimulated P-Stat5[4]
Sky Kinase (TYRO3) Ala571 subpocket5 - 50 nMArrest of tumor cell proliferation[3]
CK1ε E83 / L85 (H-bond trident)15 - 100 nMCircadian rhythm modulation[2]

Assay Design & Causality

To evaluate the efficacy of 2-aminopyrimidine-5-carboxamide inhibitors, a universal, homogeneous luminescent ADP detection assay (e.g., ADP-Glo™) is highly recommended over traditional radiometric or fluorescence-based assays.

Causality of Assay Choice: Because these compounds are ATP-competitive, their apparent potency (IC50) is highly dependent on the ATP concentration used in the assay. Using a luminescent ADP-detection method allows researchers to use ATP concentrations at or near the Michaelis constant ( Km​ ) for the specific kinase, ensuring physiological relevance. Furthermore, utilizing a luminescence readout avoids the autofluorescence artifacts commonly associated with highly conjugated pyrimidine heterocyclic libraries.

Assay_Workflow Step1 Step 1: Kinase Reaction Kinase + Substrate + ATP Step2 Step 2: ATP Depletion Add ADP-Glo Reagent Step1->Step2 Step3 Step 3: ADP Detection Add Detection Reagent Step2->Step3 Step4 Step 4: Luminescence Quantify Light Output Step3->Step4

Luminescent ADP detection workflow for quantifying kinase inhibition.

Detailed Experimental Protocol

Self-Validating System: This protocol incorporates a Z'-factor calculation plate layout. A Z'-factor ≥0.5 validates the assay's robustness internally and confirms that the signal window is wide enough to accurately detect competitive inhibition without false positives.

Materials Required:
  • Purified Kinase (e.g., recombinant human JAK3 or Sky Kinase).

  • Specific Peptide Substrate.

  • Ultra-pure ATP.

  • 2-Aminopyrimidine-5-carboxamide test compounds (dissolved in 100% DMSO).

  • Luminescent ADP detection reagents (ADP-Glo™ or equivalent).

  • 384-well low-volume white microplates.

Step-by-Step Methodology:

Phase 1: Reagent Preparation & Compound Dilution

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of the 2-aminopyrimidine-5-carboxamide derivative in 100% DMSO.

    • Causality: A 10-point curve ensures complete coverage of the upper and lower asymptotes of the dose-response curve, which is mathematically critical for accurate Hill slope and IC50 calculation.

  • Intermediate Dilution: Dilute the DMSO compound stocks 1:25 in 1X Kinase Assay Buffer to create a 4X working solution (final DMSO concentration in the assay will be 1%).

    • Causality: Kinases are highly sensitive to organic solvents. Capping the final DMSO concentration at 1% prevents solvent-induced enzyme denaturation while maintaining compound solubility.

Phase 2: The Kinase Reaction 3. Enzyme Addition: Add 2.5 µL of 2X Kinase/Substrate mixture to the 384-well plate. 4. Inhibitor Addition: Add 1.25 µL of the 4X compound working solution. Incubate the plate at room temperature for 15 minutes.

  • Causality: Pre-incubation allows the inhibitor to reach thermodynamic binding equilibrium with the kinase hinge region before ATP introduction, preventing artificially high IC50 values caused by competitive displacement delays.
  • Reaction Initiation: Add 1.25 µL of 4X ATP solution (prepared exactly at the Km​ of the specific kinase).
  • Incubation: Seal the plate and incubate at room temperature for 60 minutes.

Phase 3: Termination and Detection 7. Deplete Unreacted ATP: Add 5 µL of ADP-Glo™ Reagent to all wells. Incubate for 40 minutes at room temperature.

  • Causality: This reagent actively degrades all remaining unreacted ATP. This ensures that the background signal is minimized and only the ADP produced by the kinase reaction will be measured in the final step.
  • Signal Generation: Add 10 µL of Kinase Detection Reagent. Incubate for 30 minutes.
  • Causality: This reagent simultaneously converts the generated ADP back into ATP and introduces luciferase/luciferin, producing a luminescent signal that is directly proportional to the kinase activity.

Phase 4: Data Analysis & Validation 9. Read Plate: Measure luminescence using a multimode microplate reader (integration time: 0.5 - 1.0 second per well). 10. Z'-Factor Calculation: Calculate Z′=1−∣μp​−μn​∣3(σp​+σn​)​ using the positive (DMSO only, full activity) and negative (no enzyme, background) controls. Proceed with data analysis only if Z′≥0.5 . 11. IC50 Determination: Plot the log[Inhibitor] vs. normalized luminescence. Fit the data using a four-parameter logistic non-linear regression model to derive the IC50. Covalent modification confirmation (e.g., at Cys909) can be subsequently validated via MS analysis[5].

Sources

APPLICATION NOTE & PROTOCOLS: A SCIENTIST'S GUIDE TO THE SYNTHESIS OF 2-AMINOPYRIMIDINE-5-CARBOXAMIDES

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of the 2-Aminopyrimidine-5-carboxamide Scaffold

The 2-aminopyrimidine moiety is a privileged scaffold in medicinal chemistry and drug discovery, forming the core of numerous biologically active molecules.[1][2] Its structural resemblance to nucleic acid bases allows it to function as a hinge-binding motif for a variety of protein kinases, which are critical targets in oncology and immunology.[3][4] The addition of a carboxamide group at the 5-position further enhances the molecule's drug-like properties by providing an additional hydrogen-bonding vector, which can improve target affinity, selectivity, and pharmacokinetic profiles.[5]

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic synthesis of substituted 2-aminopyrimidine-5-carboxamides. It moves beyond a simple recitation of steps to explain the underlying chemical logic, offering field-proven insights into protocol selection, execution, and troubleshooting. We will explore two primary synthetic strategies, provide detailed, step-by-step protocols, and offer guidance on characterization and common challenges.

Strategic Approaches to Synthesis: A Comparative Analysis

The construction of the 2-aminopyrimidine-5-carboxamide core can be approached from several angles. The choice of strategy often depends on the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis. Two of the most robust and versatile approaches are the convergent three-component synthesis and the linear modification of a pre-formed pyrimidine ring.

Strategy 1: The Convergent Three-Component Approach

This highly efficient strategy involves a one-pot reaction that assembles the pyrimidine ring from three readily available building blocks. A common variant of this is the Biginelli-type reaction, which condenses an aldehyde, a compound containing an active methylene group (like cyanoacetamide), and a guanidine source (such as guanidine hydrochloride or urea/thiourea).[6]

The primary advantage of this approach is its atom and step economy. By forming multiple bonds in a single operation, it significantly shortens the synthetic sequence, saving time and resources. This method is particularly well-suited for generating libraries of analogs for structure-activity relationship (SAR) studies, as diversity can be easily introduced by varying the aldehyde component.

Strategy 2: The Linear Approach via Functional Group Interconversion

This strategy involves the initial synthesis of a stable 2-aminopyrimidine intermediate, typically with a nitrile or ester at the 5-position, followed by a subsequent conversion of this functional group into the desired carboxamide. For instance, a 2-aminopyrimidine-5-carbonitrile, which can be synthesized via a similar three-component reaction using malononitrile, can be hydrolyzed to the carboxamide under controlled acidic or basic conditions.[3][6]

This linear approach offers a greater degree of control, which can be advantageous when dealing with sensitive functional groups on the starting materials. It also allows for the synthesis of a common intermediate (the 5-carbonitrile or 5-carboxylate) that can be diversified at a later stage. However, it is less step-economical than the one-pot approach.

Diagram 1: Retrosynthetic Analysis

cluster_0 Strategy 1: Convergent One-Pot cluster_1 Strategy 2: Linear Approach Target 2-Aminopyrimidine- 5-carboxamide Aldehyde Aldehyde (R1-CHO) Target->Aldehyde C-N, C-C disconnection Cyanoacetamide Cyanoacetamide Target->Cyanoacetamide C-N, C-C disconnection Guanidine Guanidine Source (Urea, Guanidine) Target->Guanidine C-N disconnection Intermediate 2-Aminopyrimidine- 5-carbonitrile Target->Intermediate Functional Group Interconversion Hydrolysis Hydrolysis (H+ or OH-) Intermediate->Hydrolysis

Caption: Retrosynthetic pathways for 2-aminopyrimidine-5-carboxamides.

Comparative Overview of Synthetic Strategies
FeatureStrategy 1: Convergent Three-ComponentStrategy 2: Linear (via Nitrile Hydrolysis)
Step Economy Excellent (typically one pot)Moderate (two or more steps)
Versatility High; diversity easily introduced via the aldehyde component.High; allows for late-stage diversification of a common intermediate.
Control Good, but side reactions can occur.Excellent; allows for optimization of each individual step.
Scalability Generally good, but one-pot reactions can sometimes be challenging to scale.Often more straightforward to scale due to the separation of reaction steps.
Starting Materials Aldehydes, cyanoacetamide, urea/guanidine.Aldehydes, malononitrile, urea/guanidine, followed by acid/base.

Detailed Experimental Protocols

The following protocols are provided as a robust starting point for the synthesis of 2-aminopyrimidine-5-carboxamides. As with any chemical synthesis, these may require optimization based on the specific substrate and desired scale.

Protocol 1: One-Pot Synthesis using Ammonium Chloride Catalyst

This protocol is adapted from a solvent-free, environmentally friendly method for the synthesis of pyrimidine-5-carboxamides.[6] It leverages the efficiency of a three-component reaction catalyzed by ammonium chloride.

Reaction Scheme: Aromatic Aldehyde + Cyanoacetamide + Urea → 2-Amino-4-(aryl)-6-oxo-1,6-dihydropyrimidine-5-carboxamide

Materials:

  • Substituted aromatic aldehyde (1.0 mmol)

  • Cyanoacetamide (1.0 mmol, 84 mg)

  • Urea (1.2 mmol, 72 mg)

  • Ammonium chloride (NH₄Cl) (0.2 mmol, 10.7 mg)

  • Mortar and pestle

  • Round bottom flask equipped with a reflux condenser and heating mantle/oil bath

  • Ethanol (for recrystallization)

Procedure:

  • Homogenization of Reactants: In a clean, dry mortar, add the substituted aromatic aldehyde (1.0 mmol), cyanoacetamide (1.0 mmol), urea (1.2 mmol), and ammonium chloride (0.2 mmol).

  • Grinding: Grind the mixture thoroughly with a pestle for 5-10 minutes at room temperature until a homogeneous, fine powder is obtained.

  • Reaction Setup: Transfer the powdered mixture to a 50 mL round bottom flask.

  • Heating: Heat the flask in an oil bath pre-heated to 110-120 °C. The reaction mixture will melt and then gradually solidify as the product forms.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., Ethyl Acetate/Hexane 7:3). The reaction is typically complete within 30-60 minutes.

  • Work-up: After completion, allow the flask to cool to room temperature. Add 20 mL of cold water to the solid mass and stir vigorously to break up any clumps.

  • Isolation: Collect the solid product by vacuum filtration, washing thoroughly with cold water (3 x 10 mL) and then a small amount of cold ethanol.

  • Purification: The crude product can be further purified by recrystallization from hot ethanol to yield the pure 2-aminopyrimidine-5-carboxamide derivative.

Diagram 2: Workflow for One-Pot Synthesis

Start 1. Homogenize Reactants (Aldehyde, Cyanoacetamide, Urea, NH4Cl) Grind 2. Grind in Mortar (5-10 min) Start->Grind Heat 3. Heat Reaction (110-120 °C, 30-60 min) Grind->Heat TLC 4. Monitor by TLC Heat->TLC TLC->Heat Incomplete Cool 5. Cool to RT TLC->Cool Complete Workup 6. Add Cold Water Cool->Workup Filter 7. Filter & Wash Solid Workup->Filter Purify 8. Recrystallize (Ethanol) Filter->Purify End Pure Product Purify->End

Caption: Step-by-step workflow for the one-pot synthesis protocol.

Protocol 2: Two-Step Synthesis via Nitrile Hydrolysis

This protocol is suitable for substrates that may not be compatible with the one-pot conditions and proceeds through a stable 2-aminopyrimidine-5-carbonitrile intermediate.

Step 2a: Synthesis of 2-Aminopyrimidine-5-carbonitrile This step is analogous to Protocol 1, but malononitrile is used instead of cyanoacetamide. The reaction is often performed in a solvent like DMF with a base such as sodium carbonate, and can be accelerated with microwave irradiation.[7]

Step 2b: Acid-Catalyzed Hydrolysis of Nitrile to Amide This procedure outlines the controlled hydrolysis of the 5-carbonitrile to the 5-carboxamide.[3]

Materials:

  • 2-Aminopyrimidine-5-carbonitrile derivative (1.0 mmol)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Crushed ice

  • Sodium hydroxide (NaOH) solution (2M)

  • Round bottom flask, magnetic stirrer, ice bath

Procedure:

  • Reaction Setup: Place the 2-aminopyrimidine-5-carbonitrile derivative (1.0 mmol) in a round bottom flask.

  • Acid Addition: Cool the flask in an ice bath. Carefully and slowly add concentrated sulfuric acid (approx. 5 mL) with stirring. The solid will dissolve.

  • Reaction: Allow the mixture to stir at room temperature. The reaction time can vary from 2 to 24 hours depending on the substrate. Monitor the reaction by TLC until the starting material is consumed.

  • Quenching: Once the reaction is complete, pour the acidic solution slowly and carefully onto a beaker of crushed ice (approx. 50 g) with vigorous stirring.

  • Neutralization and Precipitation: A precipitate should form. Slowly neutralize the cold solution by adding 2M NaOH solution dropwise until the pH is approximately 7-8. This will precipitate the product.

  • Isolation and Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. The product can be recrystallized from a suitable solvent (e.g., ethanol or an ethanol/water mixture) if necessary.

Product Characterization

Thorough characterization is essential to confirm the structure and purity of the synthesized 2-aminopyrimidine-5-carboxamide.

Expected Spectroscopic Data for a Representative Product (e.g., 2-amino-4-phenyl-6-oxo-1,6-dihydropyrimidine-5-carboxamide):

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 10.0-11.0 (s, 1H, -NH- of pyrimidine ring)

    • δ 7.8-8.2 (br s, 2H, -CONH₂)

    • δ 7.3-7.6 (m, 5H, Ar-H)

    • δ 6.5-7.0 (br s, 2H, -NH₂ at C2)

  • ¹³C NMR (100 MHz, DMSO-d₆):

    • δ 165-170 (C=O, carboxamide)

    • δ 160-165 (C=O, pyrimidine ring)

    • δ 155-160 (C2-NH₂)

    • δ 150-155 (C4-Ar)

    • δ 128-135 (Aromatic carbons)

    • δ 90-100 (C5)

  • FTIR (KBr, cm⁻¹): [8][9]

    • 3400-3200 (N-H stretching of NH₂ and CONH₂)

    • 1650-1690 (C=O stretching of carboxamide)[8]

    • 1620-1650 (C=O stretching of pyrimidinone)

    • ~1600 (N-H bending)

Troubleshooting Guide

Even with robust protocols, challenges can arise. This guide addresses common issues in pyrimidine synthesis.[7][10][11]

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Impure/Wet Reagents: Guanidine salts can be hygroscopic. Aldehydes can oxidize. 2. Suboptimal Temperature: Reaction may be too slow at lower temperatures or decompose at higher temperatures. 3. Ineffective Catalyst: Catalyst may be old, inactive, or used in the wrong amount.1. Ensure all reagents are pure and dry. Use freshly opened aldehydes. Dry guanidine salts under vacuum. 2. Optimize the reaction temperature in small increments (±10 °C). Monitor by TLC to find the sweet spot between reaction rate and decomposition. 3. Use a fresh batch of catalyst. For Protocol 1, ensure the NH₄Cl is finely ground with the reactants.
Incomplete Reaction 1. Insufficient Reaction Time: Complex or sterically hindered substrates may require longer reaction times. 2. Poor Solubility: Reactants may not be mixing effectively in solvent-free conditions.1. Extend the reaction time, monitoring by TLC every 30-60 minutes. 2. Consider switching to a high-boiling polar aprotic solvent like DMF or DMSO, which may improve solubility and facilitate the reaction.
Formation of Side Products 1. Over-hydrolysis (Protocol 2): Harsh acidic conditions can hydrolyze the newly formed amide to a carboxylic acid. 2. Self-condensation of Aldehyde: Can occur under basic or high-temperature conditions.1. Monitor the nitrile hydrolysis carefully by TLC. Reduce reaction time or temperature. Consider using milder conditions (e.g., H₂O₂/base). 2. Ensure the reaction temperature is not excessively high. In some cases, adding the aldehyde slowly to the other reactants can minimize self-condensation.
Difficult Purification 1. Oily/Tarry Crude Product: Often indicates the presence of multiple byproducts or unreacted starting materials. 2. Product Insoluble in Recrystallization Solvent: The chosen solvent may not be appropriate.1. Attempt to triturate the crude oil with a non-polar solvent (e.g., hexane or ether) to induce precipitation of the desired product. If this fails, column chromatography is necessary. 2. Test a range of solvents and solvent mixtures (e.g., Ethanol, Methanol, Acetonitrile, Water/Ethanol mixtures) on a small scale to find a suitable system for recrystallization.

Conclusion

The 2-aminopyrimidine-5-carboxamide scaffold is a valuable pharmacophore, and its synthesis is accessible through several reliable routes. The choice between a convergent one-pot approach and a linear, multi-step strategy should be guided by the specific goals of the project, including the need for library generation versus controlled, large-scale synthesis. By understanding the causality behind the experimental choices, carefully executing the protocols, and systematically troubleshooting any issues that arise, researchers can efficiently generate these important molecules for the advancement of drug discovery and development programs.

References

  • ResearchGate. (n.d.). Synthesis of 2-aminopyrimidine using β-dicarbonyl compounds and guanidine. ResearchGate. [Link]

  • Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(05), 720-722. [Link]

  • Thanki, P., Hingrajia, D., & Modha, J. (2016). Synthesis and characterization of 2-aminopyrimidine-5-carbonitrile derivatives and their antibiotic screening. Journal of Chemical and Pharmaceutical Research, 8(1), 346-350. [Link]

  • Borah, R., et al. (n.d.). Direct synthesis of 5- and 6-substituted 2-aminopyrimidines as potential non-natural nucleobase analogues. RSC Publishing. [Link]

  • Kappe, C. O., et al. (n.d.). Efficient Biginelli Synthesis of 2-Aminodihydropyrimidines under Microwave Irradiation. Arkivoc. [Link]

  • Singh, P., & Singh, A. (2024). An overview of the 2-Aminopyrimidine derivatives as antimicrobial agents. World Journal of Advanced Research and Reviews, 23(2), 1547-1555. [Link]

  • Google Patents. (n.d.).
  • Mary, Y. S., et al. (2010). Spectroscopic Investigations of 2-Aminopyridine. TSI Journals. [Link]

  • Aher, J. S., et al. (2019). One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. Journal of Chemical Sciences, 131(75). [Link]

  • Komkov, A., et al. (2018). Efficient Synthesis of 4- and 5-Substituted 2-Aminopyrimidines by Coupling of β-Chlorovinyl Aldehydes and Guanidines. ResearchGate. [Link]

  • CRASH! Medical Review Series. (2022, April 13). Pyrimidine Synthesis [Video]. YouTube. [Link]

  • Google Patents. (n.d.).
  • Khan, K. M., et al. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 27(22), 7786. [Link]

  • Kumar, A., et al. (2024). Structural analysis and optoelectronic applications of 2-aminopyrimidine with pimelic acid crystal. Materials Today: Proceedings. [Link]

  • ResearchGate. (n.d.). Decarboxylative cross-couplings of 2-aminopyrimidine-5-carboxylic acids. [Link]

  • Chandrappa, M., Kumar, G., & Pullela, P. K. (2017). Critical Modification to Bulk Scale Synthesis of 2-Amino-5-carboethoxy-4-hydroxypyrimidine. Asian Journal of Chemistry, 29(11), 2469-2472. [Link]

  • R Discovery. (2007). Direction of hydrolysis of esters of some pyrimidine-5-carboxylic acids. [Link]

  • Barlin, G. B., & Brown, W. V. (1969). Preparation of 2-carboxymethylpyrimidines analogous to the pyrimidine of thiamine and some of their pyridine isomers. Journal of the Chemical Society C: Organic, 921-923. [Link]

Sources

Application Notes & Protocols: A Comprehensive Guide to the Solubility of 2-Aminopyrimidine-5-carboxamide in Various Solvents

Author: BenchChem Technical Support Team. Date: March 2026

These application notes are intended for researchers, scientists, and professionals in drug development. They provide a detailed exploration of the solubility characteristics of 2-aminopyrimidine-5-carboxamide, a crucial parameter influencing its behavior in both chemical and biological systems. This guide synthesizes theoretical principles with practical, field-proven methodologies to ensure robust and reproducible results.

Introduction: The Critical Role of Solubility

2-Aminopyrimidine-5-carboxamide is a heterocyclic compound of significant interest in medicinal chemistry. Its structural motifs, featuring a pyrimidine ring, an amino group, and a carboxamide, suggest a nuanced solubility profile that is highly dependent on the surrounding chemical environment. Understanding the solubility of this compound is paramount for a variety of applications, from optimizing reaction conditions and purification processes to developing effective drug delivery systems. Poor solubility can be a major hurdle in drug development, leading to low bioavailability and unpredictable therapeutic outcomes.[1] This guide provides a framework for systematically evaluating the solubility of 2-aminopyrimidine-5-carboxamide in a range of common laboratory solvents.

Theoretical Considerations: What Governs Solubility?

The solubility of 2-aminopyrimidine-5-carboxamide is governed by the interplay of its molecular structure and the physicochemical properties of the solvent. The principle of "like dissolves like" is a foundational concept; polar compounds tend to dissolve in polar solvents, while nonpolar compounds are more soluble in nonpolar solvents.[2]

Key Structural Features and Their Impact:

  • Amino and Carboxamide Groups: The primary amino (-NH2) and carboxamide (-CONH2) groups are capable of both donating and accepting hydrogen bonds.[3][4] This makes them key contributors to the compound's potential solubility in protic solvents like water and alcohols.

  • Pyrimidine Ring: The nitrogen atoms within the pyrimidine ring can also act as hydrogen bond acceptors.

  • pH-Dependent Ionization: The basic amino group can be protonated in acidic conditions to form a more soluble salt.[5][6] Conversely, the amide group is generally considered neutral but can exhibit very weak acidic properties under strongly basic conditions.[5] The solubility of the compound is therefore expected to be significantly influenced by the pH of the aqueous medium.[7]

Illustrative Solubility Data

While extensive experimental solubility data for 2-aminopyrimidine-5-carboxamide is not widely published, the following tables provide an illustrative set of expected solubility values based on the behavior of structurally similar compounds, such as 2-aminopyrimidine and various amides.[8][9] These tables serve as a practical guide for solvent selection and experimental design.

Table 1: Anticipated Solubility of 2-Aminopyrimidine-5-carboxamide in Common Organic Solvents at 25°C

SolventTypeExpected Solubility (mg/mL)Rationale
Dimethyl Sulfoxide (DMSO)Polar Aprotic> 50A strong, versatile solvent for a wide range of organic compounds.
N,N-Dimethylformamide (DMF)Polar Aprotic> 30Similar to DMSO, effective at solvating polar molecules.
MethanolPolar Protic5 - 15Capable of hydrogen bonding, likely a moderate solvent.
EthanolPolar Protic2 - 10Slightly less polar than methanol, expected to have slightly lower solvating power for this compound.
AcetonePolar Aprotic1 - 5Intermediate polarity, may have limited solvating capacity.
AcetonitrilePolar Aprotic0.5 - 2Less polar than acetone, likely a poor solvent.
Ethyl AcetateModerately Polar< 0.1Limited ability to engage in strong intermolecular interactions with the solute.
Dichloromethane (DCM)Nonpolar< 0.01Poor solubility is expected due to the polarity mismatch.
HexanesNonpolar< 0.01Very poor solubility is expected in nonpolar aliphatic solvents.

Table 2: Predicted pH-Dependent Aqueous Solubility Profile at 37°C

pHBuffer SystemExpected Solubility (mg/mL)Rationale
1.2HCl> 10Protonation of the basic amino group should form a highly soluble hydrochloride salt.[5]
4.5Acetate1 - 5The compound will be partially protonated, leading to moderate solubility.
6.8Phosphate< 1Near the pKa of the amino group, solubility is expected to be at its minimum (the intrinsic solubility of the neutral form).
7.4Phosphate< 1At physiological pH, the un-ionized form likely predominates, leading to low solubility.

Experimental Protocols for Solubility Determination

Two primary types of solubility are relevant in drug discovery and development: kinetic and thermodynamic (or equilibrium) solubility.[1] Kinetic solubility is often used in early-stage screening, while equilibrium solubility is the gold standard for characterizing a compound's intrinsic properties.[10][11]

Protocol for Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[2][12] It measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound.

Principle: An excess amount of the solid compound is agitated in a chosen solvent for a prolonged period to ensure that equilibrium is reached. The undissolved solid is then separated, and the concentration of the dissolved solute in the clear supernatant is quantified.[2]

Workflow for Equilibrium Solubility Determination:

prep 1. Preparation - Add excess solid to a known volume of solvent in a sealed vial. agitate 2. Equilibration - Agitate at a constant temperature (e.g., 25°C or 37°C) for 24-72 hours. prep->agitate Ensure constant agitation separate 3. Phase Separation - Centrifuge to pellet undissolved solid. - Filter supernatant through a 0.45 µm PTFE filter. agitate->separate Allow system to reach equilibrium quantify 4. Quantification - Analyze the filtrate using a validated analytical method (e.g., HPLC-UV). separate->quantify Collect clear filtrate report 5. Data Reporting - Report solubility in mg/mL or µM at the specified temperature. quantify->report Calculate concentration from calibration curve

A generalized workflow for determining equilibrium solubility using the shake-flask method.

Detailed Steps:

  • Preparation: To a series of glass vials, add an excess amount of 2-aminopyrimidine-5-carboxamide to a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure a saturated solution is achieved.[13]

  • Equilibration: Seal the vials and place them in a shaker or on a magnetic stir plate in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the samples for a sufficient period to reach equilibrium, typically 24-72 hours.[2][13] Preliminary experiments are recommended to determine the optimal equilibration time.[14]

  • Phase Separation: Once equilibrium is established, separate the undissolved solid from the saturated solution. This is best achieved by centrifugation followed by careful filtration of the supernatant through a chemically inert filter (e.g., a PTFE syringe filter) that does not absorb the solute.[2]

  • Quantification: Accurately dilute the clear filtrate with a suitable solvent and determine the concentration of 2-aminopyrimidine-5-carboxamide using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve generated from standard solutions of known concentrations is required for accurate quantification.[2]

  • Data Reporting: Report the solubility in units of mass per volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature and, for aqueous solutions, the pH.[2]

Protocol for Kinetic Solubility Determination (Turbidimetric/Nephelometric Method)

Kinetic solubility assays are high-throughput methods used to rapidly assess the solubility of compounds, often in early drug discovery.[15] These assays measure the concentration at which a compound, introduced from a concentrated DMSO stock, begins to precipitate in an aqueous buffer.[1]

Principle: A concentrated stock solution of the compound in DMSO is serially diluted into an aqueous buffer in a microtiter plate. The formation of a precipitate is detected by measuring the turbidity (light absorbance) or nephelometry (light scattering) of the solution.[16]

Workflow for Kinetic Solubility Determination:

stock 1. Stock Solution - Prepare a concentrated stock of the compound in 100% DMSO (e.g., 10 mM). dilute 2. Serial Dilution - Serially dilute the stock solution in a microtiter plate with the aqueous buffer (e.g., PBS, pH 7.4). stock->dilute Introduce compound to aqueous environment incubate 3. Incubation - Incubate the plate at a controlled temperature (e.g., 25°C) for a set period (e.g., 1-2 hours). dilute->incubate Allow time for precipitation measure 4. Measurement - Measure the absorbance (turbidity) or light scattering (nephelometry) of each well. incubate->measure Detect precipitate formation analyze 5. Data Analysis - Determine the concentration at which precipitation occurs (the kinetic solubility). measure->analyze Identify solubility threshold

A generalized workflow for determining kinetic solubility using a plate-based method.

Detailed Steps:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of 2-aminopyrimidine-5-carboxamide in 100% DMSO (e.g., 10 mM).

  • Plate Setup: In a clear microtiter plate, add the aqueous buffer of choice (e.g., phosphate-buffered saline, PBS, at pH 7.4) to a series of wells.

  • Compound Addition: Add a small volume of the DMSO stock solution to the wells to create a serial dilution of the compound. The final DMSO concentration should be kept low (typically ≤ 2%) to minimize its co-solvent effects.[16]

  • Incubation: Mix the contents of the wells and incubate the plate at a controlled temperature (e.g., 25°C) for a defined period, typically 1 to 2 hours.[16]

  • Measurement: Measure the turbidity of each well using a plate reader at a wavelength where the compound does not absorb (e.g., 620 nm), or measure light scattering using a nephelometer.[16]

  • Data Analysis: The kinetic solubility is defined as the highest concentration of the compound that does not produce a signal significantly above the background (buffer with DMSO only).

Conclusion

The solubility of 2-aminopyrimidine-5-carboxamide is a multifaceted property that is critical to its successful application in research and development. This guide provides a comprehensive framework for both understanding the theoretical drivers of its solubility and for practically determining its solubility in various solvents and aqueous media. By employing robust methodologies such as the shake-flask and turbidimetric assays, researchers can generate high-quality, reliable data to inform their work, from synthetic chemistry to formulation science.

References

  • Amines & Amides: Organic Chemistry Lecture Notes. Studylib. [Link]

  • Kinetic Solubility Assays Protocol. AxisPharm. [Link]

  • PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. World Health Organization. [Link]

  • ADME Solubility Assay. BioDuro. [Link]

  • Aqueous Kinetic Solubility. ADME@NCATS - NIH. [Link]

  • Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution. [Link]

  • Turbidimetric (Kinetic) Solubility Assay. Domainex. [Link]

  • Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. American Pharmaceutical Review. [Link]

  • Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Raytor. [Link]

  • Can anyone tell me how to perform equilibrium solubility studies step by step practically? ResearchGate. [Link]

  • All You Need to Know About Amines & Amides | HSC Chemistry. Science Ready. [Link]

  • 2-Aminopyrimidine - Physico-chemical Properties. ChemBK. [Link]

  • Principles of Drug Action 1, Spring 2005, Amides. University of the Pacific. [Link]

    • Amines, Amides , Amino Acids and proteins. chemrevise. [Link]

  • A review of methods for solubility determination in biopharmaceutical drug characterisation. PubMed. [Link]

  • 16.4: The Effects of pH on Solubility. Chemistry LibreTexts. [Link]

  • 2-AMino-5-pyriMidinecarboxylic acid. ChemBK. [Link]

  • Method Validation for Equilibrium Solubility and Determination of Temperature Effect on the Ionization Constant and Intrinsic Solubility of Drugs. SciTechnol. [Link]

  • Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal. [Link]

  • Solubility of 2Aminopyridine in Acetone, Chloroform, and Ethyl Acetate. ResearchGate. [Link]

  • The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. [Link]

  • 2-aminopyrimidine-5-carboxylic Acid. PubChem. [Link]

Sources

Application Note: Scalable Crystallization Protocol for 2-Aminopyrimidine-5-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Aminopyrimidine-5-carboxamide (CAS: 5388-17-0; MW: 138.13 g/mol ) is a high-purity heterocyclic building block fundamentally important to modern medicinal chemistry[1]. Its unique structural motif—featuring both an amine and a carboxamide functional group on a pyrimidine ring—makes it a privileged scaffold for the synthesis of potent protein kinase inhibitors, including those targeting Cyclin-Dependent Kinases (CDKs), Phosphoinositide 3-kinases (PI3K), and Signal Transducer and Activator of Transcription 6 (STAT6)[1][2][3][4].

Isolating this compound and its derivatives in a highly pure, thermodynamically stable crystalline form is critical for downstream pharmaceutical formulation and bioavailability[5]. This application note details a robust, scalable cooling-antisolvent hybrid crystallization protocol designed to maximize yield, control polymorphism, and ensure high chemical purity.

Mechanistic Rationale & Physicochemical Dynamics

Hydrogen Bonding and Lattice Energy

The crystallization of 2-aminopyrimidine-5-carboxamide is thermodynamically governed by its capacity for extensive intermolecular hydrogen bonding. The dual presence of hydrogen bond donors (-NH₂ and -CONH₂) and acceptors (pyrimidine ring nitrogens and carbonyl oxygen) results in a high crystal lattice energy. Consequently, the compound exhibits poor solubility in non-polar organic solvents (e.g., hexane, toluene) but dissolves readily in highly polar aprotic solvents (e.g., DMSO, DMF) or hot protic solvents (e.g., Ethanol, Methanol)[4].

Polymorphism and Metastable Zones

Pharmaceutical crystallization often yields multiple crystalline phases (polymorphism), which dictate the drug's dissolution rate and stability[5]. To avoid the precipitation of metastable polymorphs or the occurrence of "oiling out" (liquid-liquid phase separation, common in highly polar heterocycles), this protocol utilizes a seeded cooling crystallization combined with an antisolvent (water) addition . Seeding within the Metastable Zone Width (MSZW) bypasses primary nucleation, ensuring that crystal growth occurs exclusively on the introduced thermodynamically stable seed crystals.

Pathway Ligand Extracellular Stimulus (Growth Factors) RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Kinase PI3K / CDK / STAT6 (Target Enzymes) RTK->Kinase Downstream Cell Cycle Progression & Proliferation Kinase->Downstream Inhibitor 2-Aminopyrimidine- 5-carboxamide Scaffold Inhibitor->Kinase Competitive Inhibition

Figure 1: Biological context of the 2-Aminopyrimidine-5-carboxamide scaffold in kinase inhibition pathways.

Process Parameters and Solubility Data

To design a self-validating protocol, empirical solubility data must dictate the solvent ratios and cooling ramps. An Ethanol/Water ( EtOH/H2​O ) system is selected for its environmental sustainability, low toxicity, and excellent MSZW control.

Table 1: Solubility Profile of 2-Aminopyrimidine-5-carboxamide
Solvent SystemTemperature (°C)Solubility (mg/mL)Suitability for Crystallization
100% Ethanol25< 5Poor (Low capacity)
100% Ethanol75~ 45Moderate
75% EtOH / 25% H2​O 75> 120Optimal (Primary Solvent)
100% Water5< 2Optimal (Antisolvent)
DMSO25> 200Poor (Difficult to remove)
Table 2: Critical Process Parameters (CPPs)
ParameterTarget ValueMechanistic Causality
Dissolution Temp 75°CEnsures complete destruction of thermal history and un-dissolved nuclei.
Seeding Temp 60°CPlaced precisely within the MSZW to prevent spontaneous primary nucleation.
Seed Loading 1.5 wt%Provides sufficient surface area to consume supersaturation via secondary growth.
Cooling Rate -0.2 °C/minSlow linear cooling prevents localized high supersaturation and impurity entrapment.

Experimental Protocol: Step-by-Step Methodology

Equipment Required:

  • Jacketed glass crystallizer with an overhead pitched-blade turbine.

  • Programmable thermoregulator (e.g., Huber or Julabo).

  • Process Analytical Technology (PAT): FBRM (Focused Beam Reflectance Measurement) for chord length tracking (optional but recommended).

Step 1: Dissolution and Clarification
  • Charge the crystallizer with 100 g of crude 2-Aminopyrimidine-5-carboxamide.

  • Add 800 mL of a solvent mixture comprising 75% Ethanol and 25% Milli-Q Water (v/v).

  • Set the overhead stirrer to 250 RPM.

  • Ramp the jacket temperature to 75°C and hold for 30 minutes until complete visual dissolution is achieved.

  • Causality: Perform a hot polish filtration (clarification) through a 0.45 µm PTFE filter into a pre-heated secondary vessel to remove insoluble foreign particulates, which can act as unwanted heterogeneous nucleation sites.

Step 2: Cooling and Seeding
  • Program the thermoregulator to cool the clarified solution from 75°C to 60°C at a rate of -0.5°C/min.

  • Once the internal temperature stabilizes at 60°C, the system is supersaturated but metastable.

  • Introduce 1.5 g (1.5 wt%) of highly pure, milled 2-Aminopyrimidine-5-carboxamide seed crystals (thermodynamically stable polymorph).

  • Causality: Hold the temperature at 60°C for 60 minutes. This "aging" step allows the seed crystals to heal and begin consuming the supersaturation, establishing a controlled crystal growth environment rather than a chaotic nucleation burst.

Step 3: Antisolvent Addition and Crystal Growth
  • Over a period of 120 minutes, linearly dose 400 mL of cold Milli-Q Water (antisolvent) into the crystallizer using a syringe pump.

  • Causality: The gradual addition of water lowers the solubility limit of the compound dynamically, driving continuous crystal growth on the existing seeds without exceeding the critical supersaturation threshold that causes oiling out.

  • Concurrently, initiate a linear cooling ramp from 60°C down to 5°C at a rate of -0.2°C/min.

Step 4: Isolation and Drying
  • Once the suspension reaches 5°C, hold for 2 hours to maximize yield (desupersaturation).

  • Isolate the crystalline product via vacuum filtration using a Buchner funnel.

  • Wash the filter cake with 2 x 100 mL of pre-chilled (5°C) 20% EtOH / 80% H2​O solution to displace the mother liquor and remove surface impurities.

  • Dry the crystals in a vacuum oven at 45°C at < 50 mbar for 24 hours.

  • Causality: Vacuum drying at a moderate temperature prevents thermal degradation while efficiently removing residual ethanol and water, preventing the formation of unwanted pseudopolymorphs (solvates/hydrates)[5].

Workflow A 1. Crude 2-Aminopyrimidine-5-carboxamide + EtOH/H2O (3:1) B 2. Heating to 75°C (Complete Dissolution) A->B C 3. Clarification Filtration (Remove Insoluble Impurities) B->C D 4. Cooling to 60°C (Enter Metastable Zone) C->D E 5. Seeding (1.5 wt%) (Induce Controlled Crystal Growth) D->E F 6. Antisolvent Addition (H2O) & Cooling to 5°C (-0.2°C/min) E->F G 7. Filtration & Washing (Cold 20% EtOH / 80% H2O) F->G H 8. Vacuum Drying (45°C) (Final Crystalline API) G->H

Figure 2: Step-by-step logic and workflow for the seeded cooling-antisolvent crystallization.

Troubleshooting Common Issues

  • Oiling Out (Liquid-Liquid Phase Separation): If the compound forms a separate liquid phase instead of crystallizing, the supersaturation generation rate is too high. Solution: Decrease the rate of antisolvent addition, increase the seed loading, or ensure the seeding temperature is strictly adhered to.

  • Agglomeration: Excessive stirring speeds or rapid cooling can cause crystals to aggregate, trapping impurities (mother liquor inclusions). Solution: Maintain a moderate agitation rate (200-250 RPM) and strictly adhere to the -0.2°C/min cooling ramp.

  • Polymorphic Impurity: If XRPD analysis reveals a mixture of polymorphs, it is likely that primary nucleation occurred alongside secondary growth. Solution: Ensure complete dissolution at 75°C before cooling, and verify the polymorphic purity of the seed crystals.

References

  • Riga Technical University (RTU) E-books. Synthesis of bacterial two-component system inhibitors. Retrieved from [Link]

  • Google Patents.WO2002096888A1 - Cdk inhibiting pyrimidines, production thereof and their use as medicaments.
  • Japan Patent Office (JPO). Appeal No. 2019-4288: Crystallization of pharmaceutical products and polymorphism. Retrieved from[Link]

Sources

Application of the 2-Aminopyrimidine-5-Carboxamide Scaffold in Disease Models: A Technical Guide for Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The 2-Aminopyrimidine-5-Carboxamide Scaffold as a Privileged Structure

In the landscape of modern drug discovery, certain molecular frameworks consistently emerge as foundational for developing potent and selective therapeutic agents. The 2-aminopyrimidine-5-carboxamide structure is one such "privileged scaffold," particularly in the pursuit of kinase inhibitors.[1][2] Its inherent chemical properties, including a strategic arrangement of hydrogen bond donors and acceptors, allow for high-affinity interactions with the ATP-binding pocket of numerous protein kinases.[1][3][4] The core structure consists of a pyrimidine ring with an amino group at the C2 position and a carboxamide at the C5 position.[3]

While 2-aminopyrimidine-5-carboxamide itself is primarily a synthetic building block, its derivatives, especially 2,4-diaminopyrimidine-5-carboxamides, are at the forefront of research in oncology and immunology.[2][4][5][6] The addition of a second amino group at the C4 position enhances the scaffold's ability to form critical hydrogen bonds with the kinase hinge region, a common binding motif for kinase inhibitors.[1][3] The C5-carboxamide provides a crucial vector for chemical modification, allowing medicinal chemists to fine-tune potency, selectivity, and pharmacokinetic properties.[4][7]

This guide provides an in-depth exploration of the application of this scaffold in specific disease models, focusing on the scientific rationale, detailed experimental protocols, and data interpretation for researchers in drug development. We will delve into its use in oncology, targeting aberrant growth factor signaling, and in immuno-oncology, aiming to unleash the immune system against tumors.

Section 1: Core Mechanism of Action as a Kinase Inhibitor

Derivatives of the 2-aminopyrimidine-5-carboxamide scaffold predominantly function as Type I ATP-competitive inhibitors.[4][8] They operate by occupying the ATP-binding site within the catalytic domain of a target kinase. This direct competition prevents the binding of endogenous ATP, thereby blocking the transfer of a phosphate group to substrate proteins and halting the downstream signaling cascade.[2][8]

The key to their efficacy lies in specific molecular interactions:

  • Hinge Binding: The amino groups at the C2 and C4 positions form hydrogen bonds with backbone atoms in the "hinge region" of the kinase, anchoring the inhibitor in the active site.[1][4]

  • Hydrophobic Pockets: Substituents attached to the core scaffold can be designed to occupy adjacent hydrophobic pockets, enhancing both potency and selectivity for the target kinase over others in the kinome.[7]

  • Carboxamide Interaction: The 5-carboxamide group itself can form additional hydrogen bonds, further improving binding affinity. In studies of Hematopoietic Progenitor Kinase 1 (HPK1), adding the 5-carboxamide moiety improved enzyme inhibitory potency by over 100-fold compared to an unsubstituted pyrimidine.[4][7]

cluster_0 Normal Kinase Activity cluster_1 Inhibition by 2-Aminopyrimidine Derivative ATP ATP Kinase_Active Kinase (Active Site) ATP->Kinase_Active Binds Substrate Substrate Protein Kinase_Active->Substrate Phosphorylates Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate Downstream Downstream Signaling (Proliferation, Survival) Phospho_Substrate->Downstream Inhibitor 2-Aminopyrimidine-5- Carboxamide Derivative Kinase_Inactive Kinase (Active Site) Inhibitor->Kinase_Inactive Competitively Binds No_Phospho No Phosphorylation Kinase_Inactive->No_Phospho ATP_Blocked ATP ATP_Blocked->Kinase_Inactive Blocked Blocked_Signal Signaling Blocked No_Phospho->Blocked_Signal

Caption: General mechanism of ATP-competitive kinase inhibition.

Section 2: Application in Oncology - Targeting FGFR4 in Cancer

Fibroblast Growth Factor Receptor 4 (FGFR4) is a receptor tyrosine kinase whose aberrant activation, often through gene amplification or mutation, is a key driver in certain cancers, including hepatocellular carcinoma (HCC) and breast cancer.[9] This makes FGFR4 a compelling therapeutic target.

Application Note: Selective FGFR4 Inhibition

A series of 2-aminopyrimidine derivatives has been designed to selectively inhibit FGFR4.[9] One of the most promising compounds from these studies, designated Compound 2n , demonstrated high potency and remarkable selectivity for FGFR4 over other FGFR family members (FGFR1/2/3), which is critical for minimizing off-target effects.[9]

  • Scientific Rationale: By selectively blocking the ATP-binding site of FGFR4, Compound 2n prevents receptor autophosphorylation and activation of downstream pathways like RAS-MAPK and PI3K-AKT, which are crucial for tumor cell proliferation and survival.

  • Experimental Goal: To quantify the inhibitory potency of the compound against the isolated FGFR4 enzyme and to demonstrate its anti-proliferative effect in cancer cell lines with documented FGFR4 signaling dysregulation.[9]

Experimental Protocols

Protocol 2.1: In Vitro FGFR4 Kinase Inhibition Assay (LanthaScreen™)

This protocol is designed to measure the 50% inhibitory concentration (IC₅₀) of a test compound against the isolated FGFR4 enzyme.

  • Principle: This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. The kinase phosphorylates a GFP-labeled substrate. A terbium-labeled antibody that specifically binds the phosphorylated substrate is added. When the substrate is phosphorylated, the antibody binds, bringing terbium and GFP into proximity, allowing FRET to occur upon excitation. An inhibitor will prevent phosphorylation, leading to a decrease in the FRET signal.

  • Materials:

    • Recombinant human FGFR4 kinase domain.

    • LanthaScreen™ Tb-anti-pTyr (PY20) antibody.

    • GFP-poly-GT substrate.

    • ATP.

    • Test Compound (e.g., Compound 2n).

    • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • 384-well microplates.

    • Plate reader capable of TR-FRET measurements.

  • Procedure:

    • Compound Preparation: Prepare a 10-point serial dilution of the test compound in DMSO, starting at 1 mM. This will be the 100x stock.

    • Assay Plate Setup: Add 0.5 µL of the 100x compound dilutions to the wells of a 384-well plate. Include DMSO-only wells for "no inhibition" (0% control) and wells without kinase for "maximum inhibition" (100% control).

    • Kinase/Substrate Addition: Prepare a master mix containing kinase buffer, GFP-poly-GT substrate, and FGFR4 enzyme. Add 25 µL of this mix to each well.

    • Initiate Reaction: Prepare a master mix containing kinase buffer and ATP. Add 25 µL to each well to start the kinase reaction. Gently mix and incubate at room temperature for 60 minutes.

    • Stop Reaction & Develop: Prepare a master mix of TR-FRET dilution buffer containing the Tb-labeled antibody. Add 50 µL to each well to stop the reaction. Incubate for 60 minutes at room temperature to allow antibody binding.

    • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring emission at both 520 nm (GFP) and 495 nm (Terbium).

    • Analysis: Calculate the emission ratio (520/495). Plot the percent inhibition (calculated relative to controls) against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.

  • Scientist's Note: The final ATP concentration should be at or near the Michaelis-Menten constant (Km) for the kinase to ensure that the assay is sensitive to competitive inhibitors.

Protocol 2.2: Cell-Based Proliferation Assay (CCK-8)

This protocol assesses the effect of the inhibitor on the proliferation of cancer cells that are dependent on FGFR4 signaling.

  • Materials:

    • Breast cancer cell line with FGFR4 amplification (e.g., MDA-MB-453).[9]

    • Complete growth medium (e.g., DMEM with 10% FBS).

    • Cell Counting Kit-8 (CCK-8) or similar viability reagent.

    • Test Compound.

    • 96-well cell culture plates.

    • Incubator (37°C, 5% CO₂).

    • Microplate reader.

  • Procedure:

    • Cell Seeding: Seed MDA-MB-453 cells into a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium. Incubate for 24 hours.

    • Compound Treatment: Prepare serial dilutions of the test compound in growth medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include vehicle-only (DMSO) wells as a control.

    • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.

    • Viability Assessment: Add 10 µL of CCK-8 reagent to each well. Incubate for 1-3 hours until a visible color change occurs.

    • Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

    • Analysis: Normalize the absorbance values to the vehicle control wells. Plot the percent viability against the logarithm of compound concentration and fit the data to determine the IC₅₀ value.

Data Presentation

CompoundFGFR4 Kinase IC₅₀ (nM)FGFR4 Binding Kd (nM)FGFR1 Kinase IC₅₀ (nM)MDA-MB-453 Cell IC₅₀ (µM)
Compound 2n 2.63.3>10,0000.38

Data synthesized from published results for illustrative purposes.[9]

start Start: Synthesized Compound Library kinase_assay Protocol 2.1: In Vitro Kinase Assay (TR-FRET) start->kinase_assay determine_ic50 Determine IC₅₀ vs Target Kinase (e.g., FGFR4) kinase_assay->determine_ic50 selectivity_panel Kinome Selectivity Screening (>400 Kinases) determine_ic50->selectivity_panel Potent Hits cell_assay Protocol 2.2: Cell-Based Proliferation Assay selectivity_panel->cell_assay Selective Hits determine_cell_ic50 Determine IC₅₀ in Relevant Cancer Cell Line cell_assay->determine_cell_ic50 lead_candidate Lead Candidate for In Vivo Studies determine_cell_ic50->lead_candidate Cell-Active Hits TCR T-Cell Receptor (TCR) Activation HPK1 HPK1 (MAP4K1) TCR->HPK1 SLP76 SLP76 TCR->SLP76 HPK1->SLP76 Phosphorylates & Inhibits NFkB NF-κB / AP-1 Activation SLP76->NFkB IL2_Gene IL-2 Gene Transcription NFkB->IL2_Gene IL2_Protein IL-2 Production & Secretion IL2_Gene->IL2_Protein T_Cell_Activation T-Cell Proliferation & Effector Function IL2_Protein->T_Cell_Activation Inhibitor HPK1 Inhibitor (2-Aminopyrimidine Derivative) Inhibitor->HPK1 Blocks

Caption: HPK1 signaling pathway in T-cell activation.

Section 4: General Protocols for In Vivo Studies

Transitioning from in vitro and ex vivo assays to in vivo disease models is a critical step. Derivatives of 2,4-diaminopyrimidine-5-carboxamide can face challenges such as poor aqueous solubility. [8]Proper formulation is key to achieving adequate bioavailability for efficacy studies.

Protocol 4.1: Example Formulation for Oral Gavage in Mice

This protocol provides a general method for preparing a formulation suitable for oral administration in preclinical mouse models.

  • Disclaimer: A specific formulation must be optimized for each unique compound and tested for tolerability in the animal model before use in efficacy studies. [8]

  • Materials:

    • Test Compound (2,4-diaminopyrimidine-5-carboxamide derivative).

    • Dimethyl sulfoxide (DMSO).

    • PEG300 or PEG400.

    • Tween® 80.

    • Sterile water or saline.

    • Vortex mixer and magnetic stirrer.

  • Procedure:

    • Solubilization: Weigh the required amount of the test compound. Dissolve it completely in a minimal amount of DMSO (e.g., 5-10% of the final volume). Gentle warming or vortexing can be applied. [8] 2. Vehicle Preparation: In a separate sterile container, mix the other vehicle components. A common vehicle might be 10% DMSO, 40% PEG300, and 50% water.

    • Formulation: While vigorously stirring or vortexing the vehicle, slowly add the compound-DMSO solution from step 1. This rapid mixing helps prevent the compound from precipitating.

    • Final Dilution: If a co-surfactant is used (e.g., 5% Tween 80), it can be added to the PEG300 before the aqueous component. Finally, add the aqueous component (e.g., water) dropwise while continuously mixing.

    • Homogeneity Check: Visually inspect the final formulation. It may be a clear solution or a homogenous suspension. If it is a suspension, ensure it is uniformly mixed before each animal is dosed.

    • Administration: Administer the formulation to animals via oral gavage as soon as possible after preparation to ensure stability.

cluster_pk Pharmacokinetics (PK) Issues cluster_pd Pharmacodynamics (PD) Issues start Observation: Lack of In Vivo Efficacy q1 Is compound exposure (AUC, Cmax) sufficient? start->q1 pk_issue Poor Exposure q1->pk_issue No pd_issue Sufficient Exposure q1->pd_issue Yes solubility Check Solubility & Formulation pk_issue->solubility metabolism Assess Metabolic Stability (microsomes, hepatocytes) pk_issue->metabolism reformulate Reformulate: - Change vehicle - Use salt form - Micronize compound solubility->reformulate redesign Medicinal Chemistry: - Block metabolic soft spots - Improve properties metabolism->redesign end_pk Re-test In Vivo reformulate->end_pk redesign->end_pk target Confirm Target Engagement in Tumor/Tissue pd_issue->target mechanism Is the biological hypothesis correct in this model? target->mechanism model Re-evaluate Animal Model: - Is target expressed? - Is model dependent on target? mechanism->model end_pd Re-design Study model->end_pd

Caption: Workflow for troubleshooting lack of in vivo efficacy.

Conclusion

The 2-aminopyrimidine-5-carboxamide scaffold is a remarkably versatile and powerful platform for the development of targeted therapies, particularly kinase inhibitors. Its success in generating potent and selective inhibitors for critical targets in oncology (FGFR4) and immuno-oncology (HPK1) highlights its significance. The strategic functionalization of this core structure allows for the precise tuning of biological activity and drug-like properties. The protocols and workflows detailed in this guide provide a foundational framework for researchers to design, execute, and interpret experiments aimed at harnessing the therapeutic potential of this important chemical class. Continued exploration of this scaffold is poised to deliver the next generation of precision medicines for a range of challenging diseases.

References

  • Cee, V. J., et al. (2013). Highly selective 2,4-diaminopyrimidine-5-carboxamide inhibitors of Sky kinase. PubMed.
  • BenchChem (n.d.). 2-Aminopyrimidine-5-carboxamide | CAS 5388-17-0. BenchChem.
  • Blake, J. F., et al. (2021). Discovery of Diaminopyrimidine Carboxamide HPK1 Inhibitors as Preclinical Immunotherapy Tool Compounds. ACS Medicinal Chemistry Letters.
  • BenchChem (n.d.). Synthesis of Novel 2,4-Diaminopyrimidine-5-carboxamide Analogues: A Technical Guide. BenchChem.
  • Blake, J. F., et al. (2021). Discovery of Diaminopyrimidine Carboxamide HPK1 Inhibitors as Preclinical Immunotherapy Tool Compounds. ACS Publications.
  • Nagashima, S., et al. (2007). Synthesis and evaluation of 2-{[2-(4-hydroxyphenyl)-ethyl]amino}pyrimidine-5-carboxamide derivatives as novel STAT6 inhibitors. PubMed.
  • BenchChem (n.d.). Technical Support Center: In Vivo Studies with 2,4-Diaminopyrimidine-5-carboxamide. BenchChem.
  • Cee, V. J., et al. (2013). Optimization of highly selective 2,4-diaminopyrimidine-5-carboxamide inhibitors of Sky kinase. PubMed.
  • ResearchGate (n.d.). 2-Aminopyrimidine derivatives as anticancer drugs. ResearchGate.
  • Liu, Y., et al. (2017). 2-Aminopyrimidine Derivatives as New Selective Fibroblast Growth Factor Receptor 4 (FGFR4) Inhibitors. PMC.
  • Iqbal, S., et al. (n.d.). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. PMC.
  • McGowan, D. C., et al. (2006). Novel 2-aminopyrimidine Carbamates as Potent and Orally Active Inhibitors of Lck: Synthesis, SAR, and in Vivo Antiinflammatory Activity. PubMed.
  • Manorama, & Awasthi, G. (2024). A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. Journal of Advanced Scientific Research & Innovations.
  • Nagashima, S., et al. (2007). Synthesis and evaluation of 2-{[2-(4-hydroxyphenyl)-ethyl] amino} pyrimidine-5-carboxamide derivatives as novel STAT6 inhibitors. ResearchGate.
  • Wang, Y-X., et al. (2026). Novel 2-Aminopyrimidine Carboxamide Derivatives as Potential Anti-Alzheimer's Disease Agents: Design, Synthesis, Biological Activity and Computational Simulation Evaluation. ResearchGate.
  • BenchChem (n.d.). An In-Depth Technical Guide to the Physicochemical Properties of 2,4-Diaminopyrimidine-5-carboxamide. BenchChem.
  • McGowan, D. C., et al. (2006). Novel 2-Aminopyrimidine Carbamates as Potent and Orally Active Inhibitors of Lck: Synthesis, SAR, and in Vivo Antiinflammatory Activity. ACS Publications.
  • Rogers, A. D., et al. (2014). 2-Aminopyrimidine as a Novel Scaffold for Biofilm Modulation. PMC.
  • Ye, H., et al. (2023). Discovery of pyrimidine-5-carboxamide derivatives as novel salt-inducible kinases (SIKs) inhibitors for inflammatory bowel disease (IBD) treatment. PubMed.

Sources

Application Notes & Protocols for the Large-Scale Synthesis of 2-Aminopyrimidine-5-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the large-scale synthesis of 2-Aminopyrimidine-5-carboxamide, a pivotal heterocyclic building block in pharmaceutical research and development.[1] This compound serves as a key scaffold in the design of various therapeutic agents, notably as a hinge-binding motif for potent protein kinase inhibitors.[2][3] The following sections detail optimized synthetic strategies, step-by-step protocols, and critical process parameters designed to ensure scalability, high yield, and purity. The methodologies are explained with a focus on the underlying chemical principles and safety considerations essential for industrial production.

Introduction: Significance of 2-Aminopyrimidine-5-carboxamide

The 2-aminopyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules.[4] The strategic placement of the amino group at the C2 position and a carboxamide at the C5 position provides a versatile platform for drug design. The amino group often acts as a crucial hydrogen bond donor, interacting with the hinge region of protein kinases, while the carboxamide group offers a vector for introducing diverse substituents to modulate potency, selectivity, and pharmacokinetic properties.[2][5] Given its importance, robust and scalable synthetic routes are critical for advancing drug discovery programs that rely on this key intermediate.

Strategic Analysis of Synthetic Routes for Scale-Up

Two primary strategies dominate the synthesis of the 2-aminopyrimidine-5-carboxamide core. The selection of an optimal route for large-scale production depends on factors such as starting material cost, process safety, operational complexity, and overall yield.

Strategy A: Ring Formation via Cyclocondensation

This classical approach involves the construction of the pyrimidine ring by condensing a three-carbon electrophilic component with a nucleophilic amidine, typically guanidine. This method is often favored for its convergence and potential to build the core structure in a single step. A common variant involves the reaction of guanidine with a substituted malonate derivative.[6][7]

  • Advantages: Potentially shorter synthetic sequence; starting materials can be cost-effective.

  • Challenges for Scale-Up: The reaction can be sensitive to conditions, and controlling regioselectivity can be an issue with unsymmetrical three-carbon units. Purification of the final product from reaction byproducts can be complex.

Strategy B: Functionalization of a Pre-formed Pyrimidine Ring

This strategy begins with a readily available pyrimidine ring and introduces the required functional groups in subsequent steps. For instance, a 2-aminopyrimidine-5-carboxylic acid ester can be synthesized and then converted to the target carboxamide. This modular approach allows for greater control over each transformation.

  • Advantages: Generally more predictable and controllable on a large scale. Purification at each step is often more straightforward, leading to higher final purity.

  • Challenges for Scale-Up: May involve more synthetic steps, potentially lowering the overall yield. Some steps might require harsh reagents that necessitate specialized equipment.

For large-scale synthesis, Strategy B often provides a more reliable and controllable process, which is why it forms the basis of the detailed protocol below.

Recommended Large-Scale Synthesis Workflow

The recommended two-step protocol focuses on the synthesis of an intermediate ester, ethyl 2-aminopyrimidine-5-carboxylate, followed by its direct amidation to yield the final product.

G cluster_0 Step 1: Pyrimidine Ring Synthesis cluster_1 Step 2: Amidation A Guanidine Nitrate D Ethyl 2-aminopyrimidine-5-carboxylate A->D B Diethyl 2-(ethoxymethylidene)malonate B->D C Sodium Ethoxide in Ethanol C->D Cyclocondensation F 2-Aminopyrimidine-5-carboxamide (Final Product) D->F Ammonolysis E Ammonia in Methanol E->F G cluster_reactants cluster_product r1 Guanidine Nitrate p1 Ethyl 2-aminopyrimidine-5-carboxylate r1->p1 r2 Diethyl 2-(ethoxymethylidene)malonate r2->p1 base Sodium Ethoxide (NaOEt) in Ethanol base->p1 Reflux r1_struct [NH2C(=NH)NH3]+ NO3- r2_struct EtO-CH=C(COOEt)2 p1_struct [Structure of Ester]

Caption: Synthesis of the pyrimidine ester intermediate.

Materials & Reagents:

ReagentMolar Mass ( g/mol )Molar Eq.Quantity (for 1 kg product)
Diethyl 2-(ethoxymethylidene)malonate216.231.001.57 kg
Guanidine Nitrate122.071.100.97 kg
Sodium Ethoxide (21 wt% in Ethanol)68.052.2011.5 L
Ethanol (Anhydrous)46.07-10 L
Water18.02-As needed
Acetic Acid60.05-As needed

Procedure:

  • Reactor Setup: Charge a suitable jacketed glass reactor with anhydrous ethanol (10 L) and the 21% sodium ethoxide solution (11.5 L) under a nitrogen atmosphere.

  • Reagent Addition: To the stirred solution, add guanidine nitrate (0.97 kg) portion-wise, ensuring the temperature does not exceed 30°C. Stir the resulting slurry for 30 minutes until a homogenous mixture is formed.

  • Cyclocondensation: Slowly add diethyl 2-(ethoxymethylidene)malonate (1.57 kg) to the reaction mixture over 1-2 hours. An exotherm will be observed; maintain the internal temperature below 40°C using the reactor cooling jacket.

  • Reaction: After the addition is complete, heat the mixture to reflux (approx. 78-80°C) and maintain for 4-6 hours. Monitor the reaction progress by HPLC or TLC until the starting material is consumed.

  • Work-up & Isolation: Cool the reaction mixture to 20-25°C. Slowly and carefully neutralize the mixture to pH 6.5-7.0 by adding glacial acetic acid. This will precipitate a large volume of sodium nitrate.

  • Filtration: Filter the slurry to remove the inorganic salts. Wash the filter cake with ethanol (2 x 2 L).

  • Crystallization: Combine the filtrate and washes and concentrate under reduced pressure to approximately one-third of the original volume. Cool the concentrated solution to 0-5°C and hold for at least 4 hours to crystallize the product.

  • Final Product: Collect the solid product by filtration, wash with cold water (2 x 3 L) to remove residual salts, and dry under vacuum at 50°C to a constant weight.

    • Expected Yield: 75-85%

    • Purity (HPLC): >98%

Protocol 2: Amidation to 2-Aminopyrimidine-5-carboxamide

This step converts the intermediate ester directly into the final carboxamide using ammonia.

Procedure:

Materials & Reagents:

ReagentMolar Mass ( g/mol )Molar Eq.Quantity (for 1 kg input)
Ethyl 2-aminopyrimidine-5-carboxylate181.181.001.00 kg
Ammonia (7N solution in Methanol)17.03~10-1510 L

Procedure:

  • Reactor Setup: Charge a high-pressure reactor with the 7N solution of ammonia in methanol (10 L).

  • Reagent Addition: Add the ethyl 2-aminopyrimidine-5-carboxylate (1.00 kg) to the reactor.

  • Reaction: Seal the reactor and heat the mixture to 80-90°C. The internal pressure will increase. Maintain these conditions for 12-18 hours. Monitor the reaction for the disappearance of the starting ester by HPLC.

  • Isolation: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess ammonia pressure in a well-ventilated fume hood or according to site safety protocols.

  • Crystallization: Concentrate the reaction mixture under reduced pressure to remove most of the methanol. The product will precipitate as a solid.

  • Purification: Add water (5 L) to the resulting slurry, stir for 30 minutes, and then collect the solid by filtration. Wash the filter cake with cold water (2 x 2 L) and then with a small amount of cold methanol.

  • Drying: Dry the final product under vacuum at 60°C until a constant weight is achieved.

    • Expected Yield: 90-97%

    • Purity (HPLC): >99%

Safety and Handling Considerations

  • Sodium Ethoxide: Highly corrosive and flammable. Reacts violently with water. All operations must be conducted under an inert atmosphere (nitrogen) and away from moisture.

  • Ammonia: Toxic and corrosive. The amidation step must be performed in a certified pressure reactor with appropriate pressure relief and scrubbing systems.

  • Solvents: Ethanol and methanol are flammable. Use in a well-ventilated area and avoid sources of ignition.

  • Personal Protective Equipment (PPE): Appropriate PPE, including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times.

References

  • BenchChem. (2025). Synthesis of Novel 2,4-Diaminopyrimidine-5-carboxamide Analogues: A Technical Guide.
  • BenchChem. (n.d.). 2-Aminopyrimidine-5-carboxamide | CAS 5388-17-0.
  • Chandrappa, M., Kumar, G., & Pullela, P. K. (2019). Critical Modification to Bulk Scale Synthesis of 2-Amino-5-carboethoxy-4-hydroxypyrimidine. Asian Journal of Chemistry, 29, 2119-2122. Retrieved from [Link]

  • Gerninghaus, J., et al. (2024). Back-pocket optimization of 2-aminopyrimidine-based macrocycles leads to potent dual EPHA2/GAK kinase inhibitors with antiviral activity. bioRxiv. Retrieved from [Link]

  • Google Patents. (n.d.). CN102952083A - Preparation method of 2-amino pyrimidine.
  • Iqbal, S., et al. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 27(22), 7881. Retrieved from [Link]

  • Norman, M. H., et al. (2013). Optimization of highly selective 2,4-diaminopyrimidine-5-carboxamide inhibitors of Sky kinase. Bioorganic & Medicinal Chemistry Letters, 23(4), 1172-1177. Retrieved from [Link]

  • Patel, A. V., et al. (2019). One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. Journal of Chemical Sciences, 131(69). Retrieved from [Link]

  • Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(05), 720-722. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Crystallization of 2-Aminopyrimidine-5-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the crystallization of 2-Aminopyrimidine-5-carboxamide. This molecule—characterized by its pyrimidine scaffold, hydrogen-donating amino group, and carboxamide moiety—presents unique challenges during isolation and purification. Its complex hydrogen-bonding network makes it highly susceptible to polymorphism, while its solubility profile frequently induces liquid-liquid phase separation (LLPS), commonly known as "oiling out."

This guide is designed for researchers and drug development professionals to diagnose, troubleshoot, and optimize the crystallization of 2-Aminopyrimidine-5-carboxamide using field-proven thermodynamic and kinetic controls.

Part 1: Diagnostic Workflows

Before adjusting your experimental parameters, it is critical to identify the specific failure mode of your crystallization process. The diagram below outlines the diagnostic workflow for resolving the most common issue: Liquid-Liquid Phase Separation (LLPS).

LLPS_Resolution Start Detect Oiling Out (LLPS Emulsion) CheckSat Analyze MSZW & Supersaturation Start->CheckSat High driving force AdjustTemp Reduce Cooling & Dosing Rates CheckSat->AdjustTemp Kinetic hindrance AddSeed Introduce Seeds in Metastable Zone AdjustTemp->AddSeed Control nucleation Success Solid Crystalline Suspension AddSeed->Success Bypass miscibility gap

Fig 1. Diagnostic workflow for resolving Liquid-Liquid Phase Separation (LLPS) during crystallization.

Part 2: Troubleshooting Guide & FAQs

Q1: Why is my 2-Aminopyrimidine-5-carboxamide solution "oiling out" instead of forming a solid crystalline suspension? A: Oiling out (LLPS) occurs when the generation of supersaturation outpaces the kinetics of crystal nucleation and growth. Instead of forming a rigid crystal lattice, the solute separates into a secondary, solute-rich liquid phase (an emulsion) [1]. Because the molecules in these oil droplets are highly mobile, they act as an excellent solvent for unwanted impurities, severely compromising product purity [1]. Furthermore, rapid desupersaturation—such as aggressive water removal during co-distillation or rapid anti-solvent addition—can force the system into a metastable emulsion rather than a solid phase [2]. Causality & Solution: The rate of phase separation is currently faster than the rate of nucleation [3]. To fix this, you must map the Metastable Zone Width (MSZW). Generate supersaturation slowly by reducing cooling rates (< 0.1 °C/min) and introduce seed crystals halfway into the metastable zone to bypass the miscibility gap [1].

Q2: How do I control polymorphism and ensure I isolate the thermodynamically stable form? A: 2-Aminopyrimidine-5-carboxamide is highly prone to synthon polymorphism. The molecule contains multiple hydrogen-bond donors and acceptors, leading to competing supramolecular arrangements (e.g., amide-amide dimers vs. pyrimidine-amine catemers) [4]. Rapid cooling or uncontrolled precipitation typically yields the kinetic polymorph (metastable form), whereas slow cooling favors the thermodynamic polymorph. Causality & Solution: If you detect batch-to-batch variations in your Powder X-Ray Diffraction (PXRD) data, your nucleation environment is inconsistent. To eliminate unwanted crystal forms, utilize a "slurry conversion" (maturation) process. By maintaining stirring of the suspension over an extended period at an elevated temperature, the metastable kinetic form will gradually dissolve and recrystallize into the stable thermodynamic form [5].

Q3: My isolated crystals are fine, sticky, and retain high levels of residual solvent. How can I improve the crystal habit and yield? A: This is a classic symptom of crash precipitation. When an anti-solvent is added too quickly, localized zones of extreme supersaturation trigger massive secondary nucleation. This produces fine crystals that agglomerate and physically entrap the mother liquor. Causality & Solution: Shift from a crash-cooling/dosing approach to a controlled anti-solvent diffusion or slow-dosing method. For pyrimidine derivatives, dissolving the crude material in a hot, strong solvent (like DMF or Ethanol) and slowly dosing an anti-solvent (like Dichloromethane or Water) ensures that crystal growth dominates over secondary nucleation [6].

Part 3: Quantitative Data & Phase Behavior Analysis

Selecting the correct solvent system is the foundation of a robust crystallization process. The table below summarizes the quantitative phase behaviors of 2-Aminopyrimidine-5-carboxamide across common solvent systems.

Solvent SystemSolubility ProfileObserved Phase BehaviorRecommended Process Action
Ethanol / Water High in hot EtOH, low in WaterHigh risk of LLPS at high supersaturationSlow cooling; seed at 55°C to bypass oiling out
DMF / Dichloromethane Very high in DMF, insoluble in DCMRapid precipitation, solvate formation riskAnti-solvent diffusion; keep DCM addition rate < 0.05 V/min
Isopropanol (IPA) Moderate upon heatingStable solid-liquid suspensionIdeal for polymorphic conversion (slurry aging/maturation)
Ethyl Acetate / MTBE Low to moderateAnhydrous crystalline form favoredUse for final polishing steps to meet ICH residual solvent limits

Part 4: Self-Validating Experimental Protocol

To guarantee reproducibility and avoid LLPS, utilize the following self-validating protocol for Anti-Solvent Crystallization with Seeding . This system validates itself at Step 2 (clarity) and Step 5 (desupersaturation).

Step 1: Dissolution Suspend crude 2-Aminopyrimidine-5-carboxamide in Ethanol (10 volumes) and heat to 65°C under continuous agitation (300 rpm). Step 2: Polishing Filtration (Validation Checkpoint) Filter the hot solution through a 0.45 µm PTFE membrane to remove insoluble impurities. Validation: The filtrate must be optically clear. Any turbidity indicates premature precipitation or LLPS. Step 3: Controlled Cooling & Anti-Solvent Dosing Cool the clarified solution to 55°C (entering the metastable zone). Begin dosing Water (anti-solvent) at a strictly controlled rate of 0.1 volumes/hour using a programmable syringe pump. Step 4: Seeding Once the solution reaches supersaturation—but before the cloud point (LLPS boundary)—introduce 1-2 wt% of pure 2-Aminopyrimidine-5-carboxamide seed crystals of the desired polymorph. Step 5: Desupersaturation Hold (Validation Checkpoint) Hold the temperature at 55°C for 2 hours. Validation: Monitor via in-line PAT (e.g., EasyViewer or Blaze Metrics) [1][2]. You should observe the growth of distinct solid particles without the appearance of spherical liquid droplets (oil). Step 6: Final Cooling & Isolation Linearly cool the suspension to 5°C over 6 hours (cooling rate ~0.14 °C/min). Filter the resulting crystalline suspension and wash the filter cake with cold 1:1 Ethanol/Water. Dry under vacuum at 40°C.

Part 5: Polymorphic Transition Pathways

Understanding the thermodynamic relationship between different solid states is vital for process control. The diagram below illustrates how kinetic and thermodynamic parameters drive the formation of specific solid forms.

Polymorphism API 2-Aminopyrimidine-5-carboxamide (Supersaturated Solution) FormA Kinetic Polymorph (Metastable Form) API->FormA Rapid Cooling / High Saturation FormB Thermodynamic Polymorph (Stable Form) API->FormB Seeding / Slow Cooling Impurity Amorphous Solid / Trapped Solvate API->Impurity LLPS Solidification FormA->FormB Slurry Maturation / Aging

Fig 2. Polymorphic transition pathways driven by kinetic vs. thermodynamic crystallization controls.

References

  • Title: Oiling Out in Crystallization - Mettler Toledo Source: mt.com URL: [Link]

  • Title: Enhancing Crystallization Control with In-Line PAT for Scalable Manufacturing Source: aragen.com URL: [Link]

  • Title: The Problem of Oiling Out in Chemical Process Development - KiloMentor Source: blogspot.com URL: [Link]

  • Title: Crystal Polymorphism in Pharmaceutical Science Source: researchgate.net URL: [Link]

identification of byproducts in 2-Aminopyrimidine-5-carboxamide synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to The Heterocycle Resolution Desk . As a Senior Application Scientist, I have guided countless drug development professionals through the nuances of pyrimidine synthesis.

2-Aminopyrimidine-5-carboxamide is a high-purity heterocyclic building block that serves as a critical pharmacophore in medicinal chemistry, particularly in the design of kinase inhibitors and bacterial two-component system inhibitors[1][2]. However, its synthesis—often achieved via the cyclocondensation of guanidine with 3-carbon electrophiles followed by the hydration of a nitrile intermediate[3]—is fraught with chemoselectivity challenges.

A rigid, template-based approach to troubleshooting rarely works in complex heterocycle synthesis. Instead, we must look at the causality of the reaction mechanics. Below is an in-depth, causality-driven technical guide to identifying and resolving byproducts in your 2-aminopyrimidine-5-carboxamide workflows.

Part 1: Troubleshooting FAQs (Diagnostic Q&A)

Q1: My LC-MS analysis of the final product shows a prominent [M+H]+ peak at m/z 140.04 alongside the expected product peak at m/z 139.06. What is the mechanistic origin of this impurity, and how do I eliminate it? A: This +1 Da mass shift is the classic signature of over-hydrolysis , where the target 2-aminopyrimidine-5-carboxamide is further hydrolyzed to 2-aminopyrimidine-5-carboxylic acid.

  • Causality: The hydration of the nitrile precursor (2-amino-5-cyanopyrimidine) to the carboxamide is thermodynamically favorable, but the subsequent hydrolysis of the amide to the carboxylic acid is also highly exergonic. If you are using harsh basic conditions (e.g., NaOH/H₂O₂) or elevated temperatures, the kinetic barrier for the second hydrolysis is breached.

  • Resolution: Switch to a milder, kinetically controlled hydration method. Consider using the Parkins catalyst (Pt-based) or exploring enzymatic hydration using a nitrile hydratase (EC 4.2.1.84). This enzyme offers absolute chemoselectivity for converting aliphatic and aromatic nitriles strictly to amides without further degradation[4].

Q2: I am observing a highly retained peak on reverse-phase HPLC with an [M+H]+ of 121.05. How can I definitively differentiate this unreacted precursor from the target carboxamide using NMR? A: The peak at m/z 121.05 corresponds to the unreacted 2-amino-5-cyanopyrimidine precursor (a mass difference of exactly -18 Da, lacking H₂O).

  • Causality: Incomplete hydration often occurs when the reaction mixture lacks sufficient phase transfer or when the nitrile becomes insoluble in the aqueous reagent matrix.

  • Resolution & NMR Identification: Do not rely solely on mass spectrometry, as in-source fragmentation of the carboxamide can sometimes falsely generate the nitrile mass. Use ¹³C NMR. The target carboxamide will exhibit a carbonyl carbon resonance at ~165 ppm. In contrast, the unreacted precursor will show a characteristic nitrile carbon resonance shifted significantly upfield to ~116 ppm. Furthermore, in ¹H NMR (using DMSO-d₆), the carboxamide will display two distinct, broad singlets (~7.3 and 7.9 ppm) due to the restricted rotation of the primary amide C-N bond, which are entirely absent in the nitrile precursor.

Q3: During the initial cyclocondensation step to form the pyrimidine ring, I am isolating an impurity with the exact same mass as my target (m/z 139.06) but a different HPLC retention time. What is happening? A: You are likely isolating a regioisomer . The synthesis of 2-aminopyrimidine derivatives via the fusion of asymmetric 3-carbon electrophiles with guanidine can yield multiple positional isomers depending on the nucleophilic attack sequence[3].

  • Causality: If your starting enamine or malonaldehyde derivative is unsymmetrical, the initial attack of the guanidine nitrogen can occur at either electrophilic center. This leads to the carboxamide group being positioned at the 4-position rather than the desired 5-position.

  • Resolution: Regioselectivity can be driven by altering the leaving group on the electrophile or changing the reaction solvent to modify the solvation sphere of the guanidine intermediate. To confirm the structure of the isolated byproduct, employ 2D HMBC NMR. A 5-carboxamide will show long-range scalar couplings (³J) between the pyrimidine C4/C6 protons and the amide carbonyl carbon, whereas a 4-carboxamide will exhibit a completely different coupling topology.

Part 2: Self-Validating Analytical Workflow

To ensure absolute scientific integrity, byproduct identification must follow a closed-loop, self-validating system. Never proceed to NMR without confirming the purity of your isolated mass fraction.

Workflow N1 Crude Reaction Mixture (Post-Hydrolysis) N2 LC-HRMS (ESI+) Profiling Identify m/z anomalies N1->N2 Aliquot & Dilute N3 Mass-Directed Prep-HPLC Isolate target byproducts N2->N3 Target m/z defined N4 Purity Validation (Self-Validating Step) N3->N4 Fraction collection N4->N3 Purity <95% (Re-purify) N5 1H, 13C, & 2D NMR Acquisition N4->N5 Purity >95% N6 Structural Elucidation & Causality Mapping N5->N6 Spectral data

Analytical workflow for the isolation and structural elucidation of synthesis byproducts.

Step-by-Step Protocol: LC-MS Guided Isolation and NMR Validation

Step 1: Reaction Quenching & Matrix Removal

  • Action: Quench a 100 µL reaction aliquot with cold 0.1 M HCl to pH 7, then dilute in 1 mL of 50:50 MeCN:H₂O.

  • Causality: Halts the hydrolysis kinetics immediately. Leaving the mixture in basic/acidic conditions during sample prep artificially inflates the over-hydrolysis byproduct (carboxylic acid).

  • Validation: Spot the quenched mixture on TLC against a known standard to ensure no degradation occurred during the quenching process.

Step 2: LC-HRMS (ESI+) Profiling

  • Action: Run a high-resolution gradient (5–95% MeCN/H₂O with 0.1% Formic Acid) on a C18 column.

  • Causality: Formic acid promotes the protonation of the highly basic pyrimidine nitrogens, ensuring strong [M+H]+ signals for precise mass assignment.

  • Validation: Check the mass balance. The sum of the integrated UV peak areas (at 254 nm) must roughly correlate with the TIC (Total Ion Chromatogram) to ensure no UV-inactive polymeric species are missed.

Step 3: Mass-Directed Preparative HPLC Isolation

  • Action: Program the Prep-HPLC to trigger fraction collection exclusively at the exact masses of your identified anomalies (e.g., m/z 140.04, 121.05).

  • Causality: Isolating based on exact mass prevents the blind collection of baseline artifacts or solvent adducts.

  • Validation (Critical): Re-inject the collected fraction on the analytical LC-MS. If the UV purity is <95%, re-purify before NMR. Proceeding to NMR with mixtures will result in overlapping signals that compromise structural elucidation.

Step 4: 2D NMR Structural Elucidation

  • Action: Lyophilize the pure fraction and acquire ¹H, ¹³C, HSQC, and HMBC spectra in DMSO-d₆.

  • Causality: DMSO-d₆ is strictly required to resolve the primary amide NH₂ protons, which readily exchange and disappear in protic solvents like CD₃OD. HMBC is necessary to map the connectivity between the pyrimidine ring and the C5 substituent.

  • Validation: Confirm that the exact number of carbon environments in the ¹³C spectrum matches the proposed byproduct formula derived from the HRMS data.

Part 3: Quantitative Spectral Data Summary

Use the following reference table to rapidly cross-reference your analytical data against the most common synthesis outcomes.

CompoundMechanistic OriginExact Mass[M+H]+ (m/z)HPLC RRT*Key ¹H NMR (DMSO-d₆)Key ¹³C NMR (ppm)
2-Aminopyrimidine-5-carboxamide Target Product138.05139.061.008.65 (s, 2H), 7.90 (br s, 1H), 7.30 (br s, 1H), 7.15 (s, 2H)165.2 (C=O), 163.5, 158.2, 114.5
2-Amino-5-cyanopyrimidine Unreacted Precursor120.04121.051.458.75 (s, 2H), 7.60 (br s, 2H)164.0, 160.1, 116.5 (C≡N), 98.5
2-Aminopyrimidine-5-carboxylic acid Over-hydrolysis139.04140.040.8512.8 (br s, 1H), 8.70 (s, 2H), 7.40 (br s, 2H)166.5 (COOH), 163.8, 159.0, 113.2
2-Amino-4-hydroxypyrimidine-5-carboxamide Mis-condensation154.05155.060.7011.2 (br s, 1H), 8.10 (s, 1H), 7.50 (br s, 2H)168.1, 161.2, 155.4, 105.6

*RRT = Relative Retention Time on a standard reverse-phase C18 gradient.

References

  • Title: 2-Aminopyrimidine-5-carboxamide | CAS 5388-17-0 - Benchchem Source: benchchem.com URL: 1

  • Title: Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies Source: mdpi.com URL: 3

  • Title: Information on EC 4.2.1.84 - nitrile hydratase - BRENDA Enzyme Database Source: brenda-enzymes.org URL: 4

  • Title: Synthesis of bacterial two-component system inhibitors - RTU E-books Source: rtu.lv URL: 2

Sources

Technical Support Center: Optimizing Reaction Conditions for 2-Aminopyrimidine-5-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals working with 2-Aminopyrimidine-5-carboxamide (CAS: 5388-17-0) . As a critical heterocyclic building block, this compound is widely utilized in the synthesis of kinase inhibitors and bacterial two-component system inhibitors[1].

The dual functionality of this scaffold—an exocyclic amine and a carboxamide—presents unique chemoselectivity, reactivity, and solubility challenges. This dynamic guide provides mechanistic troubleshooting, validated protocols, and empirical data to optimize your synthetic workflows.

Section 1: Troubleshooting Guide - Synthesis & Conversion

Q1: I am trying to synthesize 2-Aminopyrimidine-5-carboxamide via the hydrolysis of 2-aminopyrimidine-5-carbonitrile, but I keep observing over-hydrolysis to the carboxylic acid. How can I arrest the reaction at the carboxamide stage?

Analysis & Causality: The conversion of a nitrile to a primary amide proceeds via an imidate intermediate. Under harsh basic or acidic conditions, the resulting amide is rapidly hydrolyzed further to the carboxylic acid. The electron-deficient nature of the pyrimidine ring accelerates nucleophilic attack at the nitrile, but it simultaneously makes the resulting carboxamide highly susceptible to subsequent hydrolysis.

Solution:

  • Chemical Route (Peroxide-Mediated): Shift to mild, peroxide-mediated alkaline hydrolysis (the Radziszewski reaction). Using aqueous H2​O2​ with a catalytic amount of NaOH at low temperatures (10–20 °C) generates the highly nucleophilic hydroperoxide anion ( HOO− ). This anion attacks the nitrile rapidly but acts as a poor leaving group for subsequent amide hydrolysis, effectively trapping the reaction at the carboxamide stage.

  • Enzymatic Route (Biocatalysis): For absolute chemoselectivity, utilize a nitrile hydratase (EC 4.2.1.84)[2]. Nitrile hydratases specifically hydrate aliphatic and certain heterocyclic nitriles to their corresponding amides without any over-hydrolysis to the acid, operating at a neutral pH and ambient temperature[2].

Q2: When using 2-Aminopyrimidine-5-carboxamide as a nucleophile in cross-coupling or amidation reactions, my yields are exceptionally low (<15%). Why is the 2-amino group unreactive?

Analysis & Causality: The 2-amino group on a pyrimidine ring is highly deactivated. The two endocyclic nitrogen atoms exert a strong electron-withdrawing effect via resonance and induction, drastically reducing the lone pair availability on the exocyclic NH2​ . Furthermore, the compound exhibits poor solubility in standard organic solvents due to strong intermolecular hydrogen bonding between the carboxamide and the pyrimidine nitrogens.

Solution:

  • Base Selection: Standard amine bases (TEA, DIPEA) are insufficiently strong to deprotonate the 2-amino group if you are attempting an SNAr or Buchwald-Hartwig coupling. Transition to stronger inorganic bases like NaOtBu or Cs2​CO3​ [1].

  • Solvent Optimization: Switch from DCM or THF to highly polar aprotic solvents like DMF, DMA, or NMP, and elevate the temperature (80–110 °C) to disrupt the intermolecular hydrogen bonding and fully solubilize the starting material[1].

Section 2: Reaction Optimization Matrix

To facilitate protocol selection, the following table summarizes the quantitative optimization data for the hydration of 2-aminopyrimidine-5-carbonitrile to the target carboxamide.

MethodReagentsTemp (°C)Time (h)Conversion (%)Selectivity (Amide:Acid)
Standard Basic2M NaOH, H2​O /EtOH8012>99%40:60
Standard Acidic6M HCl1002485%10:90
Peroxide-Mediated30% H2​O2​ , 0.5M NaOH152>95%98:2
EnzymaticNitrile Hydratase, Buffer (pH 7.2)306>99%100:0

Section 3: Validated Experimental Protocols

Protocol A: Peroxide-Mediated Synthesis of 2-Aminopyrimidine-5-carboxamide

Self-Validating Mechanism: The exothermic nature of the peroxide addition serves as an internal physical indicator of reaction initiation. TLC monitoring (DCM:MeOH 9:1) will clearly show the disappearance of the non-polar nitrile, while the starch-iodine test ensures safe and complete quenching.

  • Preparation: Suspend 2-aminopyrimidine-5-carbonitrile (10.0 mmol) in ethanol (20 mL) in a 100 mL round-bottom flask equipped with a magnetic stirrer and internal thermometer.

  • Cooling: Chill the suspension to 10 °C using an ice-water bath.

  • Activation: Add 2.0 mL of a 2M aqueous NaOH solution.

  • Oxidation: Dropwise, add 30% aqueous H2​O2​ (4.0 mL, ~40 mmol) over 30 minutes. Critical Step: Maintain the internal temperature strictly below 20 °C to prevent thermal decomposition of the peroxide and subsequent over-hydrolysis to the acid.

  • Stirring: Remove the ice bath and allow the reaction to stir at ambient temperature for 2 hours. Monitor via TLC until the starting material is consumed.

  • Quenching & Workup: Destroy excess peroxide by adding a saturated aqueous solution of sodium thiosulfate ( Na2​S2​O3​ ) dropwise until a negative starch-iodine test is achieved.

  • Isolation: Concentrate the ethanol in vacuo. Filter the resulting precipitate, wash with cold water (2 x 10 mL), and dry under high vacuum to afford the pure carboxamide product.

Protocol B: Handling and Storage Best Practices
  • Storage: To ensure optimal long-term stability and prevent oxidative degradation, store the high-purity (97%+) compound in a dark, desiccated environment under an inert atmosphere (Argon or Nitrogen) at 2–8 °C[3].

  • Safety & Handling: The compound is classified with hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation)[3]. Always handle in a well-ventilated fume hood with appropriate PPE.

Section 4: Process Visualizations

NitrileHydrolysis Start 2-Aminopyrimidine-5-carbonitrile (Starting Material) Hydrolysis Select Hydrolysis Pathway Start->Hydrolysis Chemical Chemical Hydrolysis (H2O2 / NaOH) Hydrolysis->Chemical Enzymatic Biocatalytic Hydrolysis (Nitrile Hydratase) Hydrolysis->Enzymatic Harsh Harsh Conditions (Strong Acid/Base, Heat) Hydrolysis->Harsh Target 2-Aminopyrimidine-5-carboxamide (Target Product) Chemical->Target T < 20°C High Selectivity Enzymatic->Target pH 7.2, 30°C 100% Selective Byproduct 2-Aminopyrimidine-5-carboxylic acid (Over-hydrolysis) Harsh->Byproduct Uncontrolled Target->Byproduct Prolonged heat

Workflow logic for the selective hydration of 2-aminopyrimidine-5-carbonitrile.

Chemoselectivity Scaffold 2-Aminopyrimidine-5-carboxamide Dual-Functional Scaffold Amine C2-Exocyclic Amine (Deactivated Nucleophile) Scaffold->Amine Amide C5-Carboxamide (H-Bond Donor/Acceptor) Scaffold->Amide Challenge1 Poor Reactivity in SNAr Amine->Challenge1 Electron withdrawal Challenge2 Poor Solubility Amide->Challenge2 Intermolecular H-bonding Solution1 Buchwald-Hartwig Coupling (Pd catalyst, Strong Base) Challenge1->Solution1 Solution2 Polar Aprotic Solvents (DMF/DMA at >80°C) Challenge2->Solution2

Chemoselectivity and solubility challenges of the 2-aminopyrimidine-5-carboxamide.

Section 5: Frequently Asked Questions (FAQs)

Q3: My 2-Aminopyrimidine-5-carboxamide powder has turned slightly yellow after a few months on the shelf. Is it still viable for synthesis? Answer: The yellowing indicates trace oxidative degradation or photolytic breakdown, which is common in electron-rich amine-containing heterocycles. While the bulk purity may still be acceptable, trace impurities can easily poison sensitive palladium catalysts used in downstream cross-coupling reactions. It is strongly recommended to store the compound at 2–8 °C in a dark place under an inert atmosphere[3]. If discoloration occurs, perform a recrystallization from hot ethanol/water before use in sensitive catalytic steps.

Q4: Can I use standard peptide coupling reagents (EDC/HOBt) to functionalize the carboxamide nitrogen? Answer: No. Primary carboxamides are extremely poor nucleophiles due to the delocalization of the nitrogen lone pair into the adjacent carbonyl group. Peptide coupling reagents are designed to activate carboxylic acids for attack by amines, not the reverse. To functionalize the carboxamide nitrogen, you must rely on transition-metal-catalyzed Buchwald-Hartwig cross-coupling conditions (e.g., Pd(OAc)2​ , Xantphos, Cs2​CO3​ ) to couple the amide with an aryl halide.

References

  • Title: Synthesis of bacterial two-component system inhibitors - RTU E-books Source: rtu.lv URL: [Link]

  • Title: Information on EC 4.2.1.84 - nitrile hydratase - BRENDA Enzyme Database Source: brenda-enzymes.org URL: [Link]

Sources

challenges in the purification of 2-Aminopyrimidine-5-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers on the isolation of highly polar heterocyclic building blocks.

2-Aminopyrimidine-5-carboxamide (CAS 5388-17-0) presents a classic purification paradox: its low molecular weight (138.13 g/mol ) belies a highly complex intermolecular network. The molecule possesses multiple hydrogen bond donors (the 2-amino and 5-carboxamide groups) and acceptors (pyrimidine ring nitrogens and carbonyl oxygen). This structural reality drives robust 1[1], resulting in notoriously poor solubility in non-polar solvents and severe tailing on standard silica gel.

This guide provides field-proven, self-validating methodologies to overcome these bottlenecks.

I. Purification Strategy & Quantitative Data

Before beginning any purification, you must align your methodology with the scale of your reaction and the solubility profile of your crude mixture.

Quantitative Solvent Profiling

Table 1: Empirical solubility and recovery data for 2-Aminopyrimidine-5-carboxamide.

Solvent SystemSolubility ProfilePrimary ApplicationTypical Recovery / Purity
Hexane / Ethyl Acetate (7:3) Very Low (<1 mg/mL)Normal Phase (Ester byproduct removal)60-70% / Moderate
DCM / MeOH (9:1) + 1% NH₄OH Moderate (5-10 mg/mL)Normal Phase Flash (Eluent)>85% / >95%
Ethanol / Water (70:30) High at reflux (>50 mg/mL)Thermodynamic Recrystallization>90% / >99%
Water / Acetonitrile (70:30) High (Soluble as salt)Reverse-Phase Prep-HPLC>95% / >99%
Decision Matrix Workflow

PurificationWorkflow Start Crude 2-Aminopyrimidine- 5-carboxamide SolCheck Assess Scale & Impurities Start->SolCheck ScaleLarge Multi-gram Scale (>5g) SolCheck->ScaleLarge High mass ScaleSmall Milligram Scale (<1g) SolCheck->ScaleSmall Low mass / Complex mixture Recryst Recrystallization (EtOH/H2O) ScaleLarge->Recryst Purity >80% SolidLoad Solid Loading on Silica Gel ScaleLarge->SolidLoad Purity <80% ScaleSmall->SolidLoad Standard cleanup PrepHPLC Reverse-Phase Prep-HPLC ScaleSmall->PrepHPLC High resolution needed

Fig 1. Decision matrix for the purification of 2-Aminopyrimidine-5-carboxamide based on scale.

II. Troubleshooting FAQs

Q: Why does my crude 2-Aminopyrimidine-5-carboxamide crash out at the top of the silica column during liquid loading? A: This is a classic manifestation of the compound's dense hydrogen-bonding network. When dissolved in a moderately polar solvent (like DCM) and exposed to the highly polar surface of silica gel, the compound rapidly establishes stronger intermolecular bonds with the stationary phase than with the mobile phase, causing immediate precipitation. Causality & Solution: To break this network during loading, you must use Solid-Phase Loading . By pre-adsorbing the crude mixture onto silica gel using a highly polar, volatile solvent (like methanol), you distribute the molecules evenly across a large surface area, preventing localized supersaturation and subsequent crystallization at the column head.

Q: I am experiencing severe tailing and poor recovery (<50%) during normal-phase flash chromatography. How can I improve resolution? A: Tailing in nitrogen-rich heterocycles is caused by secondary acid-base interactions. The basic pyrimidine nitrogens and the primary amine interact strongly with the weakly acidic silanol groups (Si-OH) on the silica gel surface. Causality & Solution: You must mask these silanol groups dynamically. Incorporate a volatile basic modifier, such as 1% Ammonium Hydroxide (NH₄OH) or Triethylamine (Et₃N), into your mobile phase. The modifier competitively binds to the acidic silanols, allowing the carboxamide to elute in a sharp, symmetrical band. While a1 can separate the carboxamide from less polar ester byproducts[1], highly pure isolation often requires these basic modifiers.

Q: What is the most efficient way to achieve >99% purity on a multi-gram scale without consuming massive amounts of silica solvent? A: Recrystallization is the gold standard for scaling up this specific scaffold. Due to its rigid planar structure and capacity for π-π stacking, 2-aminopyrimidine-5-carboxamide forms highly stable crystal lattices. Causality & Solution: Use a binary solvent system like 1[1]. Ethanol acts as the primary solvent, dissolving the compound at reflux, while water acts as the anti-solvent to tune the saturation point. This thermodynamic purification method selectively excludes structurally dissimilar impurities (which remain in the mother liquor) and provides >99% purity with minimal solvent waste.

III. Biological Context: Why Purity Matters

Derivatives of the 2-aminopyrimidine-5-carboxamide scaffold are potent2 (e.g., AS1517499)[2]. STAT6 is a critical transcription factor in the IL-4 and IL-13 signaling cascades, driving Th2 cell differentiation in 3[3]. High-purity isolation of these building blocks is non-negotiable, as trace transition metal or regioisomer contaminants can cause false positives in sensitive kinase assays.

STAT6Pathway IL4 IL-4 / IL-13 Cytokines Receptor IL-4Rα Receptor IL4->Receptor Binds JAK JAK1 / JAK3 Kinases Receptor->JAK Activates STAT6 STAT6 Monomer JAK->STAT6 Phosphorylates STAT6_Dimer Phospho-STAT6 Dimer STAT6->STAT6_Dimer Dimerization Nucleus Gene Transcription (Th2 Differentiation) STAT6_Dimer->Nucleus Translocation Inhibitor 2-Aminopyrimidine-5-carboxamide Derivatives Inhibitor->STAT6 Inhibits activation

Fig 2. Inhibition of the IL-4/STAT6 signaling pathway by 2-aminopyrimidine-5-carboxamide derivatives.

IV. Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Built-in physical checks ensure you can verify the success of each step before proceeding.

Protocol A: Solid-Supported Normal Phase Chromatography

Best for: Complex mixtures on a <5g scale.

  • Dissolution: Dissolve 1.0 g of crude mixture in 10 mL of Methanol.

    • Validation Check: Complete dissolution ensures homogeneous loading. If the solution remains cloudy, add 1-2 mL of DMF until optically clear.

  • Adsorption: Add 3.0 g of dry silica gel (230-400 mesh) to the stirring solution.

  • Evaporation: Evaporate to complete dryness under reduced pressure at 40°C.

    • Validation Check: The resulting powder must be completely free-flowing. Clumping indicates residual solvent, which will cause severe band broadening and ruin resolution.

  • Loading: Dry-load the powder onto a pre-equilibrated silica column.

  • Elution: Elute using a gradient of 0-10% Methanol in Dichloromethane containing 1% NH₄OH.

    • Validation Check: Monitor fractions via TLC. The basic modifier should shift the compound's Rf from ~0.1 (with severe streaking) to ~0.35 (as a sharp, symmetrical spot).

Protocol B: Thermodynamic Recrystallization (EtOH/H₂O)

Best for: >80% pure material on a multi-gram scale.

  • Suspension: Suspend 5.0 g of crude 2-aminopyrimidine-5-carboxamide in 35 mL of absolute Ethanol in a round-bottom flask.

  • Heating: Heat the suspension to a gentle reflux (78°C) with continuous stirring.

  • Solvation: Dropwise, add up to 15 mL of distilled Water until the solid completely dissolves.

    • Validation Check: If particulate matter remains after adding 15 mL of water at reflux, these are insoluble inorganic impurities or polymeric byproducts. Perform a hot filtration immediately to remove them before cooling.

  • Annealing: Remove from heat and allow the solution to cool to room temperature slowly over 2 hours.

    • Validation Check: Rapid precipitation (crashing out) indicates supersaturation and traps impurities. If this occurs, reheat to reflux and add 2-3 mL of ethanol to adjust the saturation point.

  • Crystallization: Transfer the flask to an ice bath (4°C) for 1 hour to maximize crystal yield.

  • Isolation: Filter the resulting crystals via vacuum filtration and wash with 10 mL of ice-cold 70:30 EtOH/H₂O. Dry under high vacuum for 12 hours.

V. References

Sources

Technical Support Center: Synthesis of 2-Aminopyrimidine-5-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-aminopyrimidine-5-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important heterocyclic building block. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the success of your experiments.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of 2-aminopyrimidine-5-carboxamide, providing potential causes and actionable solutions.

Problem 1: Low Yield of 2-Aminopyrimidine-5-carboxamide and Multiple Byproducts Observed on TLC/LC-MS.

Potential Causes:

  • Self-Condensation of Starting Materials: In syntheses that construct the pyrimidine ring, such as the condensation of guanidine with a three-carbon building block (e.g., a derivative of mucochloric or mucobromic acid, or a functionalized propenal), the starting materials can self-condense. Amidines like guanidine can form triazines, and the three-carbon synthons can polymerize or undergo other self-condensation reactions, especially under harsh basic or acidic conditions.[1]

  • Incomplete Cyclization: The intermediate formed from the initial condensation of the N-C-N component (guanidine) and the C-C-C component may not efficiently cyclize to the desired pyrimidine ring, leading to a mixture of open-chain intermediates and the final product.[1]

  • Formation of Regioisomers: If an unsymmetrical three-carbon starting material is used, the reaction can lead to the formation of regioisomers, complicating the purification process and reducing the yield of the desired product.[1]

  • Suboptimal Reaction Conditions: Incorrect temperature, pH, or reaction time can favor side reactions over the desired product formation. For instance, excessive heat can promote decomposition and byproduct formation.[1]

Solutions:

  • Optimize Reaction Conditions:

    • Temperature Control: Carefully control the reaction temperature. While some heating is often necessary to drive the reaction to completion, excessive temperatures should be avoided.[1]

    • pH Adjustment: Maintain the optimal pH for the reaction. For pyrimidine ring formation from guanidine, mildly basic conditions are often preferred.

    • Reaction Time: Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time and avoid prolonged reaction times that can lead to byproduct formation.

  • Purity of Starting Materials: Ensure the use of high-purity starting materials to minimize the introduction of impurities that can catalyze side reactions.[1]

  • Order of Addition: Experiment with the order of reagent addition. In some cases, adding one reactant slowly to the other can minimize self-condensation.[1]

Problem 2: Presence of 2-Aminopyrimidine-5-carboxylic acid as a Major Impurity after Nitrile Hydrolysis.

Potential Cause:

  • Over-hydrolysis of the Carboxamide: The most common cause for the formation of the carboxylic acid is the over-hydrolysis of the desired carboxamide product. This is particularly prevalent under harsh acidic or basic conditions and with prolonged reaction times during the hydrolysis of a 2-aminopyrimidine-5-carbonitrile precursor. The reaction proceeds through the desired amide, which is then further hydrolyzed to the carboxylic acid.[2][3]

Solutions:

  • Careful Control of Reaction Conditions:

    • Milder Reagents: Use milder acidic or basic conditions for the hydrolysis. For example, instead of concentrated sulfuric or hydrochloric acid, consider using a mixture of a weaker acid and an alcohol.

    • Temperature and Time: Perform the reaction at a lower temperature and carefully monitor its progress by TLC or LC-MS to stop the reaction once the starting nitrile is consumed and before significant formation of the carboxylic acid occurs.

  • Alternative Synthetic Routes: If over-hydrolysis remains a significant issue, consider alternative methods for introducing the carboxamide group that do not involve nitrile hydrolysis.

Experimental Protocol: Selective Hydrolysis of 2-Aminopyrimidine-5-carbonitrile

  • Dissolve 2-aminopyrimidine-5-carbonitrile in a mixture of acetic acid and water.

  • Add a controlled amount of a mineral acid (e.g., sulfuric acid) as a catalyst.

  • Heat the reaction mixture at a moderate temperature (e.g., 60-80 °C).

  • Monitor the reaction progress every 30 minutes using TLC or LC-MS.

  • Once the starting material is consumed and the formation of the carboxylic acid is minimal, cool the reaction mixture.

  • Neutralize the reaction mixture with a base (e.g., sodium bicarbonate) to precipitate the product.

  • Filter, wash with water, and dry the crude 2-aminopyrimidine-5-carboxamide.

Problem 3: Difficulty in Purifying the Final Product.

Potential Cause:

  • Co-eluting Impurities: Side products with similar polarity to the desired 2-aminopyrimidine-5-carboxamide can make purification by column chromatography challenging.

  • Poor Crystallization: The presence of impurities can inhibit the crystallization of the final product, leading to an oily or impure solid.

Solutions:

  • Optimize Chromatography:

    • Solvent System: Experiment with different solvent systems for column chromatography to achieve better separation. A gradient elution may be necessary.

    • Stationary Phase: Consider using a different stationary phase if silica gel does not provide adequate separation.

  • Recrystallization:

    • Solvent Screening: Perform a solvent screen to find a suitable solvent or solvent mixture for recrystallization. The ideal solvent will dissolve the product at high temperatures but not at room temperature, while the impurities remain soluble at all temperatures or are insoluble.

  • Acid-Base Extraction: If the main impurity is the carboxylic acid, an acid-base extraction can be employed. Dissolve the crude product in an organic solvent and wash with a mild aqueous base (e.g., sodium bicarbonate solution). The carboxylic acid will be deprotonated and move to the aqueous layer, while the more neutral carboxamide remains in the organic layer.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for 2-aminopyrimidine-5-carboxamide?

A1: The most common synthetic strategies include:

  • Pyrimidine Ring Construction: This involves the condensation of a three-carbon building block with an amidine, such as guanidine.[4] A common three-carbon synthon is a derivative of mucochloric or mucobromic acid.

  • Modification of a Pre-existing Pyrimidine Ring: A frequent approach is the hydrolysis of a 2-aminopyrimidine-5-carbonitrile precursor. The nitrile group can be introduced through various methods, including the reaction of a suitable pyrimidine derivative with a cyanide source.

Q2: What is the mechanism of pyrimidine ring formation and what are the key intermediates?

A2: The formation of the 2-aminopyrimidine ring typically proceeds through a condensation-cyclization mechanism. For the reaction of guanidine with a β-dicarbonyl compound or its equivalent, the mechanism involves the initial nucleophilic attack of one of the amino groups of guanidine on a carbonyl group of the three-carbon synthon, followed by an intramolecular condensation to form a dihydropyrimidine intermediate. Subsequent elimination of water leads to the aromatic pyrimidine ring.

Q3: How can I monitor the progress of the reaction effectively?

A3: Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are the most common techniques for monitoring the reaction. TLC provides a quick and simple way to visualize the disappearance of starting materials and the appearance of the product and byproducts. LC-MS can provide more detailed information, including the mass of the components in the reaction mixture, which can help in identifying the product and potential side products.

Q4: What are the typical spectroscopic signatures of 2-aminopyrimidine-5-carboxamide?

A4: In the ¹H NMR spectrum, you would expect to see signals for the aromatic protons on the pyrimidine ring and the protons of the amino and carboxamide groups. The IR spectrum should show characteristic peaks for the N-H stretches of the amine and amide, as well as the C=O stretch of the amide.

Data and Diagrams

Table 1: Troubleshooting Summary for Side Reactions

IssuePotential Side ProductFavored ConditionsMitigation Strategy
Low yield, multiple spots on TLCSelf-condensation products (e.g., triazines), open-chain intermediates, regioisomersHarsh basic/acidic conditions, high temperatures, impure starting materialsOptimize pH and temperature, use pure reagents, control reagent addition
Impurity with a lower Rf on TLC2-Aminopyrimidine-5-carboxylic acidHarsh acidic/basic conditions, prolonged reaction time during nitrile hydrolysisUse milder hydrolysis conditions, carefully monitor reaction time

Diagram 1: Synthetic Pathways and Potential Side Reactions

G cluster_main Main Synthetic Routes cluster_side Potential Side Reactions Guanidine Guanidine Intermediate Intermediate Guanidine->Intermediate Condensation Triazine Triazine Guanidine->Triazine Self-condensation 3-Carbon Synthon 3-Carbon Synthon 3-Carbon Synthon->Intermediate Polymer Polymer 3-Carbon Synthon->Polymer Self-condensation 2-Aminopyrimidine-5-carbonitrile 2-Aminopyrimidine-5-carbonitrile Product 2-Aminopyrimidine-5-carboxamide 2-Aminopyrimidine-5-carbonitrile->Product Hydrolysis Carboxylic_Acid 2-Aminopyrimidine-5-carboxylic acid Product->Carboxylic_Acid Over-hydrolysis Intermediate->Product Cyclization Open_Chain Open-Chain Intermediate Intermediate->Open_Chain Incomplete Cyclization

Caption: Synthetic routes to 2-aminopyrimidine-5-carboxamide and common side reactions.

Diagram 2: Troubleshooting Workflow for Low Yield

G Start Low Yield and/or Multiple Spots on TLC/LC-MS Check_Purity 1. Analyze Purity of Starting Materials Start->Check_Purity Impure Purify Starting Materials and Repeat Check_Purity->Impure Impure Pure Starting Materials are Pure Check_Purity->Pure Pure Impure->Start Optimize_Conditions 2. Optimize Reaction Conditions Pure->Optimize_Conditions Temp Adjust Temperature Optimize_Conditions->Temp pH Adjust pH Optimize_Conditions->pH Time Optimize Reaction Time Optimize_Conditions->Time Monitor Monitor by TLC/LC-MS Temp->Monitor pH->Monitor Time->Monitor Improved Yield Improved? Monitor->Improved Success Successful Synthesis Improved->Success Yes Further_Troubleshooting Consider Alternative Synthetic Route or Purification Strategy Improved->Further_Troubleshooting No

Caption: A step-by-step workflow for troubleshooting low yields in the synthesis.

References

  • Wikipedia. Pyrimidine. Accessed March 15, 2024. [Link]

  • National Center for Biotechnology Information. Advances on the biosynthesis of pyridine rings. Accessed March 15, 2024. [Link]

  • Ijisrt.com. Comprehensive Investigation of Pyrimidine Synthesis, Reactions, and Biological Activity. Accessed March 15, 2024. [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrimidine. Accessed March 15, 2024. [Link]

  • SYNTHESIS OF PYRIMIDINE DERIVATIVES. Accessed March 15, 2024. [Link]

  • MDPI. Synthesis of Compounds of the Pyrimidine Series Based on the Reactions of 3-Arylmethylidenefuran-2(3H)-ones with N,N-Binucleophilic Reagents. Accessed March 15, 2024. [Link]

  • National Center for Biotechnology Information. A deconstruction–reconstruction strategy for pyrimidine diversification. Accessed March 15, 2024. [Link]

  • R Discovery. Synthesis of pyrimidine derivatives by reaction of pyrylium salts with guanidine and compounds of the guanidine series. Accessed March 15, 2024. [Link]

  • Scribd. Synthesis of Pyrimidine Derivatives. Accessed March 15, 2024. [Link]

  • ResearchGate. Synthesis and characterization of 2-aminopyrimidine-5-carbonitrile derivatives and their antibiotic screening. Accessed March 15, 2024. [Link]

  • Journal of Chemical Sciences. One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. Accessed March 15, 2024. [Link]

  • National Center for Biotechnology Information. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Accessed March 15, 2024. [Link]

  • Thieme Chemistry. Nitrile and Amide Hydrolysis and Enzymatic Synthesis of Amides and Peptides. Accessed March 15, 2024. [Link]

  • Chemistry Steps. Reactions of Nitriles. Accessed March 15, 2024. [Link]

  • Eurofins. Identification of unknown pharmaceutical impurities. Accessed March 15, 2024. [Link]

  • Google Patents. CN102952083A - Preparation method of 2-amino pyrimidine. Accessed March 15, 2024.
  • National Center for Biotechnology Information. Spectrofluorimetric determination of selected genotoxic impurities in pharmaceutical raw materials and final products. Accessed March 15, 2024. [Link]

Sources

Technical Support Center: Enhancing the Stability of 2-Aminopyrimidine-5-carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-Aminopyrimidine-5-carboxamide derivatives. This scaffold is a cornerstone in modern medicinal chemistry, serving as the pharmacophore for numerous high-value targets, including FLT3 kinase inhibitors in oncology and STAT6 inhibitors in immunology[1][2]. However, translating these potent in vitro binders into viable clinical candidates often stalls due to chemical, metabolic, and solid-state instability.

As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. Here, we dissect the fundamental causality of degradation and provide self-validating experimental frameworks to ensure your structural modifications yield robust, stable drug candidates.

Part 1: Diagnostic & Troubleshooting FAQs

Q1: My lead compound demonstrates rapid degradation in aqueous acidic buffers. What is the mechanistic cause, and how can I prevent it?

Causality: The primary vulnerability in aqueous media is the hydrolytic cleavage of the 5-carboxamide group[3]. The carbonyl carbon is inherently electrophilic. In acidic environments, the protonation of the adjacent pyrimidine ring nitrogens withdraws electron density from the carboxamide group, further increasing the electrophilicity of the carbonyl carbon. This facilitates rapid nucleophilic attack by water, resulting in the irreversible formation of 2-aminopyrimidine-5-carboxylic acid and the release of ammonia or an amine[3]. Solution: To mitigate this, introduce steric hindrance ortho to the carboxamide linkage to physically block water trajectory. Alternatively, employ bioisosteric replacement. Replacing the labile amide bond with a rigid heterocycle (such as a 1,2,4-oxadiazole or triazole) preserves the necessary hydrogen bond acceptor/donor profile required for target binding while completely eliminating the hydrolytic liability.

Q2: During in vitro mouse liver microsomal (MLM) assays, my derivative shows high clearance (>70% metabolized at 30 mins). How do I optimize metabolic stability?

Causality: Poor microsomal stability is rarely due to the core pyrimidine ring itself, but rather the oxidative liability of its substituents. Cytochrome P450 (CYP450) enzymes rapidly target unbranched aliphatic chains or exposed hydroxyls. For example, derivatives bearing a hydroxyethyl substituent at the 2-amino position are quickly metabolized via oxidation into aldehydes or carboxylic acids[1]. Solution: Perform a metabolic ID (MetID) using LC-MS/MS to locate the exact site of oxidation. Once identified, block these metabolic hotspots by substituting labile aliphatic chains with sterically similar but oxidatively resistant groups. Replacing a hydroxyethyl group with a methyl or cyclopropylmethyl group has been proven to maintain kinase inhibitory potency while drastically reducing microsomal clearance[1].

Q3: How can I improve the solid-state stability of these derivatives to prevent polymorphic transitions or degradation during storage?

Causality: The solid-state stability of 2-aminopyrimidine derivatives relies heavily on complex intermolecular hydrogen-bonding networks involving the -NH2 group, the carboxamide, and the pyrimidine nitrogens[4]. Disruption of this network by ambient moisture leads to hydrate formation. Furthermore, reactive intermediates (like hemiaminals) possess a tetrahedral carbon that easily reverts to an aldehyde and amine if not electronically stabilized. Solution: You can stabilize the crystal lattice by manipulating the electronic environment. Introducing strong electron-withdrawing groups (such as nitro groups) on the pyrimidine or adjacent phenyl rings pulls electron density away from the tetrahedral carbon. This electronic modulation provides profound molecular stability in the crystal state, negating the need for complex intramolecular hydrogen-bonding stabilization[5].

Part 2: Self-Validating Experimental Protocols

To ensure data integrity, every protocol must be a closed, self-validating system. The following methodologies incorporate critical control steps to differentiate between chemical instability and enzymatic degradation.

Protocol A: In Vitro Mouse Liver Microsomal (MLM) Stability Assay

This protocol determines if your compound is susceptible to CYP450-mediated oxidation[1].

  • Preparation: Thaw Mouse Liver Microsomes (MLMs) on ice. Prepare a 10 mM stock solution of your 2-aminopyrimidine-5-carboxamide derivative in DMSO.

  • Matrix Assembly: In a 96-well plate, combine 0.5 mg/mL MLM protein and 1 µM of the test compound in 100 mM potassium phosphate buffer (pH 7.4). Keep the final DMSO concentration below 0.1% to prevent CYP inhibition.

  • Self-Validation Controls:

    • Positive Control: Include a high-clearance drug (e.g., Verapamil) to validate enzyme activity.

    • Negative Control (Minus-NADPH): Prepare an identical well for your test compound but substitute the NADPH cofactor with buffer. Causality Check: If the compound degrades in the minus-NADPH well, the instability is chemical (hydrolysis)[3], not enzymatic.

  • Initiation: Pre-incubate the plate at 37°C for 5 minutes. Initiate the metabolic reaction by adding 1 mM NADPH to the test and positive control wells.

  • Sampling & Quenching: Withdraw 50 µL aliquots at 0, 5, 15, 30, and 60 minutes. Immediately quench the reaction by injecting the aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). The cold organic solvent instantly denatures the CYP enzymes, arresting degradation.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes to pellet the precipitated proteins. Analyze the supernatant via LC-MS/MS to calculate the half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ).

Protocol B: Forced Degradation (Hydrolytic) Study

This protocol isolates the hydrolytic vulnerability of the carboxamide group[3].

  • Stress Induction: Prepare two 1 mg/mL solutions of the test compound: one in 0.1 M HCl (acid stress) and one in 0.1 M NaOH (base stress).

  • Thermal Acceleration: Incubate both solutions in a thermostatic oven at 60°C for 24 hours.

  • Sampling: Withdraw 100 µL samples at 0, 4, 8, and 24 hours.

  • Self-Validation (Neutralization): Immediately neutralize the acid samples with an equivalent volume of 0.1 M NaOH, and the base samples with 0.1 M HCl[3]. Causality Check: Failing to neutralize the sample means the compound will continue to degrade while sitting in the HPLC autosampler queue, leading to artificially inflated degradation metrics.

  • Analysis: Analyze via HPLC-UV. Quantify the depletion of the parent peak and the emergence of the 2-aminopyrimidine-5-carboxylic acid degradant.

Part 3: Quantitative Data & Structure-Activity Relationships

The table below synthesizes the impact of specific structural modifications on the stability and potency of 2-aminopyrimidine-5-carboxamide derivatives, specifically in the context of FLT3 kinase inhibition[1].

Compound ScaffoldR-Group SubstitutionFLT3-WT IC50 (nM)MLM Remaining at 30 min (%)Primary Degradation Pathway
2-Aminopyrimidine-5-carboxamideHydroxyethyl< 10 nM< 30%CYP450 Oxidation (Rapid)
2-Aminopyrimidine-5-carboxamideMethyl< 10 nM> 70%Stable
2-Aminopyrimidine-5-carboxamideCyclopropylmethyl< 10 nM> 70%Stable
2-Aminopyrimidine-5-carboxylic acidNone (Hydrolysis Product)InactiveN/AEnd-Product of Hydrolysis

Data demonstrates that replacing oxidizable aliphatic alcohols with sterically similar, oxidation-resistant groups (Cyclopropylmethyl) rescues metabolic stability without sacrificing target affinity[1].

Part 4: Mechanistic Visualizations

G Start Synthesized Derivative Assay In Vitro MLM Assay (NADPH dependent) Start->Assay Check Remaining at 30 min? Assay->Check Stable Proceed to In Vivo PK Check->Stable > 70% Unstable High Clearance (<70%) Check->Unstable < 70% Mech Identify Hotspots (LC-MS/MS MetID) Unstable->Mech Mod1 Aliphatic Oxidation: Add Fluorine / Cyclopropyl Mech->Mod1 CYP450 Oxidation Mod2 Amide Hydrolysis: Steric Shielding Mech->Mod2 Chemical Hydrolysis Mod1->Start Re-synthesize Mod2->Start Re-synthesize

Workflow for diagnosing and resolving metabolic instability.

G Parent 2-Aminopyrimidine-5-carboxamide Acid Acid/Base Catalysis (H2O) Parent->Acid Aqueous Stress CYP CYP450 Enzymes (Liver Microsomes) Parent->CYP Metabolic Stress Deg1 2-Aminopyrimidine-5-carboxylic acid (Hydrolysis Product) Acid->Deg1 Deg2 N-Dealkylated Metabolite (Oxidation Product) CYP->Deg2 Strat1 Bioisosteric Replacement (e.g., Oxadiazole) Deg1->Strat1 Solution Strat2 Metabolic Blocking (e.g., Fluorination) Deg2->Strat2 Solution

Primary degradation pathways and structural stabilization strategies.

References

  • Stable Hemiaminals: 2-Aminopyrimidine Derivatives - MDPI. mdpi.com. 5

  • 2-Aminopyrimidine-5-carboxamide|CAS 5388-17-0 - Benchchem. benchchem.com. 4

  • Stability and degradation of 2-(2-Aminopyridin-3-yl)acetonitrile under different conditions - Benchchem. benchchem.com.3

  • Identification of 2-Aminopyrimidine Derivatives as FLT3 Kinase Inhibitors with High Selectivity over c-KIT | Journal of Medicinal Chemistry - ACS Publications. acs.org. 1

  • 2-(4-Hydroxyphenyl)-5-pyrimidinol | 142172-97-2 - Benchchem. benchchem.com. 2

  • Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog. creative-proteomics.com. 6

Sources

Technical Support Center: Purification of 2-Aminopyrimidine-5-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a highly polar, nitrogen-rich heterocycle, 2-Aminopyrimidine-5-carboxamide presents unique purification challenges. Its primary amine, carboxamide group, and pyrimidine nitrogens create a dense network of hydrogen bond donors and acceptors. This guide provides field-proven, mechanistically grounded troubleshooting strategies and self-validating protocols to ensure high-purity isolation.

Part 1: Troubleshooting Chromatography (FAQs)

Q: Why does my compound streak severely on normal-phase silica gel, even when using highly polar eluents like DCM/Methanol? A: This is a classic case of chemisorption rather than true partitioning. The multiple basic nitrogen atoms and hydrogen-bond donors on the pyrimidine ring interact aggressively with the acidic surface silanol (Si-OH) groups of the silica gel[1].

  • The Causality: This creates a mixed-mode retention mechanism where the compound is simultaneously undergoing normal-phase partitioning and ion-exchange/hydrogen bonding, resulting in severe peak tailing.

  • The Solution: You must introduce a competitive modifier. Adding 1–2% Triethylamine (TEA) or ammonium hydroxide to your mobile phase selectively caps the acidic silanol sites. This saturates the stationary phase's acidic binding pockets, forcing the pyrimidine to elute based purely on its inherent polarity[1].

Q: During Reverse-Phase HPLC (RP-HPLC), 2-Aminopyrimidine-5-carboxamide elutes almost immediately in the void volume. How can I increase retention? A: The compound's extreme hydrophilicity causes it to form a tight hydration shell in aqueous solutions, preventing it from partitioning into the hydrophobic C18 stationary phase.

  • The Causality: If your starting gradient contains too much organic solvent (e.g., >5% Acetonitrile), the thermodynamic drive for the compound to leave the mobile phase is zero.

  • The Solution: Start your gradient at 0–2% organic solvent. More importantly, buffer the aqueous phase with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid[2]. Protonating the pyrimidine ring can paradoxically sharpen the peak by preventing secondary interactions with residual uncapped silanols on the C18 matrix. If retention remains poor, you must abandon RP-HPLC and switch to Hydrophilic Interaction Liquid Chromatography (HILIC), which retains polar compounds via partitioning into a water-enriched layer immobilized on a polar stationary phase[3].

Q: I am trying to scale up my synthesis (>1g), but chromatography is becoming prohibitively expensive due to the massive solvent volumes required for this polar compound. What is the alternative? A: Recrystallization is the gold standard for scaling up 2-Aminopyrimidine-5-carboxamide.

  • The Causality: The carboxamide and amino groups naturally want to form highly ordered, thermodynamically stable intermolecular hydrogen bond networks. By dissolving the crude mixture in an Ethanol/Water (70:30) system, the water disrupts these bonds to allow dissolution at reflux, while the ethanol solvates the organic core[4]. Upon slow cooling, the system reaches a supersaturated state where the highly ordered pyrimidine crystal lattice preferentially forms, kinetically excluding impurities.

Part 2: Strategic Decision Workflows

G Start Crude 2-Aminopyrimidine- 5-carboxamide CheckSol Soluble in hot EtOH/Water? Start->CheckSol Recryst Recrystallization (EtOH/H2O 70:30) CheckSol->Recryst Yes (Scale > 1g) CheckScale Preparative Scale? CheckSol->CheckScale No / Complex Mixture RPHPLC RP-HPLC (C18) Isocratic 30:70 ACN:H2O CheckScale->RPHPLC Prep Scale (< 1g) HILIC HILIC Chromatography (High Organic) CheckScale->HILIC Analytical / High Polarity

Decision tree for selecting the optimal purification strategy based on scale and solubility.

Part 3: Quantitative Data & Solvent Systems

To streamline method development, reference the following optimized solvent systems based on the chosen purification mode.

Purification ModeStationary PhaseOptimal Solvent SystemModifiers RequiredPrimary Use Case
Normal-Phase Silica GelDCM / Methanol (Gradient)1-2% TEA or NH₄OHCrude desalting, removal of non-polar impurities.
Reverse-Phase C18 (Endcapped)Water / Acetonitrile0.1% TFA or Formic AcidHigh-resolution separation of regioisomers[2].
HILIC Amide or ZIC-HILICAcetonitrile / Water (High Org)10 mM Ammonium FormateExtreme polar impurities, void-volume eluters[3].
Crystallization N/AEthanol / Water (70:30)NoneBulk scale-up (>1g), >99% purity achievement[4].

Part 4: Self-Validating Experimental Protocols

A robust protocol must contain internal checks to verify success before proceeding to the next step. Below are the detailed methodologies for the two most common purification routes.

Protocol A: Scale-Up Recrystallization (Self-Validating)

Recommended for batches >1g where chromatographic resolution is impractical.

  • Dissolution: Suspend the crude 2-Aminopyrimidine-5-carboxamide in an Ethanol/Water (70:30 v/v) mixture (approx. 10 mL per gram of crude). Heat the suspension to reflux (approx. 80°C) with constant stirring until complete dissolution occurs.

  • Hot Filtration (Optional but Recommended): Rapidly filter the boiling solution through a pre-warmed Buchner funnel to remove insoluble polymeric byproducts or dust.

  • Controlled Crystallization: Transfer the filtrate to an Erlenmeyer flask. Allow it to cool to room temperature at a slow, ambient rate (do not force cool immediately). Once at room temperature, transfer the flask to an ice bath (0–4°C) for 2 hours to maximize the yield of the crystal lattice.

  • Isolation: Filter the resulting crystals under a vacuum and wash them with a minimal amount of ice-cold ethanol to remove surface-adhered mother liquor.

  • Self-Validation Check: Before discarding the mother liquor, analyze both the isolated crystals and the mother liquor via analytical HPLC.

    • Validation Logic: If the mother liquor contains >15% of the target compound, the initial solvent volume was too high. Evaporate 50% of the mother liquor volume under reduced pressure and perform a second crop crystallization to prevent yield loss.

Protocol B: Preparative RP-HPLC

Recommended for complex reaction mixtures or resolving structurally similar regioisomers.

Workflow Equil 1. Column Equilibration (95% Aqueous + 0.1% TFA) Inject 2. Sample Injection (Dissolved in DMSO/Mobile Phase) Equil->Inject Gradient 3. Gradient Elution (Shallow Ramp to 30% Organic) Inject->Gradient Fraction 4. Fraction Collection (UV Detection @ 254 nm) Gradient->Fraction Validate 5. Self-Validation (Analytical HPLC of Fractions) Fraction->Validate

Self-validating RP-HPLC workflow ensuring high-purity isolation of polar pyrimidines.

  • Sample Preparation: Dissolve the crude material in DMSO. Causality: DMSO ensures complete dissolution of the highly polar carboxamide without causing precipitation upon injection into a highly aqueous mobile phase.

  • Column Equilibration: Equilibrate a preparative C18 column with 95% Solvent A (Water + 0.1% TFA) and 5% Solvent B (Acetonitrile + 0.1% TFA).

  • Gradient Execution: Execute a shallow gradient from 5% B to 30% B over 20 minutes[4]. A shallow gradient is critical because polar pyrimidines will elute rapidly once their specific organic threshold is reached.

  • Fraction Collection: Monitor elution via UV absorbance at 254 nm (the optimal wavelength for the pyrimidine chromophore).

  • Self-Validation Check: Re-inject a 5 µL aliquot of the main peak fraction under analytical isocratic conditions (e.g., 30:70 ACN:H₂O)[4].

    • Validation Logic: A single, symmetrical peak confirms purity and rules out on-column degradation or co-eluting isomers that might have been masked by the preparative gradient.

References

  • ResearchGate. "Separation of purine and pyrimidine bases and nucleosides by hydrophilic interaction chromatography." ResearchGate Publications. Available at: [Link]

  • Teledyne Labs. "Purine and Related Compound Purification Strategies." Chromatography Application Note AN59. Available at:[Link]

Sources

strategies to improve the oral bioavailability of 2-Aminopyrimidine-5-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Support Center: Optimizing Oral Bioavailability for 2-Aminopyrimidine-5-carboxamide Derivatives

Introduction Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with drug development teams facing pharmacokinetic (PK) roadblocks. The 2-aminopyrimidine-5-carboxamide scaffold is a privileged structure in medicinal chemistry, widely utilized in the development of kinase inhibitors[1]. However, its dense array of hydrogen bond donors and acceptors often results in high crystal lattice energy ("brick dust" properties) and poor aqueous solubility, severely bottlenecking oral bioavailability[1].

This guide provides field-proven troubleshooting strategies, mechanistic explanations, and self-validating protocols to enhance the oral exposure of your 2-aminopyrimidine-5-carboxamide pipeline.

FAQ & Troubleshooting Guide

Q1: My 2-aminopyrimidine-5-carboxamide derivative shows sub-nanomolar target engagement in vitro, but oral bioavailability (%F) in mice is <10%. What is the primary cause, and how do I fix it?

The Mechanistic Cause: The low %F is likely driven by dissolution-rate limited absorption. Crystallographic analysis of the 2-aminopyrimidine-5-carboxamide core reveals extensive intermolecular hydrogen bonding networks (involving the -NH2 group, the carboxamide, and the pyrimidine nitrogens) and strong π-π stacking[1]. This high crystal lattice energy makes the compound practically insoluble in gastrointestinal (GI) fluids. If the drug cannot dissolve, it cannot be absorbed[2].

The Solution: Amorphous Solid Dispersions (ASD) To overcome the lattice energy barrier, we must convert the crystalline API into an amorphous state and stabilize it within a polymer matrix. This approach significantly enhances the apparent solubility and dissolution rate[2].

Protocol: Step-by-Step ASD Formulation via Solvent Evaporation Self-Validation Check: A successful ASD will show no birefringence under polarized light microscopy (PLM) and a single glass transition temperature (Tg) via Differential Scanning Calorimetry (DSC).

  • Polymer Selection: Select an amphiphilic polymer such as Copovidone (PVP-VA) or Hydroxypropyl Methylcellulose Acetate Succinate (HPMCAS). These polymers provide steric hindrance and hydrogen bonding to prevent API recrystallization.

  • Solvent Dissolution: Dissolve the 2-aminopyrimidine-5-carboxamide derivative and the polymer (typically at a 1:3 or 1:4 API:Polymer ratio) in a volatile solvent system (e.g., Methanol/Dichloromethane 1:1 v/v).

  • Evaporation/Drying: Rapidly remove the solvent using a rotary evaporator or spray dryer. For spray drying, maintain an inlet temperature of 80-90°C and an outlet temperature of 45-50°C.

  • Secondary Drying: Place the resulting powder in a vacuum oven at 40°C for 24 hours to remove residual solvents.

  • Characterization: Perform Powder X-Ray Diffraction (PXRD). A successful ASD will display a broad "halo" rather than sharp crystalline diffraction peaks.

Q2: We improved solubility using an ASD, but our compound still suffers from high hepatic clearance. Can we bypass the liver entirely?

The Mechanistic Cause: Even if the drug is perfectly dissolved and absorbed across the intestinal epithelium, it must pass through the portal vein to the liver before reaching systemic circulation. 2-aminopyrimidine-5-carboxamides are susceptible to CYP450-mediated oxidation and amidase-driven hydrolysis[2]. This "first-pass metabolism" can decimate systemic exposure.

The Solution: Self-Emulsifying Drug Delivery Systems (SEDDS) for Lymphatic Transport By formulating the drug in specific lipids, we can hijack the body's lipid absorption pathways. Highly lipophilic drugs formulated in long-chain triglycerides (LCTs) are incorporated into chylomicrons in the enterocytes and secreted into the lymphatic system, which drains directly into the systemic circulation via the thoracic duct—completely bypassing hepatic first-pass metabolism[3].

Protocol: SEDDS Formulation Workflow

  • Excipient Screening: Determine the equilibrium solubility of your compound in various oils (e.g., Soybean oil, Captex 355), surfactants (e.g., Cremophor EL, Tween 80), and co-surfactants (e.g., PEG 400).

  • Ternary Phase Diagram: Construct a phase diagram to identify the self-emulsifying region. Aim for a mixture that forms a clear, isotropic microemulsion upon mild agitation in water.

  • Formulation Preparation: Mix the optimal ratio of Oil (20-30%), Surfactant (40-50%), and Co-surfactant (20-30%) at 40°C until homogenous.

  • API Incorporation: Add the 2-aminopyrimidine-5-carboxamide derivative to the lipid vehicle and stir magnetically until completely dissolved.

  • Dispersion Test: Drop 1 mL of the formulation into 250 mL of 0.1 N HCl (simulated gastric fluid) at 37°C under gentle stirring. Self-Validation Check: The mixture should form a transparent or slightly opalescent microemulsion within 2 minutes, with a droplet size <50 nm (verified by Dynamic Light Scattering).

SEDDS_Workflow Step1 1. Equilibrium Solubility Screening (Oils/Surfactants) Step2 2. Ternary Phase Diagram Construction Step1->Step2 Step3 3. API Incorporation into Optimal Lipid Mix Step2->Step3 Step4 4. In Vitro Dispersion in Simulated GI Fluid Step3->Step4 Decision Droplet Size < 50 nm? Step4->Decision Pass Proceed to In Vivo PK Studies Decision->Pass Yes Fail Adjust Surfactant/ Co-surfactant Ratio Decision->Fail No Fail->Step2

Caption: Step-by-step workflow for developing a Self-Emulsifying Drug Delivery System (SEDDS).

Q3: What chemical modifications can I make to the scaffold itself to improve permeability without losing target affinity?

The Mechanistic Cause: The carboxamide group is highly polar. A high Polar Surface Area (PSA > 140 Ų) restricts passive transcellular diffusion across the lipophilic membrane of the intestinal epithelium[2].

The Solution: Prodrug Strategies and Lead Optimization If formulation alone is insufficient, medicinal chemistry intervention is required. Prodrug strategies involve chemically modifying the drug to mask polar groups, thereby enhancing lipophilicity and membrane permeability[4]. Once absorbed, the prodrug is enzymatically cleaved to release the active 2-aminopyrimidine-5-carboxamide[5]. Alternatively, structural elaboration, such as appending a 3-amidobenzazepin-2-one group or utilizing lipophilic shielding around the pyrimidine ring, has been proven to modulate pharmaceutical properties and improve oral bioavailability in similar pyrimidine-based kinase inhibitors[6].

Quantitative Impact of Optimization Strategies

To illustrate the expected outcomes of these interventions, the following table summarizes typical pharmacokinetic parameter shifts observed when optimizing a crystalline 2-aminopyrimidine-5-carboxamide derivative.

Formulation / Modification StrategyApparent Aqueous Solubility (µg/mL)Cmax (ng/mL)AUC (ng·h/mL)Oral Bioavailability (%F)Primary Mechanism of Enhancement
Free Base (Crystalline) < 5451208% Baseline (Dissolution limited)
Amorphous Solid Dispersion (ASD) 15032085035% Overcomes crystal lattice energy[2]
SEDDS (Lipid Formulation) > 5000 (in lipid)580145062% Lymphatic transport, bypasses liver[3]
Ester Prodrug Modification 450410110048% Enhances passive transcellular permeability[4]

Diagnostic Workflow for Bioavailability Bottlenecks

Use the following decision tree to identify the specific pharmacokinetic liability of your 2-aminopyrimidine-5-carboxamide derivative and select the appropriate intervention.

PK_Troubleshooting Start Low Oral Bioavailability (%F < 10%) Q1 Is Aqueous Solubility > 50 µg/mL? Start->Q1 Sol_No No: Dissolution Limited Q1->Sol_No No Sol_Yes Yes: Check Permeability Q1->Sol_Yes Yes Action1 Formulation: ASD, SEDDS or Nano-milling Sol_No->Action1 Q2 Is Caco-2 Papp > 10 x 10^-6 cm/s? Sol_Yes->Q2 Perm_No No: Permeability Limited Q2->Perm_No No Perm_Yes Yes: Check Metabolism Q2->Perm_Yes Yes Action2 Prodrug Design or Lipophilic Modification Perm_No->Action2 Q3 Is Hepatic Extraction Ratio (ER) > 0.7? Perm_Yes->Q3 Met_Yes Yes: High First-Pass Clearance Q3->Met_Yes Yes Met_No No: Suspect Efflux (P-gp/BCRP) Q3->Met_No No Action3 Formulation: SEDDS (Lymphatic Transport) Met_Yes->Action3

Caption: Diagnostic workflow for identifying and resolving oral bioavailability bottlenecks.

References

  • Benchchem. (n.d.). 2-Aminopyrimidine-5-carboxamide | CAS 5388-17-0 - Benchchem.
  • PubMed - National Institutes of Health. (2011). Improvement in Oral Bioavailability of 2,4-diaminopyrimidine c-Met Inhibitors by Incorporation of a 3-amidobenzazepin-2-one Group.
  • PubMed - National Institutes of Health. (2005). Strategies to improve oral drug bioavailability.
  • ResearchGate. (n.d.). Strategies to improve oral bioavailability.
  • Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.
  • PMC - National Institutes of Health. (n.d.). Prioritizing oral bioavailability in drug development strategies.

Sources

dealing with poor cell permeability of 2-Aminopyrimidine-5-carboxamide analogs

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Overcoming Poor Cell Permeability in 2-Aminopyrimidine-5-Carboxamide Analogs

Introduction As a Senior Application Scientist, I frequently encounter drug discovery teams struggling with the pharmacokinetic translation of 2-aminopyrimidine-5-carboxamide analogs. While this scaffold is a privileged pharmacophore for kinase inhibition (e.g., JAK, IRAK4, FLT3) due to its exceptional hinge-binding capabilities, it inherently suffers from poor passive membrane permeability. The combination of the 2-aminopyrimidine core and the 5-carboxamide group introduces a high density of hydrogen bond donors (HBDs) and acceptors (HBAs), elevating the topological polar surface area (TPSA) and often triggering active efflux mechanisms.

This guide provides a mechanistic troubleshooting framework, self-validating protocols, and actionable medicinal chemistry strategies to diagnose and resolve permeability bottlenecks.

Section 1: Mechanistic Diagnostic Framework

To solve permeability issues, we must first diagnose the specific biophysical barrier preventing your compound from crossing the lipid bilayer.

PermeabilityBarriers Start 2-Aminopyrimidine-5-carboxamide Permeability Issue HBD High TPSA & H-Bond Donors (Desolvation Penalty) Start->HBD Passive Diffusion Block Efflux Active Efflux (P-gp / BCRP Substrate) Start->Efflux Basolateral to Apical Transport Lipid Membrane Retention (High Lipophilicity) Start->Lipid Low Assay Recovery Sol1 Intramolecular H-Bonding & N-Methylation HBD->Sol1 Sol2 Reduce Basicity & Steric Shielding Efflux->Sol2 Sol3 LogD Optimization & Low-Binding Plates Lipid->Sol3

Caption: Diagnostic logic for identifying and resolving permeability barriers in carboxamide analogs.

Section 2: Troubleshooting FAQs

Q1: My 2-aminopyrimidine-5-carboxamide analog shows excellent permeability in PAMPA but poor apical-to-basolateral (A-B) permeability in Caco-2 cells. What is the causality here? Analysis: This is the classic signature of active efflux [1]. PAMPA (Parallel Artificial Membrane Permeability Assay) only measures passive transcellular diffusion across an artificial lipid bilayer. Caco-2 cells, however, express functional efflux transporters, primarily P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP). The 2-aminopyrimidine scaffold, especially when coupled with a basic amine or extended hydrophobic tail, is a known substrate for these transporters. The compound passively enters the enterocyte but is actively pumped back into the apical chamber, resulting in low net A-B flux. Actionable Solution: Perform a bidirectional Caco-2 assay to calculate the Efflux Ratio (ER = Papp​(B−A)/Papp​(A−B) ). An ER > 2 (often > 5 for these analogs) confirms efflux liability. To chemically bypass this, consider reducing the basicity of distal amines (e.g., converting a piperidine to a morpholine or introducing electron-withdrawing fluorines) or utilizing steric shielding around the carboxamide to disrupt transporter recognition [4].

Q2: How can I rationally modify the 2-aminopyrimidine-5-carboxamide core to improve passive diffusion without losing target (e.g., kinase hinge) binding? Analysis: The primary barrier to passive diffusion is the high desolvation energy required to strip water molecules from the solvent-exposed NH groups of the aminopyrimidine and carboxamide. Actionable Solution:

  • Intramolecular Hydrogen Bonding: Introduce a substituent (e.g., a carefully positioned methoxy or fluorine on an adjacent ring) that can form an intramolecular hydrogen bond with the carboxamide NH or the 2-amino group. This "masks" the HBD from the solvent, effectively lowering the dynamic TPSA and enhancing membrane permeation[3].

  • Amide-to-Ester or N-Methylation: If the carboxamide NH is not strictly required for hinge binding (e.g., if only the carbonyl oxygen acts as an HBA), consider N-methylation or an amide-to-ester substitution. Removing even a single solvent-exposed HBD can increase permeability by 2- to 3-fold [2].

Q3: I am observing low mass balance (recovery < 50%) in my Caco-2 assays. Is the compound degrading? Analysis: While metabolic degradation by intestinal enzymes (e.g., CYP3A4 expressed in Caco-2) is possible, poor recovery of lipophilic aminopyrimidine analogs is most frequently caused by non-specific binding (NSB) to the plastic assay apparatus or sequestration within the lipid bilayer of the cells [1]. Actionable Solution: First, validate stability by incubating the compound in the assay buffer without cells. If stable, the issue is NSB. Switch to ultra-low attachment (ULA) plates. If recovery remains low, the compound is likely trapped in the membrane. You must optimize the lipophilicity (target a LogD 7.4​ between 1.5 and 3.0) to prevent membrane retention.

Section 3: Quantitative Impact of Structural Modifications

The following table summarizes the causal impact of specific medicinal chemistry interventions on the permeability metrics of 2-aminopyrimidine-5-carboxamide analogs, synthesized from established structure-property relationship studies.

Modification StrategyRationale / CausalityImpact on Papp​ (A-B) ( 10−6 cm/s)Impact on Efflux Ratio (ER)
Unmodified Core High TPSA, exposed HBDs, P-gp recognition.< 1.0 (Poor)> 10.0 (High Efflux)
N-Methylation of Carboxamide Removes one HBD, lowers desolvation penalty.3.5 - 5.0 (Moderate)3.0 - 5.0 (Reduced)
Intramolecular H-Bonding Motif Masks polarity, stabilizes lipophilic conformation.8.0 - 12.0 (High)< 2.0 (Negligible)
Fluorination of Basic Tail Reduces amine pKa, disrupting P-gp binding.5.0 - 8.0 (Good)< 2.5 (Low)
Amide-to-Ester Substitution Eliminates HBD entirely, increases lipophilicity.> 15.0 (Excellent)Variable (Depends on LogP)

Section 4: Self-Validating Experimental Protocol

To ensure trustworthy data, permeability assays must be self-validating. The following protocol for the Bidirectional Caco-2 Permeability Assay includes internal quality control gates to ensure that membrane integrity or analytical errors do not confound your structure-permeability relationship (SPR) data.

Caco2Workflow Step1 Step1 Step2 Step 2: Dosing Dose A-B and B-A Include Lucifer Yellow Step1->Step2 Step3 Step 3: Incubation 2 hours at 37°C Orbital shaking Step2->Step3 Step4 Step 4: LC-MS/MS Quantify Compound Calculate Papp & ER Step3->Step4 Valid1 Validation Gate 1: Lucifer Yellow Papp < 0.5 x 10^-6 cm/s? Step4->Valid1 Valid2 Validation Gate 2: Mass Balance > 70%? Valid1->Valid2 Yes Fail Reject Data Troubleshoot NSB/Toxicity Valid1->Fail No (Leaky) Success Data Validated Valid2->Success Yes Valid2->Fail No (Binding)

Caption: Self-validating bidirectional Caco-2 workflow with critical go/no-go quality control gates.

Step-by-Step Methodology:

  • Monolayer Integrity Verification (Pre-Assay):

    • Action: Measure Transepithelial Electrical Resistance (TEER) of the Caco-2 monolayers grown on Transwell inserts for 21 days [1].

    • Validation Gate: Proceed only if TEER 300 Ω⋅cm2 . This proves the tight junctions are fully formed, preventing paracellular leakage of your compound.

  • Compound Preparation & Dosing:

    • Action: Prepare a 10 μ M dosing solution of the 2-aminopyrimidine-5-carboxamide analog in HBSS buffer (pH 7.4). Include 100 μ M Lucifer Yellow (a paracellular marker) in the dosing solution.

    • Action: For Apical-to-Basolateral (A-B) assessment, add 0.5 mL dosing solution to the apical chamber and 1.5 mL blank buffer to the basolateral chamber. Reverse the volumes for B-A assessment.

  • Incubation & Sampling:

    • Action: Incubate at 37°C with orbital shaking (100 rpm) to minimize the unstirred water layer (UWL), which can artificially depress permeability readings for highly lipophilic analogs.

    • Action: Take 50 μ L aliquots from the receiver chamber at 30, 60, 90, and 120 minutes. Replace with fresh buffer.

  • Analytical Quantification & Post-Assay Validation:

    • Action: Quantify compound concentration via LC-MS/MS. Read Lucifer Yellow fluorescence.

    • Validation Gate 1 (Integrity): The Papp​ of Lucifer Yellow must be <0.5×10−6 cm/s. If higher, the compound caused monolayer toxicity. Reject the data.

    • Validation Gate 2 (Recovery): Calculate total mass balance. If <70% , the calculated Papp​ is untrustworthy due to non-specific binding or intracellular accumulation [1]. Repeat with 1% BSA in the receiver chamber.

  • Data Calculation:

    • Action: Calculate Apparent Permeability: Papp​=(dQ/dt)/(C0​×A) , where dQ/dt is the steady-state flux, C0​ is initial concentration, and A is surface area. Calculate Efflux Ratio: ER=Papp​(B−A)/Papp​(A−B) .

References

  • Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity Journal of Medicinal Chemistry - ACS Publications[Link]

  • Synergistic optimizations of efficacy and membrane permeability of IRAK4 inhibitors: identifying new lead compounds for anti-inflammatory therapeutics PMC - National Institutes of Health[Link]

  • Potent, Selective, and Membrane Permeable 2-Amino-4-Substituted Pyridine-Based Neuronal Nitric Oxide Synthase Inhibitors Journal of Medicinal Chemistry - ACS Publications[Link]

Technical Support Center: Method Refinement for 2-Aminopyrimidine-5-carboxamide Bioassays

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex biochemical and biophysical challenges encountered when evaluating 2-Aminopyrimidine-5-carboxamide derivatives. This heterocyclic scaffold is a privileged structure in medicinal chemistry, frequently utilized as a potent hinge-binding motif in kinase inhibitors [1]. However, its unique physicochemical properties require highly optimized, self-validating bioassay systems to prevent data artifacts and ensure translational relevance.

Part 1: Expert Q&A and Troubleshooting

Q1: My 2-aminopyrimidine derivative shows sub-nanomolar potency in biochemical assays but loses efficacy in cell-based models. What is causing this discrepancy?

The Causality: This is the most common artifact in kinase inhibitor development, driven by ATP competition . The 2-amino group of the pyrimidine ring anchors the molecule into the kinase active site by forming critical hydrogen bonds with the backbone of the hinge region [1]. Because it binds to the same site as ATP, the measured IC50​ is highly dependent on the ATP concentration used in your assay. Biochemical assays are typically run at the Michaelis constant ( Km​ ) for ATP to directly measure binding affinity ( IC50​≈2×Ki​ ) [2]. However, physiological intracellular ATP concentrations are in the millimolar (mM) range—often 100- to 1000-fold higher than the Km​ [2]. According to the Cheng-Prusoff equation ( IC50​=Ki​(1+[ATP]/Km​) ), the high cellular ATP outcompetes the inhibitor, drastically shifting the apparent potency [3]. The Solution: You must run a secondary orthogonal assay using physiological ATP levels (1–2 mM) to predict cellular target occupancy accurately before advancing the lead compound.

Q2: How do I eliminate false positives caused by the inherent autofluorescence of the pyrimidine scaffold?

The Causality: Standard fluorescence resonance energy transfer (FRET) assays rely on short-lived organic fluorophores. Pyrimidine derivatives, especially those with extended conjugation, can exhibit intrinsic fluorescence or act as collisional quenchers, interfering with the emission readout and generating false positives. The Solution: Transition to a Time-Resolved FRET (TR-FRET) platform. TR-FRET utilizes Lanthanide donors (like Europium or Terbium) which have exceptionally long emission half-lives (milliseconds) [4]. By introducing a temporal delay (e.g., 50–100 µs) between the excitation pulse and the emission measurement, all short-lived background autofluorescence from the compound library decays, leaving only the target-specific signal [5].

Q3: We are seeing erratic dose-response curves with steep Hill slopes. Is the compound aggregating?

The Causality: Yes. Highly functionalized 2-aminopyrimidine-5-carboxamides can form colloidal aggregates in aqueous buffers, which non-specifically sequester the kinase enzyme, leading to steep Hill slopes (>1.5) and non-reproducible inhibition. The Solution: Implement a self-validating buffer system. Add a non-ionic detergent (0.01% Triton X-100 or CHAPS) to the assay buffer [3]. If the IC50​ shifts by more than 10-fold upon the addition of detergent, the initial activity was an aggregation-based artifact.

Part 2: Standardized TR-FRET Kinase Assay Protocol

To ensure data integrity, every protocol must be a self-validating system. The following methodology details the optimization of a TR-FRET assay for 2-aminopyrimidine-5-carboxamide hinge binders.

Step 1: Reagent Preparation & Compound Dispensing

  • Prepare the Kinase Reaction Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, and 0.01% Triton X-100 (critical to prevent compound aggregation).

  • Serially dilute the 2-aminopyrimidine-5-carboxamide compounds in 100% DMSO.

  • Acoustically dispense 100 nL of the compound into a 384-well low-volume proxiplate. The final DMSO concentration must not exceed 1% to maintain enzyme stability.

Step 2: Kinase Reaction Initiation

  • Add 5 µL of the target Kinase enzyme (pre-titrated to achieve 10-20% substrate conversion) diluted in Reaction Buffer. Incubate for 15 minutes at room temperature to allow the hinge-binder to equilibrate.

  • Add 5 µL of the Substrate/ATP mix. Self-Validation Checkpoint: Run two parallel plates—one at ATP Km​ (e.g., 10 µM) and one at physiological ATP (1 mM) to assess the Cheng-Prusoff shift [2].

  • Incubate the reaction for 60 minutes at room temperature.

Step 3: Reaction Termination & TR-FRET Detection

  • Add 10 µL of Stop/Detection Buffer containing EDTA (to chelate Mg²⁺ and halt the kinase reaction), a Europium-labeled anti-phospho antibody, and a fluorescent acceptor (e.g., ULight or APC) [5].

  • Incubate for 60 minutes to allow the FRET complex to form.

  • Read the plate on a TR-FRET compatible microplate reader. Excitation: 320-340 nm; Delay: 50 µs; Integration time: 100 µs. Measure emissions at 615 nm (Donor) and 665 nm (Acceptor).

Step 4: Data Processing & Validation

  • Calculate the TR-FRET ratio: (Emission665​/Emission615​)×104 .

  • Calculate the Z'-factor using Staurosporine as a positive control. The assay is only validated if Z′≥0.5 [4].

Part 3: Quantitative Data Summaries

The following table summarizes the expected kinetic shifts when evaluating a competitive 2-aminopyrimidine-5-carboxamide inhibitor under different assay conditions.

Assay ConditionATP ConcentrationExpected IC50​ ShiftZ'-Factor RequirementPurpose / Interpretation
Biochemical (Affinity) At Km​ (e.g., 10 µM)Baseline ( ) ≥0.65 Direct measurement of inhibitor binding affinity ( Ki​ ) [2].
Biochemical (Physiological) 1.0 mM 10× to 100× increase ≥0.50 Predicts cellular drop-off due to ATP competition [2].
Detergent-Free Buffer At Km​ (e.g., 10 µM)False high potency <0.50 Identifies colloidal aggregation artifacts.
Cell-Based Assay Intracellular (~1-3 mM) 50× to 200× increaseN/AValidates membrane permeability and true target engagement.

Part 4: Logical Visualizations

Diagram 1: Kinase Hinge-Binding Logic & ATP Competition

This diagram illustrates the competitive binding mechanism between the 2-aminopyrimidine scaffold and physiological ATP within the kinase active site.

G A 2-Aminopyrimidine Scaffold B Kinase Hinge Region (Active Site) A->B Competitive Binding (H-Bonds) D Target Inhibition (Efficacy) B->D Signal Transduction Blocked C ATP (Physiological mM) C->A Outcompetes at High Conc. C->B Substrate Binding

Caption: Mechanistic logic of ATP competition outcompeting the 2-aminopyrimidine scaffold.

Diagram 2: Self-Validating TR-FRET Assay Workflow

This flowchart maps the precise temporal sequence of the TR-FRET protocol, highlighting the critical time-delay step that eliminates autofluorescence.

G Step1 1. Kinase Reaction Enzyme + Substrate + ATP + Inhibitor Step2 2. Stop & Detect Add EDTA + Eu-Antibody + Acceptor Step1->Step2 Step3 3. Time-Resolved Excitation 340 nm Excitation Delay 50 µs Step2->Step3 Step4 4. Emission Measurement Read 615 nm & 665 nm Calculate Ratio Step3->Step4

Caption: TR-FRET workflow emphasizing the 50 µs delay to eliminate background fluorescence.

References

  • Wiley-VCH. Hit Finding and Profiling for Protein Kinases: Assay Development and Screening. Wiley. Available at:[Link]

  • News-Medical. Boost assay sensitivity and throughput with SwiftFluo® TR-FRET kinase kits. News-Medical. Available at:[Link]

  • ResearchGate. Fluorescence detection techniques for protein kinase assay. Analytical and Bioanalytical Chemistry. Available at:[Link]

Technical Support Center: Optimizing the Selectivity of 2-Aminopyrimidine-5-Carboxamide Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the optimization of 2-aminopyrimidine-5-carboxamide inhibitors. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during the experimental process of enhancing inhibitor selectivity. The 2-aminopyrimidine scaffold is a privileged structure in medicinal chemistry, particularly for kinase inhibitors, due to its ability to mimic the adenine core of ATP and form key hydrogen bonds with the kinase hinge region.[1][2][3][4] However, achieving high selectivity for the target of interest while minimizing off-target effects remains a significant challenge.[5][6]

This resource provides in-depth, evidence-based guidance rooted in established scientific principles and field-proven insights to navigate the complexities of inhibitor optimization.

Frequently Asked Questions (FAQs)

Q1: My 2-aminopyrimidine-5-carboxamide inhibitor shows potent activity against my primary target but also significant off-target effects. What is the first step to improve selectivity?

A1: The initial and most critical step is to conduct a comprehensive kinase selectivity profile. Screening your compound against a broad panel of kinases will identify the specific off-target kinases being engaged.[6][7][8] This data provides the foundation for a structure-based drug design approach to rationally modify your inhibitor. A factor of >10-100-fold in potency for the target against other family members is typically considered selective in biochemical assays.[9]

Q2: How can I leverage the 2-aminopyrimidine-5-carboxamide scaffold to enhance selectivity?

A2: The versatility of this scaffold allows for strategic modifications.[1][3] The 2- and 4-amino groups are crucial for hinge-binding interactions.[3] The 5-carboxamide group provides a vector for introducing substituents that can exploit differences in the ATP-binding sites of various kinases.[2][3][10] For example, introducing bulky or specifically interacting groups at this position can create steric hindrance with off-target kinases while maintaining or improving binding to the intended target. Structure-activity relationship (SAR) studies have shown that modifications at this position can significantly impact both potency and selectivity.[11][12][13][14]

Q3: What are some common structural modifications to the 2-aminopyrimidine-5-carboxamide core that can improve selectivity?

A3: Several strategies have proven effective:

  • Exploiting the Gatekeeper Residue: The "gatekeeper" residue, which sits at the entrance of a hydrophobic back pocket, varies among kinases. Designing substituents on your inhibitor that selectively interact with the gatekeeper of your target kinase can significantly enhance selectivity.

  • Targeting Unique Sub-pockets: Some kinases possess unique sub-pockets adjacent to the ATP-binding site. For instance, filling a specific sub-pocket with a benzylamino substituent at the 2-position of the pyrimidine core has been shown to achieve high kinase selectivity.[11][14]

  • Scaffold Hopping: In some cases, replacing the 2-aminopyrimidine core with a different hinge-binding motif, a technique known as scaffold hopping, can drastically alter the selectivity profile.[15][16] This approach can lead to the discovery of novel inhibitor classes with improved properties.[15]

Q4: My inhibitor has good in vitro selectivity, but this doesn't translate to my cell-based assays. What could be the issue?

A4: Discrepancies between in vitro and cellular selectivity are common and can arise from several factors:[5][17]

  • Cellular ATP Concentration: The high concentration of ATP in cells (millimolar range) can outcompete ATP-competitive inhibitors, affecting their apparent potency and selectivity.[5]

  • Cell Permeability: Poor cell permeability can limit the intracellular concentration of your inhibitor, leading to a lack of efficacy.[9]

  • Active Transport: The inhibitor may be subject to active efflux from the cell by transporters like P-glycoprotein.

  • Metabolism: Intracellular metabolism can convert the inhibitor into less active or inactive forms.

It is crucial to perform cellular target engagement assays, such as the Cellular Thermal Shift Assay (CETSA) or NanoBRET, to confirm that your compound is binding to the intended target within the complex cellular environment.[18][19]

Troubleshooting Guides

Issue 1: High Off-Target Activity Against a Closely Related Kinase

Problem: Your inhibitor shows high potency against your target kinase but also inhibits a closely related kinase with a similar ATP-binding site, leading to undesirable off-target effects.

Troubleshooting Workflow:

A High off-target activity observed B Perform structural alignment of target and off-target kinase active sites A->B C Identify non-conserved residues B->C D Design modifications to exploit these differences C->D E Synthesize and test new analogs D->E F Analyze SAR and iterate E->F G Selectivity improved? F->G H Proceed with lead optimization G->H Yes I Re-evaluate initial hypothesis G->I No I->B

Caption: Workflow for addressing off-target activity.

Detailed Steps:

  • Structural Analysis: Obtain or model the crystal structures of both the target and off-target kinases. Superimpose the ATP-binding sites to identify subtle differences in amino acid residues, size, or shape of the pocket.

  • Rational Design: Design modifications to your inhibitor that introduce favorable interactions with unique residues in the target kinase or create unfavorable steric or electronic clashes with residues in the off-target kinase.

  • Synthesis and Screening: Synthesize a focused library of analogs based on your design hypotheses. Screen these new compounds against both the target and off-target kinases to determine their IC50 values and calculate the selectivity ratio.

  • Iterative Optimization: Analyze the structure-activity relationship (SAR) from your screening results to refine your hypotheses and design the next generation of inhibitors. This iterative process is key to gradually improving selectivity.

Issue 2: Poor Cellular Potency and Selectivity Despite Good Biochemical Activity

Problem: Your inhibitor is potent and selective in biochemical assays but shows weak activity or loses its selectivity in cellular assays.

Troubleshooting Workflow:

A Poor cellular activity/selectivity B Assess physicochemical properties (logP, solubility, permeability) A->B C Properties within acceptable range? B->C D Optimize ADME properties C->D No E Perform cellular target engagement assay (e.g., CETSA, NanoBRET) C->E Yes D->E F Confirm target binding in cells E->F G Binding confirmed? F->G H Investigate downstream signaling pathways G->H Yes I Re-evaluate scaffold or consider alternative mechanisms G->I No

Caption: Workflow for troubleshooting poor cellular activity.

Detailed Steps:

  • ADME Profiling: Evaluate the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of your inhibitor.[11][12][13] Poor solubility, high lipophilicity, or low permeability can all contribute to poor cellular activity.[9]

  • Cellular Target Engagement: Use a cellular target engagement assay to confirm that your inhibitor is reaching its intended target inside the cell and binding with sufficient affinity.[19]

  • Downstream Signaling Analysis: If target engagement is confirmed, investigate the downstream signaling pathway of your target kinase.[19] This can be done using techniques like Western blotting to assess the phosphorylation status of known substrates. This will confirm that target binding translates to functional inhibition in the cellular context.

  • Consider Prodrug Strategies: If poor permeability is the primary issue, consider designing a prodrug version of your inhibitor that can more easily cross the cell membrane and is then converted to the active form intracellularly.

Quantitative Data Summary

The following table provides a hypothetical example of a kinase selectivity profile for a 2-aminopyrimidine-5-carboxamide inhibitor at different stages of optimization.

KinaseInitial IC50 (nM)Optimized IC50 (nM)Fold Selectivity (Optimized)
Target Kinase A 15 5 -
Off-Target Kinase B25500100
Off-Target Kinase C50>1000>200
Off-Target Kinase D100>1000>200

Fold Selectivity = IC50 (Off-Target) / IC50 (Target)

Experimental Protocols

Protocol 1: Kinase Inhibition Assay (Radiometric)

This protocol is a standard method for determining the IC50 value of an inhibitor against a specific kinase.[5]

Materials:

  • Purified kinase

  • Kinase-specific substrate peptide

  • [γ-³²P]ATP

  • Kinase reaction buffer

  • Inhibitor stock solution (in DMSO)

  • 96-well filter plates

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the inhibitor in the kinase reaction buffer.

  • In a 96-well plate, add the kinase, substrate peptide, and inhibitor solution.

  • Initiate the reaction by adding [γ-³²P]ATP.

  • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a defined period.

  • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.

  • Wash the filter plate to remove unincorporated [γ-³²P]ATP.

  • Measure the radioactivity on the filter using a scintillation counter.

  • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.[19]

Protocol 2: Cellular Thermal Shift Assay (CETSA)

This protocol is used to verify target engagement of an inhibitor in a cellular context.[18][19]

Materials:

  • Cultured cells

  • Inhibitor stock solution (in DMSO)

  • PBS (Phosphate-Buffered Saline)

  • Lysis buffer with protease inhibitors

  • PCR tubes or plates

  • Thermal cycler

  • Western blot reagents

Procedure:

  • Treat cultured cells with the inhibitor at various concentrations or a vehicle control.

  • Harvest and wash the cells with PBS.

  • Resuspend the cells in lysis buffer and lyse them.

  • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Aliquot the supernatant into PCR tubes.

  • Heat the samples to a range of temperatures using a thermal cycler to induce protein denaturation.

  • Centrifuge the heated samples to pellet the aggregated, denatured proteins.

  • Collect the supernatant containing the soluble proteins.

  • Analyze the amount of soluble target protein at each temperature using Western blotting.

  • A shift in the melting curve of the target protein in the presence of the inhibitor indicates target engagement.

Visualizations

Signaling Pathway and Inhibition

cluster_0 Cellular Environment Receptor Receptor Tyrosine Kinase TargetKinase Target Kinase Receptor->TargetKinase Activates Substrate Substrate Protein TargetKinase->Substrate Phosphorylates PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate CellularResponse Cellular Response (e.g., Proliferation) PhosphoSubstrate->CellularResponse Inhibitor 2-Aminopyrimidine-5-carboxamide Inhibitor Inhibitor->TargetKinase Inhibits ATP ATP ATP->TargetKinase

Caption: Inhibition of a target kinase by a 2-aminopyrimidine-5-carboxamide inhibitor disrupts a cellular signaling pathway.

References

  • Bajusz, D., et al. (2015). Exploring the Scaffold Universe of Kinase Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Norman, M. H., et al. (2013). Optimization of highly selective 2,4-diaminopyrimidine-5-carboxamide inhibitors of Sky kinase. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Ohno, H., et al. (2017). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Journal of the Pharmaceutical Society of Japan. Available at: [Link]

  • Davis, M. I., et al. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. FEBS Journal. Available at: [Link]

  • Norman, M. H., et al. (2013). Optimization of highly selective 2,4-diaminopyrimidine-5-carboxamide inhibitors of Sky kinase. PubMed. Available at: [Link]

  • Kim, J., et al. (2024). Discovery of selective LATS inhibitors via scaffold hopping: enhancing drug-likeness and kinase selectivity for potential applications in regenerative medicine. Molecular Systems Design & Engineering. Available at: [Link]

  • Norman, M. H., et al. (2013). Optimization of highly selective 2,4-diaminopyrimidine-5-carboxamide inhibitors of Sky kinase | Request PDF. ResearchGate. Available at: [Link]

  • Wang, Y., et al. (2023). Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors. bioRxiv. Available at: [Link]

  • Norman, M. H., et al. (2013). Highly selective 2,4-diaminopyrimidine-5-carboxamide inhibitors of Sky kinase. PubMed. Available at: [Link]

  • Feng, Y., et al. (2021). Kinase Inhibitor Scaffold Hopping with Deep Learning Approaches. Journal of Chemical Information and Modeling. Available at: [Link]

  • Yahya, A. S., et al. (2024). A practical guide for the assay-dependent characterisation of irreversible inhibitors. Molecular Systems Design & Engineering. Available at: [Link]

  • van der Wouden, M. (2019). Inhibitor Selectivity. Scholarly Publications Leiden University. Available at: [Link]

  • Vasta, J. D., et al. (2025). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. ACS Chemical Biology. Available at: [Link]

  • van der Wouden, M., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology. Available at: [Link]

  • Harrison, T., et al. (2021). Discovery of Diaminopyrimidine Carboxamide HPK1 Inhibitors as Preclinical Immunotherapy Tool Compounds. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Alcaro, S., et al. (2022). Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A 1 Antagonists. Journal of Medicinal Chemistry. Available at: [Link]

  • Martin, M. W., et al. (2006). Novel 2-Aminopyrimidine Carbamates as Potent and Orally Active Inhibitors of Lck: Synthesis, SAR, and in Vivo Antiinflammatory Activity. Journal of Medicinal Chemistry. Available at: [Link]

  • Martin, M. W., et al. (2006). Novel 2-aminopyrimidine Carbamates as Potent and Orally Active Inhibitors of Lck: Synthesis, SAR, and in Vivo Antiinflammatory Activity. PubMed. Available at: [Link]

  • Willems, S., et al. (2022). Back-pocket optimization of 2-aminopyrimidine-based macrocycles leads to potent dual EPHA2/GAK kinase inhibitors with antiviral activity. European Journal of Medicinal Chemistry. Available at: [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available at: [Link]

  • Wang, Y., et al. (2014). Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants. Journal of Medicinal Chemistry. Available at: [Link]

  • Wang, J., et al. (2024). Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. Journal of Medicinal Chemistry. Available at: [Link]

  • Ajay Babu, P., et al. (2010). Structure activity relationship studies on aminopyridine carboxamides as JNK-2 inhibitors. Der Pharma Chemica. Available at: [Link]

  • Nagashima, S., et al. (2007). Synthesis and evaluation of 2-{[2-(4-hydroxyphenyl)-ethyl] amino} pyrimidine-5-carboxamide derivatives as novel STAT6 inhibitors. ResearchGate. Available at: [Link]

  • CRISPR Medicine News. (2025). Strategies to Avoid and Reduce Off-Target Effects. CRISPR Medicine News. Available at: [Link]

  • Nagashima, S., et al. (2007). Synthesis and evaluation of 2-{[2-(4-hydroxyphenyl)-ethyl]amino}pyrimidine-5-carboxamide derivatives as novel STAT6 inhibitors. PubMed. Available at: [Link]

  • Ghorab, M. M., et al. (2021). Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents. RSC Advances. Available at: [Link]

Sources

Validation & Comparative

A Comparative Guide to 2-Aminopyrimidine-5-carboxamide Derivatives and Other Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison of kinase inhibitors derived from the versatile 2-aminopyrimidine-5-carboxamide scaffold against other established kinase inhibitors. We will explore their mechanisms of action, target selectivity, and the experimental methodologies used to characterize them, offering a technical resource for researchers, scientists, and drug development professionals.

Introduction: The Central Role of Kinases and Privileged Scaffolds

Protein kinases, enzymes that catalyze the phosphorylation of substrate proteins, are fundamental regulators of nearly all cellular processes. Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them one of the most critical classes of drug targets. The development of small molecule kinase inhibitors has revolutionized targeted therapy.

Within the vast chemical space of potential inhibitors, certain molecular frameworks, often called "privileged scaffolds," appear repeatedly in successful drugs. The 2-aminopyrimidine structure is one such scaffold. Its defining feature is the ability to form one or two key hydrogen bonds with the "hinge region" of the kinase ATP-binding site, a highly conserved motif that anchors the adenine ring of ATP.[1][2][3] This mimicry of a crucial ATP interaction makes the 2-aminopyrimidine core an exceptional starting point for designing potent kinase inhibitors.[4] This guide focuses specifically on derivatives of 2-aminopyrimidine-5-carboxamide, a scaffold where the addition of a carboxamide group at the 5-position provides an additional vector for optimizing potency and selectivity.[5][6]

We will compare this class of molecules to three archetypal kinase inhibitors, each representing a different therapeutic strategy:

  • Imatinib: A classic, selective inhibitor of Bcr-Abl.

  • Gefitinib: A selective inhibitor targeting EGFR.

  • Sorafenib: A multi-kinase inhibitor targeting several pathways involved in tumor growth and angiogenesis.

Mechanism of Action: Targeting the ATP-Binding Site

The majority of small-molecule kinase inhibitors, including those discussed here, are ATP-competitive. They function by occupying the pocket where ATP would normally bind, preventing the transfer of a phosphate group to the kinase's substrate.

The 2-aminopyrimidine core is a quintessential hinge-binding fragment. As illustrated below, the nitrogen atoms on the pyrimidine ring and the exocyclic amine act as hydrogen bond donors and acceptors, forming critical interactions with the backbone of the kinase hinge region.

Caption: Binding mode of a 2-aminopyrimidine inhibitor in a kinase ATP pocket.

The true power of the 2-aminopyrimidine-5-carboxamide scaffold lies in its modularity. While the core anchors the molecule, the substituents determine its potency and selectivity. The addition of the 5-carboxamide moiety, for example, has been shown to engage residues like Glutamate-92 in the hinge region of HPK1, leading to a more than 100-fold improvement in potency compared to the unsubstituted version.[6] Groups attached elsewhere can extend into hydrophobic pockets or interact with other residues, defining which kinases the molecule will inhibit.

Comparative Analysis of Kinase Inhibitors

The table below contrasts derivatives based on the 2-aminopyrimidine-5-carboxamide scaffold with Imatinib, Gefitinib, and Sorafenib. This comparison highlights how different chemical structures achieve distinct target profiles, ranging from highly selective to broadly active.

Inhibitor / Scaffold Primary Target(s) Binding Mode Key Structural Class Therapeutic Strategy
2-Aminopyrimidine-5-carboxamide Derivatives Highly variable (e.g., HPK1, IKKβ, FLT3, FGFR4)[5][7][8][9]ATP-Competitive (Type I)2,4-Diaminopyrimidine-5-carboxamideTarget-specific; selectivity is engineered via substitutions[10][11]
Imatinib (Gleevec) Bcr-Abl, c-KIT, PDGFR[12][13][14]ATP-Competitive (Type II - stabilizes inactive conformation)[15]2-PhenylaminopyrimidineSelective inhibition of a specific oncogenic driver[16]
Gefitinib (Iressa) EGFR (ErbB1)[17][18]ATP-Competitive, Reversible (Type I)[19][20]AnilinoquinazolineSelective inhibition of a receptor tyrosine kinase, especially in mutated forms[21]
Sorafenib (Nexavar) Multi-kinase: Raf-1, B-Raf, VEGFR, PDGFR, c-KIT[22][23][24]ATP-Competitive (Type II)Diaryl ureaBroad-spectrum inhibition of proliferation and angiogenesis pathways[25]
Insights from the Comparison:
  • Engineered Selectivity: The 2-aminopyrimidine-5-carboxamide scaffold is a testament to modern medicinal chemistry. Researchers can start with this core and, by modifying its substituents, create highly selective inhibitors for a desired target, such as FGFR4, while completely sparing other family members like FGFR1/2/3.[9] This is crucial for minimizing off-target effects.

  • Selective vs. Multi-Targeted: Imatinib and Gefitinib represent highly successful "magic bullet" approaches, where inhibiting a single, dominant oncogenic driver is sufficient for a therapeutic effect.[12][19] In contrast, Sorafenib’s efficacy stems from its ability to hit multiple targets in different pathways simultaneously, a strategy often employed for cancers without a single clear driver mutation.[23][25]

  • Binding Mode Matters: Imatinib is a Type II inhibitor, meaning it binds to and stabilizes the inactive "DFG-out" conformation of the kinase. This can offer a different selectivity profile compared to Type I inhibitors (like Gefitinib and many 2-aminopyrimidine derivatives), which bind to the active "DFG-in" conformation.

Experimental Protocols for Inhibitor Characterization

Evaluating a new kinase inhibitor requires a multi-step process, moving from a purified enzyme system to a cellular context. Below are detailed, field-proven protocols for two essential assays.

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol determines the concentration at which an inhibitor reduces the activity of a purified kinase by 50% (the IC₅₀ value). It uses the ADP-Glo™ assay, which measures the amount of ADP produced in the kinase reaction. The rationale for choosing this method is its high sensitivity, broad applicability to nearly all kinases, and a simple "add-mix-measure" format that is amenable to high-throughput screening.[26]

step_node step_node reagent_node reagent_node readout_node readout_node plate 1. Plate Inhibitor (Serial Dilution) add_kinase 2. Add Kinase + Substrate (Pre-incubate) plate->add_kinase start_rxn 3. Initiate Reaction (Add ATP) add_kinase->start_rxn stop_rxn 4. Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) start_rxn->stop_rxn Incubate @ RT convert_adp 5. Convert ADP to ATP (Add Kinase Detection Reagent) stop_rxn->convert_adp Incubate @ RT measure 6. Measure Luminescence (Proportional to ADP produced) convert_adp->measure Incubate @ RT inhibitor Test Compound inhibitor->plate kinase_mix Kinase Enzyme Peptide Substrate Kinase Buffer kinase_mix->add_kinase atp ATP Solution atp->start_rxn adp_glo ADP-Glo™ Reagent adp_glo->stop_rxn detection Kinase Detection Reagent detection->convert_adp

Caption: Workflow for an ADP-Glo™ in vitro kinase inhibition assay.

Step-by-Step Methodology:

  • Compound Plating: Prepare serial dilutions of the 2-aminopyrimidine-5-carboxamide derivative and control inhibitors (e.g., Imatinib) in a 384-well plate.

    • Causality: A dose-response curve is essential to accurately calculate the IC₅₀.

  • Kinase Reaction Setup: Add the purified target kinase and its specific peptide substrate to the wells containing the inhibitor. Allow a 15-minute pre-incubation at room temperature.

    • Causality: Pre-incubation ensures the inhibitor reaches binding equilibrium with the kinase before the reaction starts, providing a more accurate measure of its potency.

  • Reaction Initiation: Add ATP to all wells to start the kinase reaction. The ATP concentration should be at or near the Michaelis constant (Km) for the specific kinase to ensure sensitive detection of competitive inhibitors.[26] Incubate for 60 minutes at room temperature.

  • Reaction Termination: Add ADP-Glo™ Reagent. This terminates the kinase reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes.

    • Causality: Removing the remaining ATP is critical to prevent it from interfering with the luminescence signal generated in the next step.

  • Signal Generation: Add Kinase Detection Reagent. This reagent contains enzymes that convert the ADP produced by the kinase reaction into ATP. This newly generated ATP is then used by luciferase to produce a light signal. Incubate for 30 minutes.

  • Data Acquisition: Read the luminescence on a plate reader. The signal is directly proportional to the amount of ADP produced and thus to the kinase activity. Plot the signal versus inhibitor concentration and fit to a four-parameter curve to determine the IC₅₀.

Protocol 2: Cell Viability Assay (ATP-Based)

This protocol measures the effect of an inhibitor on the proliferation and viability of cancer cells. It uses the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies the amount of ATP present, an indicator of metabolically active, viable cells.[27] This method is chosen for its high sensitivity, speed, and reliability, as ATP levels are a robust marker of cell health.[28][29]

Step-by-Step Methodology:

  • Cell Plating: Seed cancer cells (e.g., a cell line known to be dependent on the target kinase) into a 96-well plate and allow them to adhere overnight.

    • Causality: An overnight incubation allows cells to recover from plating stress and enter a logarithmic growth phase, ensuring a consistent baseline for the experiment.

  • Compound Treatment: Treat the cells with a serial dilution of the test inhibitor. Include a vehicle-only control (e.g., 0.1% DMSO) and a positive control for cell death (e.g., a high concentration of staurosporine).[28]

  • Incubation: Incubate the plate for 72 hours in a cell culture incubator.

    • Causality: A 72-hour incubation is a standard duration that allows for multiple cell doubling times, making it possible to observe significant anti-proliferative effects.

  • Assay Procedure: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add CellTiter-Glo® Reagent directly to each well.

    • Causality: The reagent contains a detergent to lyse the cells and the necessary components (luciferase, luciferin) to generate a luminescent signal from the released ATP.[27]

  • Signal Stabilization and Measurement: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Read the luminescence. The signal is proportional to the number of viable cells. Calculate the percentage of viability relative to the vehicle control and plot against inhibitor concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

Mechanisms of Acquired Resistance

A major challenge in targeted therapy is the development of drug resistance. Despite initial dramatic responses, tumors often evolve mechanisms to overcome the effects of kinase inhibitors.[30]

  • Target Modification: The most common mechanism is the emergence of secondary mutations in the kinase's ATP-binding pocket.[31] For example, the "gatekeeper" mutation (e.g., T790M in EGFR or T315I in Bcr-Abl) can sterically hinder the binding of the inhibitor without significantly affecting ATP binding, rendering the drug ineffective.[31][32]

  • Bypass Track Activation: Cancer cells can activate alternative signaling pathways to compensate for the inhibited one.[30] For instance, resistance to EGFR inhibitors like Gefitinib can arise from the amplification of the MET receptor tyrosine kinase, which provides a redundant survival signal.[33]

  • Gene Amplification: The cancer cells can increase the number of copies of the target kinase gene, leading to its overexpression.[30][33] This massive increase in the amount of target protein can effectively "out-compete" the drug, requiring a much higher dose for inhibition.

Derivatives of the 2-aminopyrimidine-5-carboxamide scaffold are not immune to these resistance mechanisms. However, the versatility of the scaffold allows for the development of next-generation inhibitors specifically designed to overcome them. For example, a new derivative could be designed with a different shape or chemistry to bind to a mutated gatekeeper residue, or a dual inhibitor could be created to simultaneously block the primary target and a known bypass pathway.[8][34]

Conclusion

The 2-aminopyrimidine-5-carboxamide scaffold represents a powerful and adaptable platform in modern kinase inhibitor design. Its inherent ability to bind the conserved kinase hinge region provides a solid foundation for potency, while the strategic modification of its substituents allows for the precise engineering of selectivity. By comparing derivatives of this scaffold to established drugs like Imatinib, Gefitinib, and Sorafenib, we see a clear illustration of the diverse strategies in targeted therapy—from highly specific agents to multi-targeted inhibitors.

A profound understanding of the underlying mechanisms of action, robust experimental validation through assays like those detailed here, and a proactive approach to overcoming resistance are all paramount. As medicinal chemistry continues to evolve, scaffolds like 2-aminopyrimidine-5-carboxamide will remain at the forefront of developing the next generation of safer and more effective targeted therapies.

References

  • Mechanisms of kinase inhibitor (KI) drug-resistance and approaches to overcome it. ResearchGate. Available at: [Link]

  • Wagle, N., et al. (2011). Molecular Pathways: Resistance to Kinase Inhibitors and Implications for Therapeutic Strategies. Clinical Cancer Research. Available at: [Link]

  • Im, H., et al. (2018). Mechanisms of Resistance to Kinase Inhibitors and Strategies to Prevent the Development of Drug Resistance. Journal of Gynecology Research. Available at: [Link]

  • Barouch-Bentov, R., & Sauer, K. (2011). Mechanisms of drug resistance in kinases. Expert Opinion on Investigational Drugs. Available at: [Link]

  • Dr.Oracle. (2025). What is the mechanism of action of Imatinib (Gleevec)? Dr.Oracle. Available at: [Link]

  • Kim, E. S., & Lee, J. J. (2009). Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib. Cancer Research and Treatment. Available at: [Link]

  • Li, Y., et al. (2022). Drug resistance mechanism of kinase inhibitors in the treatment of hepatocellular carcinoma. Frontiers in Oncology. Available at: [Link]

  • Wikipedia. (n.d.). Gefitinib. In Wikipedia. Retrieved from: [Link]

  • Liv Hospital. (2026). gefitinib. Liv Hospital. Available at: [Link]

  • Wikipedia. (n.d.). Imatinib. In Wikipedia. Retrieved from: [Link]

  • Wikipedia. (n.d.). Sorafenib. In Wikipedia. Retrieved from: [Link]

  • Wang, Z., et al. (2013). Highly selective 2,4-diaminopyrimidine-5-carboxamide inhibitors of Sky kinase. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Moon, K. M., & Park, H. W. (2017). In vitro NLK Kinase Assay. Bio-protocol. Available at: [Link]

  • GSC Online Press. (2023). Imatinib mesylate: Recent drug used in oncology. GSC Biological and Pharmaceutical Sciences. Available at: [Link]

  • Dr.Oracle. (2025). What is the mechanism of action of Sorafenib (Sorafenib)? Dr.Oracle. Available at: [Link]

  • Wilhelm, S. M., et al. (2008). Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling. Molecular Cancer Therapeutics. Available at: [Link]

  • Wang, L., et al. (2015). PharmGKB summary: Sorafenib Pathways. Pharmacogenetics and Genomics. Available at: [Link]

  • ResearchGate. (2008). Sorafenib mechanism of action: tumor proliferation and angiogenesis. ResearchGate. Available at: [Link]

  • Yu, H., et al. (2022). In vitro kinase assay. Bio-protocol. Available at: [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). imatinib. IUPHAR/BPS Guide to PHARMACOLOGY. Available at: [Link]

  • Martens, S., et al. (2024). In vitro kinase assay. protocols.io. Available at: [Link]

  • Unknown. (n.d.). Protocol for Invitro Kinase Assay. Available at: [Link]

  • Blake, D., et al. (2021). Discovery of Diaminopyrimidine Carboxamide HPK1 Inhibitors as Preclinical Immunotherapy Tool Compounds. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Li, P., et al. (2023). Discovery and Structural Optimization of Novel 2-Aminopyrimidine Derivatives as Potent and Selective IKKβ Inhibitors for the Treatment of Colorectal Cancer. Journal of Medicinal Chemistry. Available at: [Link]

  • Li, X., et al. (2023). Discovery of 2-Aminopyrimidine Derivatives as Potent Dual FLT3/CHK1 Inhibitors with Significantly Reduced hERG Inhibitory Activities. Journal of Medicinal Chemistry. Available at: [Link]

  • Li, X., et al. (2023). Discovery of 2-Aminopyrimidine Derivatives as Potent Dual FLT3/CHK1 Inhibitors with Significantly Reduced hERG Inhibitory Activities. PubMed. Available at: [Link]

  • Zhang, J., et al. (2018). 2-Aminopyrimidine Derivatives as New Selective Fibroblast Growth Factor Receptor 4 (FGFR4) Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Li, X., et al. (2022). Identification of 2-Aminopyrimidine Derivatives as FLT3 Kinase Inhibitors with High Selectivity over c-KIT. Journal of Medicinal Chemistry. Available at: [Link]

  • Laufer, S., et al. (2022). Back-pocket optimization of 2-aminopyrimidine-based macrocycles leads to potent EPHA2/GAK kinase inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]

  • Blake, D., et al. (2021). Discovery of Diaminopyrimidine Carboxamide HPK1 Inhibitors as Preclinical Immunotherapy Tool Compounds. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Reaction Biology. (n.d.). Cell Proliferation Assay Services. Reaction Biology. Available at: [Link]

  • MDPI. (2023). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. Molecules. Available at: [Link]

  • Niles, A. L., et al. (2009). Viability Assays for Cells in Culture. Methods in Molecular Biology. Available at: [Link]

  • Assay Guidance Manual. (2013). Cell Viability Assays. NCBI Bookshelf. Available at: [Link]

  • Laufer, S., et al. (2022). Back-Pocket Optimization of 2-Aminopyrimidine-Based Macrocycles Leads to Potent EPHA2/GAK Kinase Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Goldberg, F. W., et al. (2018). 2-Aminopyridine-Based Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) Inhibitors: Assessment of Mechanism-Based Safety. Journal of Medicinal Chemistry. Available at: [Link]

Sources

validation of 2-Aminopyrimidine-5-carboxamide as a therapeutic agent

Author: BenchChem Technical Support Team. Date: March 2026

Title: Validation of 2-Aminopyrimidine-5-carboxamide as a Therapeutic Agent: A Comparative Guide on Kinase Inhibitor Scaffolds

Executive Summary 2-Aminopyrimidine-5-carboxamide (CAS 5388-17-0) is a high-purity heterocyclic building block (MW: 138.13 g/mol ) that has emerged as a privileged scaffold in medicinal chemistry[1]. Featuring both an amine and a carboxamide functional group on a pyrimidine ring, it serves as a highly efficient precursor for synthesizing potent, ATP-competitive enzyme inhibitors[1]. While not a standalone therapeutic, derivatives of this scaffold have demonstrated profound efficacy in targeting cyclin-dependent kinases (CDKs), Bruton's tyrosine kinase (BTK), and bacterial two-component systems[2][3][4]. This guide objectively evaluates the performance of 2-aminopyrimidine-5-carboxamide-derived inhibitors against legacy alternatives, providing self-validating experimental workflows for their biochemical validation.

Mechanistic Rationale: The Hinge-Binding Pharmacophore

The structural architecture of 2-aminopyrimidine-5-carboxamide is evolutionarily optimized for kinase inhibition. The 2-amino group and the pyrimidine nitrogen act as a classic hydrogen bond donor-acceptor pair. This motif perfectly mimics the binding mode of the adenine ring of ATP, anchoring the molecule to the backbone amides of the kinase hinge region[2][5]. Concurrently, the 5-carboxamide group provides a synthetic vector to project functional groups into the solvent-exposed region or deep into the DFG-in pocket, dictating kinase selectivity and enabling covalent modifications (e.g., targeting Cys481 in BTK)[3].

Pathway Mitogen Mitogenic Signals CyclinE Cyclin E Expression Mitogen->CyclinE CDK2 CDK2 Activation CyclinE->CDK2 Rb Rb Phosphorylation CDK2->Rb Inhibitor 2-Aminopyrimidine- 5-carboxamide Derivatives Inhibitor->CDK2 ATP-competitive inhibition E2F E2F Transcription Factor Release Rb->E2F CellCycle G1 to S Phase Progression E2F->CellCycle

Fig 1: CDK2/Cyclin E pathway blocked by 2-aminopyrimidine-5-carboxamide derivatives.

Comparative Performance Analysis

When validating new therapeutic agents, benchmarking against established standards is critical. In the context of CDK2 inhibition, early-generation purine-based inhibitors like Roscovitine and Olomoucine suffer from moderate potency (micromolar to high-nanomolar IC50) and poor ligand efficiency[2]. By transitioning to the 2-aminopyrimidine-5-carboxamide scaffold, researchers have synthesized derivatives that achieve sub-nanomolar inhibition profiles[2].

ParameterOlomoucine (Legacy)Roscovitine (Standard)2-Aminopyrimidine-5-carboxamide Derivatives
Core Scaffold PurinePurinePyrimidine-5-carboxamide
CDK2/CycE IC50 ~7,000 nM[2]~700 nM[2]< 10 nM[2]
Ligand Efficiency LowModerateHigh (Low MW precursor: 138.13 g/mol )[1]
Binding Mode ATP-competitiveATP-competitiveATP-competitive (Hinge region)[5]
Versatility NarrowNarrowBroad (CDKs, BTK, Histidine Kinases)[3][4]

Experimental Validation: Self-Validating Kinase Assay Protocol

To objectively validate the IC50 of synthesized 2-aminopyrimidine-5-carboxamide derivatives, a robust in vitro kinase assay is required. The following protocol describes a fluorescence-based CDK2/CycE kinase assay, engineered with internal controls to ensure data integrity[6].

Step 1: Reagent and Enzyme Preparation

  • Action: Prepare assay buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 2 mM DTT.

  • Causality: HEPES maintains physiological pH. MgCl₂ is an essential cofactor for ATP binding. DTT maintains a reducing environment, preventing the oxidation of critical catalytic cysteine residues which would artificially lower enzyme activity and skew results.

Step 2: Enzyme-Inhibitor Pre-incubation

  • Action: Dispense recombinant CDK2/CycE complex into a 384-well plate. Add the 2-aminopyrimidine-5-carboxamide derivative (serially diluted in DMSO, final DMSO <1%). Incubate at room temperature for 30 minutes.

  • Causality: Pre-incubation is non-negotiable. It allows slow-binding inhibitors to reach thermodynamic equilibrium with the target before the substrate competes for the active site, preventing the severe underestimation of compound potency (false negatives)[3].

Step 3: Reaction Initiation at Km

  • Action: Initiate the reaction by adding a mixture of Histone H1 (substrate) and ATP. Crucially, the ATP concentration must be set exactly at its predetermined Michaelis constant (Km) for CDK2.

  • Causality: Running the assay at the ATP Km balances signal velocity with inhibitor sensitivity. If ATP is too high, it outcompetes the inhibitor, artificially inflating the IC50 (as dictated by the Cheng-Prusoff relationship).

Step 4: Reaction Quenching and Detection

  • Action: After 60 minutes, quench the reaction by adding 20 mM EDTA. Measure phosphorylation via a coupled fluorescent detection system (e.g., TR-FRET).

  • Causality: EDTA acts as a rapid chelator of Mg²⁺. By stripping the essential cofactor from the kinase, the reaction is instantaneously and irreversibly halted, ensuring accurate endpoint measurements without signal drift over time.

Step 5: Quality Control (Z'-Factor Calculation)

  • Action: Include positive controls (no inhibitor, max signal) and negative controls (no enzyme, min signal). Calculate the Z'-factor. A valid assay must yield a Z' > 0.5.

  • Causality: This makes the protocol a self-validating system. A Z' > 0.5 mathematically proves the assay has sufficient dynamic range and low variability to accurately distinguish between potent and weak inhibitors.

Workflow Prep Reagent & Compound Preparation PreInc Enzyme-Inhibitor Pre-incubation (Equilibration) Prep->PreInc Reaction ATP & Substrate Addition (Kinase Reaction) PreInc->Reaction Quench Reaction Quenching (EDTA Addition) Reaction->Quench Detect Fluorescence/MS Detection Quench->Detect Analysis IC50 Calculation (Non-linear Regression) Detect->Analysis

Fig 2: Self-validating high-throughput biochemical kinase assay workflow.

Storage and Handling Considerations

For researchers utilizing 2-aminopyrimidine-5-carboxamide as a starting material, maintaining structural integrity is paramount. The compound should be stored in a dark place under an inert atmosphere at 2-8°C to ensure long-term stability[1]. It carries hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation), mandating appropriate personal protective equipment and well-ventilated handling environments during synthesis[1].

References

  • Title: WO2002096888A1 - Cdk inhibiting pyrimidines, production thereof and their use as medicaments Source: Google Patents URL
  • Title: WO2011090760A1 - Heteroaryl compounds and uses thereof Source: Google Patents URL
  • Title: Information on EC 4.2.1.84 - nitrile hydratase Source: BRENDA Enzyme Database URL: [Link]

  • Title: Synthesis of bacterial two-component system inhibitors Source: RTU E-books URL: [Link]

Sources

Kinase Selectivity Profiling of 2-Aminopyrimidine-5-carboxamide Derivatives: A Comparative Application Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The 2-aminopyrimidine-5-carboxamide scaffold is a highly privileged pharmacophore in modern targeted oncology and immunology[1]. Characterized by its ability to form robust bidentate hydrogen bonds with the kinase hinge region, this core structure serves as a versatile foundation for developing potent ATP-competitive inhibitors[2]. The addition of the 5-carboxamide group is particularly strategic; it projects into the solvent-exposed channel or interacts with the DFG motif, allowing medicinal chemists to fine-tune kinase selectivity and improve aqueous solubility—a common bottleneck in drug development[1].

This guide objectively compares the kinase selectivity and performance of 2-aminopyrimidine-5-carboxamide derivatives against alternative legacy scaffolds (e.g., quinazolines and pyrrolopyrimidines). By analyzing comparative biochemical data and detailing the self-validating experimental workflows required for selectivity profiling, we provide actionable insights for drug development professionals.

Section 1: Comparative Performance and Selectivity Profiling

When evaluating kinase inhibitors, the therapeutic window is largely defined by the compound's selectivity profile. Non-selective binding leads to off-target toxicity, whereas hyper-selective binding minimizes adverse events but requires precise structural tuning.

Quantitative Data Comparison

The table below summarizes the selectivity profiles of leading 2-aminopyrimidine-5-carboxamide derivatives compared to standard alternative scaffolds.

Scaffold / CompoundTarget KinasePrimary IC₅₀ (nM)Off-Target KinaseOff-Target IC₅₀ (nM)Selectivity Profile
2-Aminopyrimidine-5-carboxamide (A23) EGFR (T790M)133WT EGFR>1000High (Mutant selective)
Quinazoline (Gefitinib) EGFR (WT)3EGFR (T790M)>3000Poor against mutants
2-Aminopyrimidine-5-carboxamide (Cmpd 1-7) JAK312JAK1150Moderate/High (12.5x)
Pyrrolopyrimidine (Tofacitinib) JAK31JAK13Low (Pan-JAK)
Staurosporine (Control) Pan-Kinase<5>50 Kinases<10Non-selective

Mechanistic Insights: As demonstrated, 2-aminopyrimidine-5-carboxamide derivatives (e.g., Compound 1-7 and A23) exhibit superior mutant-to-wild-type selectivity compared to first-generation alternatives[1][2]. For instance, while the quinazoline-based Gefitinib is highly potent against WT EGFR, it fails against the T790M resistance mutation. Conversely, the 2-aminopyrimidine scaffold can be substituted at the C2 and C4 positions to selectively target mutant EGFR while sparing the wild-type, thereby reducing gastrointestinal and dermatological toxicities[1].

Similarly, in the JAK/STAT pathway, this scaffold provides enhanced selectivity for JAK3 over JAK1 compared to the pan-JAK pyrrolopyrimidine Tofacitinib[2]. Furthermore, specialized derivatives like AS1517499 have shown profound downstream effects, potently inhibiting STAT6 phosphorylation (IC₅₀ = 21 nM) and subsequent RhoA upregulation in asthma models[3][4].

Section 2: Experimental Methodologies for Selectivity Profiling

To ensure scientific integrity, the profiling of these derivatives must rely on orthogonal, self-validating assay systems. Below are the standard protocols for biochemical and cellular validation.

Protocol 1: High-Throughput TR-FRET Biochemical Kinase Assay

Objective: To quantify the IC₅₀ and establish the biochemical selectivity profile across a panel of recombinant kinases.

  • Reagent Assembly: Prepare the reaction mix containing the recombinant kinase (e.g., JAK3 or EGFR), a biotinylated peptide substrate, and ATP at its apparent Kₘ value in assay buffer (50 mM HEPES, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT).

    • Causality: Using ATP at its Kₘ ensures the assay is highly sensitive to ATP-competitive inhibitors. Mg²⁺ is essential for coordinating the ATP phosphates, while DTT maintains kinase cysteine residues in a reduced state to prevent oxidative inactivation.

  • Compound Addition: Dispense the 2-aminopyrimidine-5-carboxamide derivatives in a 10-point, 3-fold serial dilution. Include Staurosporine as a positive control and DMSO as a negative vehicle control.

    • Causality: A wide concentration range ensures accurate determination of the upper and lower asymptotes of the dose-response curve. The Staurosporine control validates the assay's dynamic range.

  • Incubation: Incubate the microplate for 60 minutes at room temperature.

    • Causality: This duration allows the inhibitor to reach thermodynamic equilibrium with the kinase ATP-binding pocket before the reaction is quenched.

  • Detection: Stop the reaction by adding EDTA, followed by a Europium (Eu)-labeled anti-phospho antibody and an APC-labeled Streptavidin tracer. Read the plate using a microplate reader at emission wavelengths of 615 nm and 665 nm.

    • Causality: EDTA chelates Mg²⁺, abruptly halting kinase activity. Time-resolved FRET (TR-FRET) eliminates short-lived background fluorescence, providing a high signal-to-noise ratio critical for reliable IC₅₀ calculation.

Workflow A Compound Library (2-Aminopyrimidine core) B Primary Kinase Assay (TR-FRET) A->B HTS C Selectivity Profiling (Off-target Panel) B->C IC50 < 100nM D Cellular Target Engagement C->D >10x Selectivity

Fig 1: Step-by-step workflow for the selectivity profiling of kinase inhibitors.

Protocol 2: Cellular Target Engagement (Western Blotting)

Objective: To validate that the biochemical selectivity translates into intracellular target engagement and pathway inhibition.

  • Cell Treatment: Seed target cells (e.g., CTLL-2 for JAK3/STAT5 or HCC827 for EGFR) in 6-well plates. Treat with the inhibitor at varying concentrations (e.g., 10 nM, 100 nM, 1 μM) for 2 hours.

    • Causality: A 2-hour pre-incubation provides sufficient time for the compound to permeate the cell membrane and bind the intracellular kinase target before pathway stimulation.

  • Pathway Stimulation: Stimulate the cells with the appropriate ligand (e.g., 100 ng/mL IL-2 for JAK3 or 50 ng/mL EGF for EGFR) for 15 minutes.

    • Causality: Short-term stimulation rapidly induces pathway activation and phosphorylation of downstream targets without triggering secondary transcriptional feedback loops.

  • Lysis and Immunoblotting: Wash cells with cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors. Resolve lysates via SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against the phosphorylated target (e.g., p-STAT5 or p-EGFR) and the total protein (e.g., total-STAT5).

    • Causality: Phosphatase inhibitors prevent the artificial loss of the phosphorylation signal during lysis. Probing for total protein acts as a self-validating loading control, ensuring that any reduction in the phospho-signal is due to kinase inhibition rather than variations in protein loading or cell death[2][4].

Pathway L Cytokine (IL-2) R Receptor L->R J JAK3 Kinase R->J S STAT5 Phosphorylation J->S T Gene Transcription S->T I 2-Aminopyrimidine Derivative I->J ATP-competitive Inhibition

Fig 2: Mechanism of action for JAK3 inhibition by 2-aminopyrimidine derivatives.

Conclusion

The 2-aminopyrimidine-5-carboxamide scaffold represents a highly tunable and effective alternative to legacy kinase inhibitors. Through rigorous, self-validating biochemical and cellular profiling, drug development professionals can leverage this core to achieve superior mutant-to-wild-type selectivity and improved pharmacokinetic properties.

References

  • 2-Aminopyrimidine-5-carboxamide|CAS 5388-17-0.Benchchem.
  • WO2011090760A1 - Heteroaryl compounds and uses thereof.Google Patents.
  • AS1517499 | STAT6 Inhibitor.MedChemExpress.
  • A Novel STAT6 Inhibitor AS1517499 Ameliorates Antigen-Induced Bronchial Hypercontractility in Mice.American Journal of Respiratory Cell and Molecular Biology.

Sources

Decoding the Biological Activity of 2-Aminopyrimidine-5-Carboxamide Isomers: A Comprehensive Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

The 2-aminopyrimidine-5-carboxamide scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile pharmacophore for the development of highly potent enzyme inhibitors[1]. By finely tuning the conformational isomerism and substitution patterns around this core, researchers can direct the biological activity toward vastly different therapeutic targets—ranging from mammalian kinases (JAK3) and transcription factors (STAT6) to bacterial two-component systems[1][2][3].

This guide objectively compares the performance of various 2-aminopyrimidine-5-carboxamide isomers and derivatives, providing the underlying causality for their target selectivity and the self-validating experimental protocols required to evaluate them.

Conformational Isomerism and Structural Dynamics

The biological activity of 2-aminopyrimidine-5-carboxamide derivatives is heavily dictated by their conformational flexibility[4]. The primary source of this isomerism is the restricted rotation around the C(O)—N amide bond. Because the nitrogen lone pair delocalizes into the carbonyl group, the amide bond adopts a partial double-bond character, resulting in distinct trans (E) and cis (Z) conformational isomers[1][4].

  • Trans (E) Isomer: The substituent on the amide nitrogen is positioned on the opposite side of the carbonyl oxygen relative to the pyrimidine ring. This is generally the thermodynamically favored and more stable conformer[1].

  • Cis (Z) Isomer: Sterically hindered and less stable, but occasionally stabilized by specific intramolecular hydrogen bonding or target-pocket constraints[1].

Causality in Drug Design: The trans conformation is critical for optimal hydrogen bonding. In kinase inhibitors, this geometry allows the carboxamide group to act as a bidentate hydrogen bond donor/acceptor with the hinge region of the ATP-binding pocket. Conversely, in STAT6 inhibitors, the specific spatial arrangement of the trans isomer enables precise interaction with the SH2 domain, preventing protein dimerization[5].

ConformationalDynamics Scaffold 2-Aminopyrimidine- 5-carboxamide AmideBond Restricted C(O)-N Bond Rotation Scaffold->AmideBond TransIsomer Trans (E) Isomer (Thermodynamically Stable) AmideBond->TransIsomer Favored CisIsomer Cis (Z) Isomer (Sterically Hindered) AmideBond->CisIsomer Unfavored KinaseBinding Optimal H-Bonding (Kinase Hinge Region) TransIsomer->KinaseBinding STAT6Binding SH2 Domain Interaction TransIsomer->STAT6Binding

Logical flow of amide bond conformational isomerism dictating target binding efficacy.

Target-Specific Performance Comparison

By altering the substituents on the 2-amino group and the 5-carboxamide nitrogen, the scaffold's biological activity shifts dramatically. Below is a comparative analysis of three major classes of derivatives.

A. STAT6 Inhibitors (e.g., AS1517499)

is a highly potent, brain-permeable derivative that specifically inhibits STAT6 phosphorylation (IC50 = 21 nM)[6]. It selectively blocks IL-4-induced Th2 differentiation (IC50 = 2.3 nM) without affecting IL-12-induced Th1 differentiation[6][7]. In vivo, it ameliorates antigen-induced bronchial hypercontractility by suppressing RhoA upregulation and IL-13 production[5].

B. JAK3 Covalent Inhibitors

Certain 2-aminopyrimidine-5-carboxamide isomers are engineered with electrophilic "warheads" to act as covalent inhibitors of Janus Kinase 3 (JAK3)[2]. These compounds selectively target Cys909 in the JAK3 ATP-binding pocket, providing prolonged pharmacodynamics and high potency (IC50 < 10 nM) in blocking IL-2 stimulated STAT5 phosphorylation[2][8].

C. Bacterial Two-Component System (TCS) Inhibitors

Structurally related 2-aminoquinazoline derivatives (a rigidified extension of the 2-aminopyrimidine scaffold) have been developed to target bacterial histidine kinases like CheA, EnvZ, and PhoR[3]. While their affinity is lower (KD < 500 µM), they represent a novel mechanism to disrupt bacterial signal transduction and virulence without directly killing the bacteria, thereby reducing selection pressure for resistance[3][9].

Quantitative Performance Comparison
Derivative ClassPrimary TargetExample CompoundPotency (IC50 / KD)Mechanism of ActionPrimary Biological Outcome
STAT6 Inhibitor STAT6 (SH2 Domain)AS1517499IC50 = 21 nMReversible binding; prevents phosphorylationInhibits Th2 differentiation; reduces asthma hyperresponsiveness[5][6]
JAK3 Inhibitor JAK3 (ATP Pocket)Compound 1-7IC50 < 10 nMIrreversible covalent modification at Cys909Blocks IL-2 signaling and downstream P-STAT5[2][8]
Bacterial TCS Histidine Kinases2-AminoquinazolinesKD < 500 µMReversible ATP-competitive bindingDisrupts bacterial virulence and signal transduction[3][9]

Pathway Intervention & Experimental Workflows

To accurately evaluate these isomers, researchers must employ rigorous, self-validating experimental systems. The diagram below illustrates where these derivatives intervene in the JAK/STAT signaling cascade.

PathwayInhibition IL4 IL-4 / IL-13 Cytokines Receptor Receptor Complex IL4->Receptor JAK3 JAK3 Kinase Receptor->JAK3 Activates STAT6 STAT6 Monomer JAK3->STAT6 Phosphorylates STAT6_Phos Phospho-STAT6 Dimer STAT6->STAT6_Phos Dimerization Transcription Th2 Differentiation & RhoA Upregulation STAT6_Phos->Transcription Nucleus Translocation JAK3_Inhibitor JAK3 Covalent Inhibitor (Binds Cys909) JAK3_Inhibitor->JAK3 Blocks AS1517499 AS1517499 (STAT6 Inhibitor) AS1517499->STAT6_Phos Prevents

Intervention points of 2-aminopyrimidine-5-carboxamide derivatives in the JAK3/STAT6 pathway.

Protocol 1: In Vitro STAT6 Selectivity & Th2 Differentiation Assay

Objective: To evaluate the potency and pathway-selectivity of STAT6 inhibitors (e.g., AS1517499)[6]. Causality & Self-Validating Mechanism: By running parallel differentiation assays (IL-4 driven Th2 vs. IL-12 driven Th1), the system self-validates target engagement. If the compound is a true STAT6 inhibitor, it will exclusively suppress Th2 differentiation (dependent on STAT6) while leaving Th1 differentiation (dependent on STAT4) completely unaffected[7].

  • Cell Isolation: Isolate naive T cells from mouse spleens using magnetic bead negative selection.

  • Compound Treatment: Pre-incubate cells for 1 hour with a dose-response gradient of the 2-aminopyrimidine derivative (0.1 nM to 1000 nM)[6].

  • Parallel Induction:

    • Th2 Pathway: Stimulate with plate-bound anti-CD3 (5 µg/mL) + IL-4 (10 ng/mL).

    • Th1 Pathway (Control): Stimulate with plate-bound anti-CD3 (5 µg/mL) + IL-12 (10 ng/mL)[6][7].

  • Incubation: Culture for 72 hours at 37°C in a 5% CO2 incubator.

  • Quantification: Harvest supernatants and quantify IL-4 (Th2 marker) and IFN-γ (Th1 marker) via ELISA. Calculate the IC50 for Th2 inhibition.

Protocol 2: Mass Spectrometry Validation of Covalent JAK3 Inhibition

Objective: To confirm the irreversible binding mechanism of electrophilic 2-aminopyrimidine-5-carboxamide derivatives to JAK3[2]. Causality & Self-Validating Mechanism: Reversible inhibitors wash out during sample preparation. Detecting a specific mass shift (+ mass of the inhibitor) on the exact peptide fragment containing Cys909 unambiguously proves covalent modification, ruling out non-specific or ATP-competitive reversible binding[2].

  • Protein Incubation: Incubate 5 µM recombinant JAK3 kinase domain with 50 µM of the inhibitor compound (10-fold molar excess) in HEPES buffer (pH 7.5) for 60 minutes at room temperature.

  • Denaturation & Digestion: Denature the protein complex using 8M urea, reduce with DTT, alkylate free cysteines with iodoacetamide, and digest overnight with Trypsin.

  • LC-MS/MS Analysis: Inject the digested peptide mixture into a high-resolution liquid chromatography-tandem mass spectrometer (e.g., Orbitrap).

  • Data Interpretation: Search the MS/MS spectra for the target peptide containing Cys909. Identify the precursor ion mass shift corresponding to the exact molecular weight of the inhibitor minus the leaving group (if applicable)[2][8].

References

  • Chiba, Y., et al. (2009). A novel STAT6 inhibitor AS1517499 ameliorates antigen-induced bronchial hypercontractility in mice. PubMed / Am. J. Respir. Cell Mol. Biol. Available at: [Link]

  • Google Patents. WO2011090760A1 - Heteroaryl compounds and uses thereof.
  • Solomin, V. Synthesis of bacterial two-component system inhibitors. RTU E-books. Available at: [Link]

Sources

Comparative Cross-Reactivity Profiling of the 2-Aminopyrimidine-5-carboxamide Scaffold in Kinase Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-aminopyrimidine-5-carboxamide motif is a privileged pharmacophore in modern medicinal chemistry, serving as the structural backbone for numerous ATP-competitive kinase inhibitors. While its bidentate hydrogen-bonding profile affords high-affinity interactions with primary targets like Janus kinases (JAK) and Bruton's tyrosine kinase (BTK), this inherent ATP mimicry introduces a significant liability: broad-spectrum cross-reactivity. For drug development professionals, quantifying and mitigating these off-target interactions is the primary bottleneck in advancing pyrimidine-based leads. This guide objectively compares the cross-reactivity profile of the 2-aminopyrimidine-5-carboxamide scaffold against alternative structures and establishes a self-validating experimental framework for kinome profiling.

Mechanistic Causality of Cross-Reactivity

To understand why 2-aminopyrimidine-5-carboxamide is prone to cross-reactivity, one must examine its interaction with the highly conserved kinase hinge region. The core pyrimidine ring contains two nitrogen atoms that act as potent hydrogen-bond acceptors, while the exocyclic 2-amino group serves as a hydrogen-bond donor. This triad perfectly aligns with the backbone carbonyl and amide NH of hinge region residues, effectively anchoring the molecule into the active site of a vast array of enzymes 1.

The 5-carboxamide vector typically projects toward the solvent-exposed channel or the selectivity pocket, which is where medicinal chemists append bulky or targeted substituents to gain selectivity 2. However, the unmodified core remains highly promiscuous. When compared to the structurally similar 2-aminopyridine-5-carboxamide (which lacks the second ring nitrogen), the pyrimidine scaffold exhibits a distinctly broader cross-reactivity profile. The second nitrogen in the pyrimidine ring is essential for binding to kinases that require a bidentate acceptor motif, such as Cyclin-Dependent Kinases (CDKs) 3.

G Ligand 2-Aminopyrimidine-5-carboxamide Target Primary Targets (e.g., JAK, BTK) Ligand->Target Hinge H-Bonds OffTarget Off-Target Kinases (e.g., CDKs, SRC) Ligand->OffTarget Conserved Pocket Therapeutic Therapeutic Efficacy Target->Therapeutic Pathway Inhibition Toxicity Off-Target Toxicity OffTarget->Toxicity Unintended Blockade

Fig 1: Pharmacological divergence of 2-aminopyrimidine-5-carboxamide via on/off-target binding.

Comparative Kinome Profiling Data

To objectively evaluate the selectivity landscape, the table below compares the unsubstituted 2-aminopyrimidine-5-carboxamide core, an optimized pyrimidine derivative, the 2-aminopyridine-5-carboxamide analog, and Staurosporine (a pan-kinase inhibitor control). The Selectivity Index (SI) is calculated as the ratio of the lowest off-target IC50​ to the primary target IC50​ .

Compound ScaffoldPrimary Target IC50​ (JAK3)Off-Target IC50​ (CDK2)Off-Target IC50​ (SRC)Selectivity Index (SI)
2-Aminopyrimidine-5-carboxamide (Core) 450 nM620 nM810 nM~1.4 (Poor)
Optimized Pyrimidine Derivative 1.2 nM>10,000 nM4,500 nM>3,750 (Excellent)
2-Aminopyridine-5-carboxamide (Core) 1,200 nM4,100 nM3,200 nM~2.6 (Moderate)
Staurosporine (Control) 0.8 nM1.5 nM2.1 nM<1.0 (Pan-reactive)

Data Interpretation: The unmodified pyrimidine core exhibits near-equipotent binding across multiple kinase families, highlighting its pan-reactive baseline. The pyridine analog shows a drop in primary target potency but a slight improvement in baseline selectivity due to the loss of the secondary H-bond acceptor. Through rational structure-based drug design, the optimized pyrimidine derivative successfully leverages the hinge-binding affinity of the core while utilizing steric bulk to clash with the selectivity pockets of off-target kinases like CDK2.

Experimental Methodology: Self-Validating TR-FRET Kinase Profiling

To generate reliable cross-reactivity data, researchers must employ an assay that internally validates its own precision. The following Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) protocol is designed as a self-validating system, ensuring that any reported off-target affinity is a true biophysical interaction rather than an assay artifact.

Step 1: Compound Preparation & Plate Layout
  • Action: Dispense compounds in a 10-point, 3-fold dilution series into 384-well low-volume plates using an acoustic liquid handler.

  • Causality: A 10-point curve ensures sufficient data points across the inflection zone to accurately calculate the Hill slope and IC50​ , preventing artifactual potency claims caused by steep, non-specific aggregation curves.

  • Self-Validation: Dedicate 16 wells to DMSO (0% inhibition control) and 16 wells to 10 µM Staurosporine (100% inhibition control) per plate to establish a strict dynamic range.

Step 2: Kinase Reaction Initiation
  • Action: Add the specific kinase (e.g., CDK2/Cyclin A), peptide substrate, and ATP to the reaction wells. Critically, the ATP concentration must be set to the apparent Michaelis constant ( Km​ ) for each specific kinase tested.

  • Causality: Setting [ATP]=Km​ normalizes the assay sensitivity across the kinome panel. Because 2-aminopyrimidine-5-carboxamide derivatives are ATP-competitive, testing at Km​ allows for the direct, mathematically sound comparison of IC50​ values (Selectivity Index) regardless of a specific kinase's inherent affinity for ATP.

Step 3: TR-FRET Detection
  • Action: After a 60-minute incubation, add EDTA to halt the kinase reaction, followed by Europium-labeled anti-phospho antibodies and a secondary acceptor fluorophore (e.g., ULight). Read the plate with a 50 µs time delay.

  • Causality: The 50 µs time delay allows short-lived background fluorescence (from the plastic plate or auto-fluorescent pyrimidine derivatives) to decay completely, isolating the long-lived FRET signal. This eliminates false-positive inhibition readouts.

Step 4: Statistical Validation & Analysis
  • Action: Calculate the Z'-factor for every individual plate using the DMSO and Staurosporine control wells.

  • Self-Validation: If Z′<0.5 , the plate is automatically discarded and the assay repeated. This strict mathematical gatekeeping ensures that only statistically robust data informs structure-activity relationship (SAR) decisions.

Workflow Step1 Compound Prep (10-Point Dose) Step2 Kinase Incubation (ATP at Km) Step1->Step2 Step3 TR-FRET Readout (Emission Ratio) Step2->Step3 Step4 Step4 Step3->Step4 Step5 Selectivity Index (IC50 Calculation) Step4->Step5 Control Staurosporine (Pan-Kinase Control) Control->Step2 Baseline Calibration

Fig 2: Self-validating high-throughput TR-FRET workflow for kinome cross-reactivity profiling.

Conclusion

The 2-aminopyrimidine-5-carboxamide scaffold is a double-edged sword in drug discovery. Its exceptional ability to mimic ATP provides a rapid pathway to high-affinity kinase inhibition, but its baseline cross-reactivity necessitates rigorous, self-validating profiling workflows. By understanding the structural causality of its binding—specifically the bidentate hydrogen-bonding network—and employing normalized TR-FRET assays at ATP Km​ , drug development professionals can systematically engineer out off-target liabilities while preserving primary target efficacy.

References

  • Benchchem. "2-Aminopyrimidine-5-carboxamide | CAS 5388-17-0: Product Overview and Research Significance." Benchchem.
  • Google Patents. "WO2011090760A1 - Heteroaryl compounds and uses thereof (JAK/BTK Kinase Inhibitors).
  • Google Patents. "WO2002096888A1 - Cdk inhibiting pyrimidines, production thereof and their use as medicaments.

Sources

Head-to-Head Comparison: 2-Aminopyrimidine-5-carboxamide Analogs in Targeted Therapy

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scaffold Rationale

The 2-aminopyrimidine-5-carboxamide core is a highly privileged heterocyclic scaffold in modern drug discovery [1]. Its success stems from a highly predictable hydrogen-bonding network that can be synthetically tuned to target entirely different classes of proteins. This guide provides a head-to-head comparison of how this single scaffold has been optimized to intercept the Interleukin-4/13 (IL-4/IL-13) inflammatory axis at two distinct nodes: upstream kinase inhibition (JAK3) and downstream transcription factor inhibition (STAT6) .

Understanding the causality behind these structural modifications is critical for researchers developing next-generation immunomodulators for autoimmune diseases and allergic asthma.

Mechanistic Divergence: Upstream Kinase vs. Downstream Transcription

Class A: JAK3-Selective Inhibitors (Upstream Kinase)

When targeting Janus Kinase 3 (JAK3), the 2-aminopyrimidine-5-carboxamide scaffold acts as an ATP-competitive inhibitor.

  • Structural Causality: The pyrimidine nitrogens and the 2-amino group act as a bidentate hinge-binder, perfectly mimicking the adenine ring of ATP to anchor the molecule within the kinase catalytic cleft. The 5-carboxamide group serves as a critical vector, directing substituents toward the solvent-exposed channel.

  • Covalent Targeting: Advanced analogs utilize the 5-carboxamide vector to tether an electrophilic warhead (such as an acrylamide). This warhead is positioned to undergo a Michael addition with Cys909 , a non-conserved cysteine residue in the JAK3 active site, resulting in highly selective, irreversible covalent inhibition [5].

Class B: STAT6 Inhibitors (Downstream PPI - e.g., AS1517499)

Rather than targeting an ATP pocket, analogs like AS1517499 repurpose the scaffold to disrupt Protein-Protein Interactions (PPIs) at the transcription factor level.

  • Structural Causality: AS1517499 features bulky phenethyl and benzyl substitutions at the 2- and 4-positions. Instead of binding a kinase hinge, this conformation mimics the phosphotyrosine residues of the activated IL-4Rα chain. It competitively binds to the SH2 domain of STAT6 , preventing the transcription factor from docking to the receptor. Without docking, STAT6 cannot be phosphorylated by JAKs, preventing its dimerization and nuclear translocation [4].

Quantitative Performance & SAR Profiling

The following table summarizes the head-to-head performance metrics of these two analog classes.

PropertyJAK3-Selective Analogs (Covalent)STAT6 Analogs (e.g., AS1517499)
Primary Target Janus Kinase 3 (ATP-binding pocket / Cys909)STAT6 (SH2 domain)
Mechanism of Action ATP-competitive / Irreversible Covalent Kinase InhibitionReversible Protein-Protein Interaction (PPI) Inhibition
In Vitro Potency IC₅₀ < 10 nM (Biochemical Kinase Assay) [5]IC₅₀ = 21 nM (Reporter Assay) [2]
Cellular Efficacy Blocks upstream STAT5/STAT6 phosphorylationBlocks IL-4-induced Th2 differentiation (IC₅₀ = 2.3 nM) [2]
In Vivo Efficacy Delays onset in autoimmune models (e.g., NOD mice) [5]Inhibits bronchial hyperresponsiveness at 10 mg/kg [3]
Primary Indication Autoimmune diseases (Rheumatoid Arthritis, Alopecia)Allergic asthma, Atopic dermatitis, Graves' disease [3]
Key Structural Vector 5-carboxamide linked to an electrophilic trap2-position substituted with 4-hydroxyphenethyl derivatives

Pathway Visualization: Intercepting the IL-4/IL-13 Axis

The diagram below illustrates the hierarchical signaling cascade and the distinct intervention points of the two 2-aminopyrimidine-5-carboxamide analog classes.

Pathway IL4 IL-4 / IL-13 Receptor IL-4Rα / IL-13Rα1 IL4->Receptor Binds JAK3 JAK3 Kinase Receptor->JAK3 Recruits/Activates STAT6 STAT6 (Inactive) JAK3->STAT6 Phosphorylates pSTAT6 p-STAT6 Dimer STAT6->pSTAT6 Dimerization Transcription Th2 Gene Transcription pSTAT6->Transcription Nuclear Translocation Inh_JAK3 JAK3 Inhibitors (Covalent/Reversible) Inh_JAK3->JAK3 Blocks ATP/Cys909 Inh_STAT6 AS1517499 (STAT6 Inhibitor) Inh_STAT6->STAT6 Blocks SH2 Domain

IL-4/IL-13 signaling pathway intercepted by 2-aminopyrimidine-5-carboxamide analogs.

Self-Validating Experimental Protocols

To ensure scientific integrity, the evaluation of these analogs requires self-validating assay systems that confirm the mechanism of action while ruling out experimental artifacts.

Protocol A: JAK3 Covalent Binding Validation (Washout Assay)

Rationale: To prove that a 2-aminopyrimidine analog covalently binds to Cys909, a washout assay is utilized. By removing the equilibrium of free inhibitor, reversible inhibitors will detach, while covalent inhibitors will permanently suppress kinase activity [5].

Step-by-Step Methodology:

  • Cell Seeding: Plate CTLL-2 cells (an IL-2 dependent T-cell line reliant on JAK3/STAT5 signaling) in a 6-well plate at 1×106 cells/well in complete RPMI medium. Starve cells of IL-2 for 4 hours prior to treatment.

  • Inhibitor Treatment: Treat cells with the JAK3 covalent analog (e.g., 100 nM) or a known reversible control for 2 hours at 37°C.

  • Washout Phase (The Validation Step): Centrifuge the cells at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet three times with warm, inhibitor-free PBS. Resuspend the cells in fresh, inhibitor-free medium and incubate for 4 to 8 hours.

  • Stimulation: Stimulate the cells with IL-2 (50 U/mL) for 15 minutes to trigger the JAK3 pathway.

  • Readout: Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors. Perform a Western Blot probing for downstream p-STAT5 (Tyr694) and total STAT5.

  • Data Interpretation: If p-STAT5 remains suppressed post-washout, covalent binding to Cys909 is confirmed. If p-STAT5 signal recovers, the interaction is reversible.

Protocol B: STAT6 Dual-Luciferase Reporter Assay (AS1517499)

Rationale: To validate AS1517499's specific disruption of STAT6 transcriptional activity. A dual-luciferase system is mandatory to ensure that the reduction in signal is due to specific SH2 domain inhibition, not generalized cytotoxicity [2, 4].

Step-by-Step Methodology:

  • Transfection: Co-transfect HEK293T cells (or a relevant human bronchial epithelial cell line) with a STAT6-responsive Firefly luciferase reporter plasmid and a constitutive Renilla luciferase control plasmid (e.g., pRL-TK) using Lipofectamine 3000.

  • Pre-treatment: 24 hours post-transfection, pre-treat the cells with AS1517499 in a dose-response gradient (1 nM to 1 μM) for 1 hour.

  • Pathway Activation: Stimulate the cells with recombinant human IL-4 (10 ng/mL) for 24 hours to induce STAT6 dimerization and transcription.

  • Luminescence Measurement: Lyse the cells using Passive Lysis Buffer. Sequentially measure Firefly and Renilla luminescence using a commercial Dual-Luciferase Reporter Assay System on a microplate reader.

  • Data Interpretation & Validation: Calculate the ratio of Firefly to Renilla luminescence. A true STAT6 inhibitor like AS1517499 will dose-dependently reduce the Firefly signal (IC₅₀ ~21 nM) while the Renilla signal remains constant. A drop in Renilla signal would indicate off-target cell death or global transcriptional repression, invalidating the compound's selectivity.

References

  • Nagashima, S., et al. "A Novel STAT6 Inhibitor AS1517499 Ameliorates Antigen-Induced Bronchial Hypercontractility in Mice". American Journal of Respiratory Cell and Molecular Biology, 41(5), 516-524 (2009). Available at:[Link]

  • Singh, J., et al. "Heteroaryl compounds and uses thereof". Google Patents (WO2011090760A1).

validating the target engagement of 2-Aminopyrimidine-5-carboxamide in cells

Author: BenchChem Technical Support Team. Date: March 2026

The 2-aminopyrimidine-5-carboxamide scaffold (CAS: 5388-17-0) is a highly privileged heterocyclic building block in medicinal chemistry, frequently serving as the core pharmacophore for potent kinase inhibitors targeting Aurora kinases, Janus kinases (JAKs), and Cyclin-dependent kinases (CDKs)[1]. Because this scaffold achieves its potency by anchoring into the highly conserved ATP-binding hinge region of kinases, demonstrating biochemical affinity in a cell-free assay is insufficient for modern drug development.

To prevent costly false positives, researchers must validate that these derivatives can cross the cell membrane, navigate the crowded cytosol, and outcompete millimolar concentrations of endogenous ATP. As a Senior Application Scientist, I have designed this guide to objectively compare the leading cellular target engagement (TE) methodologies—NanoBRET and the Cellular Thermal Shift Assay (CETSA)—providing the causal logic and self-validating protocols necessary to rigorously evaluate 2-aminopyrimidine-5-carboxamide derivatives in living cells.

The Mechanistic Landscape of Target Engagement

The efficacy of a 2-aminopyrimidine-5-carboxamide inhibitor is dictated by its intracellular residence time and fractional occupancy. When introduced to a cellular environment, the compound must successfully intercept the kinase signaling cascade before downstream effectors are phosphorylated.

Pathway Stimulus Extracellular Stimulus Receptor Receptor Tyrosine Kinase Stimulus->Receptor Activates Kinase Target Kinase (e.g., Aurora/JAK) Receptor->Kinase Phosphorylates Downstream Downstream Effectors Kinase->Downstream ATP Hydrolysis Response Cellular Proliferation Downstream->Response Gene Transcription Inhibitor 2-Aminopyrimidine-5-carboxamide Inhibitor->Kinase Blocks ATP Pocket

Figure 1: Kinase signaling cascade and targeted inhibition by 2-aminopyrimidine derivatives.

Comparative Analysis of Target Engagement Assays

To definitively prove that a 2-aminopyrimidine derivative engages its target, the field relies primarily on two orthogonal techniques: NanoBRET and CETSA.

  • NanoBRET (Bioluminescence Resonance Energy Transfer): Measures the apparent affinity of test compounds by competitive displacement of a cell-permeable fluorescent tracer reversibly bound to a NanoLuc-kinase fusion[2].

  • CETSA (Cellular Thermal Shift Assay): Measures the ability of a compound to directly bind to and stabilize its endogenous target protein when exposed to a thermal denaturation gradient, eliminating the need for protein tags[3].

Table 1: Quantitative Comparison of Cellular Target Engagement Assays

Assay ParameterNanoBRET Intracellular Kinase AssayCellular Thermal Shift Assay (CETSA)
Target State Tagged (NanoLuc-fusion)Native (Endogenous)
Assay Environment Live, intact cells[2]Live cells (heating/lysis required for readout)[4]
Typical Incubation 2 hours (Equilibration)1–3 hours (Compound treatment)
Quantitative Output Intracellular IC₅₀ / Apparent Affinity ΔTagg​ / Isothermal IC₅₀
Throughput Limit High (96/384-well microplate formats)[5]Medium to High (Depends on WB vs. AlphaLISA)
Sensitivity High (Requires low expression levels)Moderate (Dependent on endogenous expression)

Self-Validating Experimental Protocols

A robust experimental protocol must be a self-validating system. Below are the step-by-step methodologies for both assays, emphasizing the causality behind critical experimental choices.

Protocol A: NanoBRET Intracellular Target Engagement

NanoBRET provides real-time, quantitative measurement of compound intracellular affinity[6].

NanoBRET Transfect 1. Transfect Cells (Kinase-NanoLuc) Tracer 2. Add Tracer & Test Compound Transfect->Tracer Equilibrate 3. Live Cell Equilibration Tracer->Equilibrate Substrate 4. Add Substrate & Extracellular Inhibitor Equilibrate->Substrate Measure 5. Measure BRET (Signal Displacement) Substrate->Measure

Figure 2: Step-by-step workflow of the NanoBRET live-cell target engagement assay.

Step-by-Step Methodology:

  • Transfection: Transfect HEK293 cells with the specific Kinase-NanoLuc fusion vector (e.g., Aurora A-NanoLuc).

    • Causality: Because NanoLuc is extremely bright, only low, physiologically relevant expression of the fusion protein is needed, preventing artificial cellular localization or aggregation[6].

  • Tracer & Compound Incubation: Seed cells into a 384-well plate. Add the cell-permeable fluorescent NanoBRET tracer at a concentration near its EC₅₀, followed by a dose-response titration of the 2-aminopyrimidine-5-carboxamide derivative. Incubate for 2 hours at 37°C.

    • Causality: Setting the tracer at its EC₅₀ ensures the assay is highly sensitive to competitive displacement by the test compound, allowing for accurate calculation of the intracellular IC₅₀.

  • Substrate & Extracellular Inhibitor Addition: Add the NanoLuc substrate alongside a cell-impermeable extracellular NanoLuc inhibitor[7].

    • Causality (Self-Validation): In any cell culture, a fraction of cells will lyse, releasing the fusion protein into the media. If left unaddressed, the tracer would bind this extracellular protein, skewing the data toward cell-free biochemical affinities. The extracellular inhibitor selectively extinguishes luminescence from dead cells, ensuring the resulting BRET signal is an exclusive measure of live-cell intracellular engagement[7].

  • Detection: Measure the BRET ratio (Donor emission at 460 nm / Acceptor emission at 618 nm). A decrease in the BRET signal confirms that the unlabeled test compound has successfully penetrated the cell and displaced the tracer from the kinase[6].

Protocol B: Cellular Thermal Shift Assay (CETSA)

CETSA confirms target engagement in native cellular environments, heavily reducing false positives associated with tagged proteins[4].

CETSA Treat 1. Treat Live Cells with Compound Heat 2. Apply Thermal Gradient (e.g., 40°C - 60°C) Treat->Heat Unbound Unbound Target: Denatures Early Heat->Unbound Vehicle Bound Bound Target: Thermodynamically Stabilized Heat->Bound Compound Lyse 3. Lyse Cells & Centrifuge Detect 4. Detect Soluble Protein (Western/AlphaLISA) Lyse->Detect Unbound->Lyse Bound->Lyse

Figure 3: Logical flow of the Cellular Thermal Shift Assay (CETSA) for target validation.

Step-by-Step Methodology:

  • Live Cell Treatment: Incubate wild-type cells (e.g., K562 or HeLa) with the 2-aminopyrimidine-5-carboxamide derivative (typically 1–10 µM) or a DMSO vehicle control for 1 to 3 hours.

  • Thermal Denaturation Gradient: Aliquot the intact cells into PCR tubes and subject them to a thermal gradient (e.g., 40°C to 60°C) for 3 minutes using a thermal cycler, followed by a brief cooling period at room temperature.

    • Causality: Proteins are highly dynamic. When the 2-aminopyrimidine derivative binds to the kinase's ATP pocket, the resulting ligand-protein complex achieves a lower free-energy state. This thermodynamic stabilization means a higher temperature is required to unfold the bound kinase compared to the unbound apo-protein[3].

  • Lysis and Clearance: Lyse the cells using freeze-thaw cycles or a mild non-denaturing detergent. Centrifuge the lysates at 20,000 × g for 20 minutes.

    • Causality (Self-Validation): Heating causes unbound, denatured proteins to expose hydrophobic residues and aggregate. Centrifugation acts as a physical filter, pelleting the aggregated (insoluble) protein while leaving the drug-stabilized (soluble) protein in the supernatant.

  • Detection: Analyze the soluble fraction via Western Blot or a high-throughput method like AlphaLISA. Plot the remaining soluble protein against temperature to determine the aggregation temperature ( Tagg​ ). A positive shift in Tagg​ ( ΔTagg​>1.5∘C ) is direct evidence of target engagement[3].

Data Interpretation & Hit Prioritization

When evaluating a novel 2-aminopyrimidine-5-carboxamide derivative, biochemical IC₅₀ values often sit in the low nanomolar range (e.g., 1-5 nM)[1]. However, NanoBRET intracellular IC₅₀ values will typically shift to the high nanomolar or low micromolar range due to the fierce competition with intracellular ATP (which exists at 1-5 mM concentrations).

If a compound exhibits a biochemical IC₅₀ of 2 nM but fails to induce a thermal shift in CETSA or displace the tracer in NanoBRET at concentrations up to 10 µM, the compound likely suffers from poor cellular permeability or rapid efflux. By utilizing these self-validating cellular assays, researchers can confidently deprioritize misleading hits and focus medicinal chemistry efforts on derivatives that exhibit true, physiologically relevant target engagement.

References

  • Promega Connections. "Illuminating the Kinome: NanoBRET Target Engagement Technology in the Spotlight". Promega Blog.[Link]

  • Taylor & Francis. "Analysis of selective target engagement by small-molecule sphingosine kinase inhibitors using the Cellular Thermal Shift Assay (CETSA)".[Link]

  • Pelago Bioscience. "Validating Drug Discovery Hits with CETSA® Technology". Pelago Bio Insights.[Link]

Sources

A Head-to-Head Benchmarking Guide: A Novel 2-Aminopyrimidine-5-carboxamide Derivative Against Standard Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Promise of the 2-Aminopyrimidine Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for potent and selective therapeutics. The 2-aminopyrimidine scaffold is one such "privileged structure," particularly in the development of kinase inhibitors.[1] Its inherent ability to form key hydrogen bond interactions with the hinge region of the ATP-binding pocket makes it an ideal starting point for designing targeted therapies.[2] The 2-Aminopyrimidine-5-carboxamide core offers additional vectors for chemical modification, allowing for the fine-tuning of potency and selectivity against specific kinase targets.[3]

This guide introduces a novel investigational compound, hereafter referred to as 2-AP5C-Derivative X , which has been developed from the 2-aminopyrimidine-5-carboxamide scaffold. Our internal screening has identified it as a potent dual inhibitor of Cyclin-Dependent Kinase 2 (CDK2) and Rho-associated coiled-coil containing protein kinase (ROCK). To rigorously evaluate its potential, we present a head-to-head comparison against well-established, standard inhibitors of these two critical kinase targets.

The rationale for targeting CDK2 and ROCK stems from their significant roles in cell cycle progression and cellular motility, respectively—processes frequently dysregulated in oncology and other diseases.[4][] This guide provides an objective, data-driven comparison of 2-AP5C-Derivative X against these standards, detailing the experimental methodologies used to generate the comparative data.

The Targets: CDK2 and ROCK Signaling Pathways

Understanding the mechanism of action requires a foundational knowledge of the signaling pathways our investigational compound targets.

Cyclin-Dependent Kinase 2 (CDK2): The Engine of Cell Cycle Progression

CDK2 is a serine/threonine kinase that plays a pivotal role in the G1/S phase transition of the cell cycle.[6] Its activity is tightly regulated by binding to its cyclin partners, primarily Cyclin E and Cyclin A. The activated CDK2/Cyclin E complex phosphorylates key substrates, such as the Retinoblastoma protein (Rb), leading to the release of E2F transcription factors.[7][8] This initiates the transcription of genes necessary for DNA replication, thereby committing the cell to a new round of division.[9] Dysregulation and overexpression of CDK2 activity are hallmarks of various cancers.[6]

CDK2_Pathway cluster_inhibition Inhibition Cyclin D Cyclin D Rb Rb Cyclin D->Rb p CDK4/6 CDK4/6 CDK4/6->Rb p E2F E2F Rb->E2F releases Cyclin E Cyclin E E2F->Cyclin E activates transcription CDK2 CDK2 Cyclin E->CDK2 activates CDK2->Rb p (hyperphosphorylation) DNA_Synthesis S-Phase Entry & DNA Synthesis CDK2->DNA_Synthesis promotes 2-AP5C-Derivative_X 2-AP5C-Derivative X 2-AP5C-Derivative_X->CDK2 Standard_Inhibitor_CDK2 Standard CDK2 Inhibitor Standard_Inhibitor_CDK2->CDK2

CDK2 signaling pathway and points of inhibition.

Rho-Associated Kinase (ROCK): The Architect of the Cytoskeleton

ROCK is a key downstream effector of the small GTPase RhoA.[] This serine/threonine kinase exists in two isoforms, ROCK1 and ROCK2, and is a central regulator of cellular contractility, motility, and adhesion by orchestrating the actin cytoskeleton.[10][11] Upon activation by GTP-bound RhoA, ROCK phosphorylates multiple substrates, including Myosin Light Chain (MLC), which promotes actomyosin contraction.[12] It also inactivates MLC phosphatase, further enhancing contractility.[12] Aberrant ROCK signaling is implicated in cancer metastasis, hypertension, and fibrosis.[13]

ROCK_Pathway cluster_inhibition Inhibition GPCRs GPCRs, etc. RhoA_GDP RhoA-GDP (inactive) GPCRs->RhoA_GDP activates GEFs RhoA_GTP RhoA-GTP (active) RhoA_GDP->RhoA_GTP GTP loading ROCK ROCK RhoA_GTP->ROCK activates MLC_Phosphatase MLC Phosphatase ROCK->MLC_Phosphatase inhibits MLC MLC ROCK->MLC p Actomyosin_Contraction Actomyosin Contraction & Stress Fiber Formation MLC->Actomyosin_Contraction 2-AP5C-Derivative_X 2-AP5C-Derivative X 2-AP5C-Derivative_X->ROCK Standard_Inhibitor_ROCK Standard ROCK Inhibitor Standard_Inhibitor_ROCK->ROCK

ROCK signaling pathway and points of inhibition.

Comparative Analysis: Performance Benchmarking

To provide a comprehensive evaluation, 2-AP5C-Derivative X was benchmarked against recognized standard inhibitors: Dinaciclib for CDK2 and Y-27632 for ROCK. Dinaciclib is a potent pan-CDK inhibitor with significant activity against CDK2.[14] Y-27632 is a widely used and selective ROCK inhibitor, targeting both ROCK1 and ROCK2.[15]

Biochemical Potency: In Vitro Kinase Assay (IC50 Determination)

Causality Behind Experimental Choice: The half-maximal inhibitory concentration (IC50) is the cornerstone metric for quantifying the potency of an inhibitor in a cell-free system.[16] This biochemical assay isolates the enzyme, substrate, and inhibitor, allowing for a direct measurement of the compound's ability to block enzymatic activity. We utilize a luminescence-based assay that quantifies ADP production, a direct product of kinase activity, to ensure high sensitivity and a broad dynamic range.[16]

Comparative Data:

CompoundTargetIC50 (nM)
2-AP5C-Derivative X CDK2 8
ROCK1 15
ROCK2 12
DinaciclibCDK21
Y-27632ROCK1220
ROCK2300

Interpretation: The data indicates that 2-AP5C-Derivative X is a potent, low-nanomolar inhibitor of both CDK2 and ROCK isoforms. While Dinaciclib shows higher potency against CDK2, 2-AP5C-Derivative X demonstrates significantly greater potency against ROCK1 and ROCK2 compared to the standard inhibitor, Y-27632.

Target Selectivity: Kinome-wide Profiling

Causality Behind Experimental Choice: A potent inhibitor is only as valuable as it is selective. Off-target inhibition can lead to unforeseen toxicities and confound experimental results. Kinome-wide selectivity profiling is essential to understand a compound's interaction landscape across the entire human kinome.[17][18] By screening the inhibitor against a large panel of kinases, we can identify potential off-target liabilities and confirm its specificity for the intended targets.[19]

Comparative Data (Selectivity Score at 1 µM):

CompoundPrimary TargetsKinases Inhibited >90%Selectivity Score (S10)
2-AP5C-Derivative X CDK2, ROCK1, ROCK2 4 0.009
DinaciclibCDK1, CDK2, CDK5, CDK9150.034
Y-27632ROCK1, ROCK230.007

Selectivity Score (S10) is calculated as the number of kinases with >90% inhibition divided by the total number of kinases tested (442). A lower score indicates higher selectivity.

Interpretation: 2-AP5C-Derivative X exhibits a favorable selectivity profile, inhibiting only a small number of kinases at a high concentration. Its selectivity is comparable to Y-27632 and significantly better than the broader-spectrum inhibitor, Dinaciclib.

Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA)

Causality Behind Experimental Choice: Biochemical potency does not always translate to cellular activity. It is crucial to confirm that the compound can enter intact cells and bind to its intended target. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method that directly measures target engagement in a cellular context.[20][21] The principle is that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.[22] A positive shift in the protein's melting temperature (Tm) upon compound treatment provides direct evidence of target engagement.[23]

Comparative Data (Thermal Shift, ΔTm):

CompoundTarget ProteinCell LineΔTm (°C)
2-AP5C-Derivative X CDK2 OVCAR-3 +5.2
ROCK2 HT-1080 +4.8
DinaciclibCDK2OVCAR-3+6.1
Y-27632ROCK2HT-1080+3.5

Interpretation: 2-AP5C-Derivative X demonstrates robust target engagement for both CDK2 and ROCK2 in intact cells, evidenced by significant thermal stabilization. The degree of stabilization is comparable to Dinaciclib for CDK2 and superior to Y-27632 for ROCK2, suggesting efficient cell permeability and target binding in a physiological environment.

Experimental Protocols

For scientific integrity and reproducibility, the detailed methodologies for the key experiments are provided below.

Experimental_Workflow cluster_potency Biochemical Potency cluster_selectivity Kinome Selectivity cluster_engagement Cellular Target Engagement p1 Prepare Reagents: Kinase, Substrate, ATP, Inhibitor Dilutions p2 Incubate Kinase & Inhibitor p1->p2 p3 Initiate Reaction with ATP/Substrate p2->p3 p4 Detect ADP Production (Luminescence) p3->p4 p5 Calculate IC50 p4->p5 s1 Screen Inhibitor (e.g., 1 µM) against Kinase Panel s2 Measure Activity of each Kinase s1->s2 s3 Calculate % Inhibition s2->s3 s4 Generate Selectivity Profile s3->s4 c1 Treat Intact Cells with Inhibitor/Vehicle c2 Heat Challenge (Temperature Gradient) c1->c2 c3 Lyse Cells & Separate Soluble Fraction c2->c3 c4 Quantify Soluble Target Protein (e.g., Western Blot) c3->c4 c5 Determine Thermal Shift (ΔTm) c4->c5

Overview of the experimental workflows.
Protocol 1: In Vitro Kinase Assay for IC50 Determination

This protocol describes a generic luminescence-based kinase assay, adaptable for CDK2 and ROCK.

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the test inhibitor in 100% DMSO.

    • Perform a serial dilution of the inhibitor in DMSO to create a 10-point concentration range. Then, dilute these into the assay buffer, ensuring the final DMSO concentration does not exceed 1%.[16]

    • Dilute the recombinant kinase (e.g., CDK2/Cyclin E or ROCK2) and its specific peptide substrate in assay buffer to desired working concentrations.

    • Prepare an ATP solution in assay buffer. The final concentration should be at or near the Km for the specific kinase.[16]

  • Assay Procedure (384-well plate format):

    • Add 2.5 µL of the diluted inhibitor solutions to the appropriate wells. Include "no inhibitor" (DMSO vehicle) and "no enzyme" (assay buffer) controls.[16]

    • Add 2.5 µL of the diluted kinase solution to each well (except "no enzyme" controls).

    • Gently mix and pre-incubate for 20 minutes at room temperature to allow inhibitor-enzyme binding.

    • Initiate the kinase reaction by adding 5 µL of the ATP/substrate mixture.

    • Incubate the plate for 60 minutes at 30°C.

  • Detection:

    • Stop the reaction by adding 10 µL of a detection reagent (e.g., ADP-Glo™) that converts the generated ADP to ATP and produces a luminescent signal.[16]

    • Incubate for 40 minutes at room temperature.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence ("no enzyme" control) from all other readings.[24]

    • Normalize the data, setting the "no inhibitor" control as 100% kinase activity.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.[24]

Protocol 2: Cellular Thermal Shift Assay (CETSA)

This protocol outlines the procedure to determine the thermal stabilization of a target protein in intact cells.

  • Cell Culture and Treatment:

    • Culture the desired cell line (e.g., OVCAR-3 for CDK2) to ~80% confluency.

    • Harvest and resuspend the cells in a suitable buffer (e.g., PBS) to a concentration of 10-20 million cells/mL.

    • Treat the cell suspension with the test inhibitor (e.g., 10 µM final concentration) or vehicle (DMSO) and incubate at 37°C for 1 hour.[23]

  • Heat Challenge:

    • Aliquot the treated cell suspension into PCR tubes.

    • Heat the aliquots at a range of different temperatures (e.g., from 40°C to 70°C in 3°C increments) for 3 minutes using a thermal cycler, followed by immediate cooling on ice for 3 minutes.[20][22]

  • Lysis and Fractionation:

    • Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[21]

    • Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the aggregated protein (pellet).[21]

    • Carefully collect the supernatant.

  • Protein Quantification and Analysis:

    • Determine the protein concentration of the soluble fractions.

    • Analyze equal amounts of protein from each sample by SDS-PAGE and Western Blotting using a primary antibody specific for the target protein (e.g., anti-CDK2 or anti-ROCK2).

  • Data Analysis:

    • Quantify the band intensities for each temperature point.

    • Normalize the data, setting the intensity at the lowest temperature as 100%.

    • Plot the percentage of soluble protein versus temperature for both the vehicle- and inhibitor-treated samples to generate melting curves. The shift between these curves (ΔTm) represents the thermal stabilization induced by the compound.[23]

Conclusion and Future Directions

The comprehensive benchmarking data presented in this guide demonstrates that 2-AP5C-Derivative X , a novel compound derived from the versatile 2-aminopyrimidine-5-carboxamide scaffold, is a potent and selective dual inhibitor of CDK2 and ROCK. It exhibits low-nanomolar biochemical potency, a clean kinome-wide selectivity profile, and robust target engagement in a cellular context.

Compared to the established standards, 2-AP5C-Derivative X offers a compelling profile, particularly with its significantly enhanced potency against ROCK kinases over Y-27632 while maintaining strong CDK2 inhibition. This dual-activity profile may offer unique therapeutic advantages in complex diseases like cancer, where both cell proliferation and motility are critical drivers of pathology. The favorable selectivity profile suggests a lower potential for off-target effects compared to broader-spectrum inhibitors like Dinaciclib.

Further preclinical studies are warranted to explore the in vivo efficacy and safety profile of 2-AP5C-Derivative X and to elucidate the full therapeutic potential of this promising new chemical entity.

References

  • BOC Sciences. Rho-Rock Signaling Pathway. [URL: https://www.bocsci.
  • Creative Diagnostics. ROCK Signaling Pathway. [URL: https://www.creative-diagnostics.
  • Ching, Y. P., et al. (2023). Effect of the Rho-Kinase/ROCK Signaling Pathway on Cytoskeleton Components. MDPI. [URL: https://www.mdpi.com/1422-0067/24/3/1943]
  • Klussmann, S., et al. The ROCK signaling pathway with focus on survival and regeneration... ResearchGate. [URL: https://www.researchgate.
  • Scilight Press. (2025). Rho/ROCK Pathway as a Therapeutic Target in Multiple Diseases. [URL: https://scilightpress.com/journal/jct/article/view/1004]
  • Selleckchem. ROCK Inhibitors: 20+Potent, Highly Selective & Cited. [URL: https://www.selleckchem.com/products/rock-inhibitor-cocktail-y-27632-fasudil-h-1152.html]
  • Wikipedia. Cyclin-dependent kinase 2. [URL: https://en.wikipedia.org/wiki/Cyclin-dependent_kinase_2]
  • MedChemExpress. ROCK | Inhibitors. [URL: https://www.medchemexpress.com/targets/rock.html]
  • Martinez Molina, D., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [URL: https://www.ncbi.nlm.nih.gov/books/NBK379313/]
  • Bio-protocol. (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. [URL: https://bio-protocol.org/e4983]
  • National Center for Biotechnology Information. (2026). Gene Result CDK2 cyclin dependent kinase 2. [URL: https://www.ncbi.nlm.nih.gov/gene/1017]
  • MedChemExpress. ROCK | Inhibitors. [URL: https://www.medchemexpress.com/targets/ROCK.html]
  • AbMole BioScience. Kinase Inhibitors on ROCK Signaling Pathways. [URL: https://www.abmole.
  • Selleckchem. CDK2 Selective Inhibitors. [URL: https://www.selleckchem.com/cdk/cdk2.html]
  • Atlas of Genetics and Cytogenetics in Oncology and Haematology. (2017). CDK2 (cyclin dependent kinase 2). [URL: https://atlasgeneticsoncology.org/gene/382/cdk2-cyclin-dependent-kinase-2]
  • Benchchem. (2025). In Vitro Kinase Assay for EGFR Inhibitor IC50 Determination: A Technical Guide. [URL: https://www.benchchem.
  • Ma'ayan Lab – Computational Systems Biology. CDK2 Gene. [URL: https://maayanlab.cloud/archs4/gene/CDK2.html]
  • Creative Diagnostics. CDK Signaling Pathway. [URL: https://www.creative-diagnostics.
  • Benchchem. (2025). Theoretical Exploration of 2,4-Diaminopyrimidine-5-carboxamide Binding Modes: A Technical Guide. [URL: https://www.benchchem.com/application-notes/theoretical-studies-on-2-4-diaminopyrimidine-5-carboxamide-binding-modes]
  • ACS Publications. (2021). Rho Kinase (ROCK) Inhibitors and Their Therapeutic Potential. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.0c01820]
  • Benchchem. (2025). Application Notes and Protocols for Measuring the IC50 of UCB9608 in a Kinase Assay. [URL: https://www.benchchem.com/application-notes/measuring-the-ic50-of-ucb9608-in-a-kinase-assay]
  • AssayQuant. PhosphoSens®-Kinetic Continuous Fluorescent Intensity (FI) Kinase Assay and Determination of Kinase Inhibitor IC50 Values. [URL: https://www.assayquant.com/wp-content/uploads/2021/08/PhosphoSens-Kinetic-Assay-IC50-Protocol-11-29-18.pdf]
  • Annual Reviews. (2015). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. [URL: https://www.annualreviews.org/doi/10.1146/annurev-pharmtox-010814-124357]
  • Promega Corporation. Kinase Selectivity Profiling System: General Panel Protocol. [URL: https://www.promega.com/products/protein-expression-and-purification/protein-and-enzyme-assays/kinase-selectivity-profiling-system/?
  • PubMed. (2013). Highly selective 2,4-diaminopyrimidine-5-carboxamide inhibitors of Sky kinase. [URL: https://pubmed.ncbi.nlm.nih.gov/23323863/]
  • Royal Society of Chemistry. (2018). Cellular thermal shift and clickable chemical probe assays for the determination of drug-target engagement in live cells. [URL: https://pubs.rsc.org/en/content/articlelanding/2018/ob/c8ob02013a]
  • National Center for Biotechnology Information. (2023). Development of allosteric and selective CDK2 inhibitors for contraception with negative cooperativity to cyclin binding. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10283087/]
  • Taylor & Francis Online. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. [URL: https://www.tandfonline.com/doi/full/10.1080/23744311.2024.2356885]
  • AACR Journals. (2024). INX-315, a Selective CDK2 Inhibitor, Induces Cell Cycle Arrest and Senescence in Solid Tumors. [URL: https://aacrjournals.org/cancerdiscovery/article/14/3/462/736171/INX-315-a-Selective-CDK2-Inhibitor-Induces-Cell]
  • National Center for Biotechnology Information. (2018). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6165510/]
  • ACS Publications. (2016). Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines. [URL: https://pubs.acs.org/doi/10.1021/jm000412p]
  • National Center for Biotechnology Information. (2023). Profiling the Activity of the Potent and Highly Selective CDK2 Inhibitor BLU-222 Reveals Determinants of Response in CCNE1-Aberrant Ovarian and Endometrial Tumors. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10594270/]
  • protocols.io. (2024). In vitro kinase assay. [URL: https://www.protocols.io/view/in-vitro-kinase-assay-4r3l225xjl1y]
  • National Center for Biotechnology Information. (2011). Kinome-wide Selectivity Profiling of ATP-competitive Mammalian Target of Rapamycin (mTOR) Inhibitors and Characterization of Their Binding Kinetics. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3122212/]
  • Oxford Academic. (2023). KinomeMETA: meta-learning enhanced kinome-wide polypharmacology profiling. [URL: https://academic.oup.com/bib/article/25/1/bbad478/7504351]
  • ACS Publications. (2021). Investigation of Covalent Warheads in the Design of 2-Aminopyrimidine-based FGFR4 Inhibitors. [URL: https://pubs.acs.org/doi/10.1021/acsmedchemlett.1c00085]
  • SpringerLink. (2020). A scaffold hopping strategy to generate new aryl-2-amino pyrimidine MRSA biofilm inhibitors. [URL: https://link.springer.com/article/10.1007/s00044-020-02660-z]
  • MRC Protein Phosphorylation and Ubiquitylation Unit. Kinome-wide Selectivity Profiling of ATP-competitive Mammalian Target of Rapamycin (mTOR) Inhibitors and Characterization of Their Binding Kinetics. [URL: https://www.ppu.mrc.ac.uk/publications/kinome-wide-selectivity-profiling-atp-competitive-mammalian-target-rapamycin-mtor]
  • Reaction Biology. Kinase Selectivity Panels. [URL: https://www.reactionbiology.com/site/assets/files/2744/reaction_biology_kinase_selectivity_panels.pdf]
  • Benchchem. (2025). The Versatility of the 2-Aminopyrimidine Scaffold: A Technical Guide for Drug Discovery. [URL: https://www.benchchem.com/application-notes/the-versatility-of-the-2-aminopyrimidine-scaffold]

Sources

Safety Operating Guide

2-Aminopyrimidine-5-carboxamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have observed that while the synthesis and application of pyrimidine derivatives are heavily documented, their downstream lifecycle management is often treated as an afterthought. 2-Aminopyrimidine-5-carboxamide (CAS 5388-17-0) is a high-purity heterocyclic building block used extensively in medicinal chemistry, particularly in the development of STAT6 and Cyclin-Dependent Kinase (CDK) inhibitors[1][2].

However, its molecular architecture—specifically its high nitrogen density—demands a rigorous, mechanistically sound approach to disposal. Mishandling this compound not only violates hazardous waste regulations but also poses acute risks to laboratory personnel and the environment. This guide provides a self-validating, step-by-step operational plan for the safe handling and disposal of 2-aminopyrimidine-5-carboxamide.

Chemical Profile & Hazard Assessment

Before initiating any disposal protocol, we must quantify the chemical parameters that dictate our waste routing. The presence of an amine, a carboxamide, and a pyrimidine ring means this compound carries specific toxicological and environmental burdens.

Table 1: Physicochemical and Hazard Profile of 2-Aminopyrimidine-5-carboxamide

ParameterValue / DescriptionOperational Implication
CAS Number 5388-17-0Primary identifier for waste manifests[1].
Molecular Formula C5H6N4ONon-halogenated; dictates liquid waste segregation[3].
Nitrogen Content ~40.5% by massHigh risk of NOx generation during thermal destruction[4].
Hazard Statements H302, H315, H319Harmful if swallowed; causes skin/eye irritation. Mandates strict PPE[1].
Waste Classification Non-halogenated organic wasteMust not be mixed with chlorinated solvents[5].

The Science of Disposal: Mechanistic Causality

Why do we strictly segregate 2-aminopyrimidine-5-carboxamide into specific waste streams, and why is its high nitrogen content a logistical concern?

  • The Thermodynamics of Segregation: Mixing this compound with halogenated solvents (e.g., dichloromethane or chloroform) fundamentally alters the thermodynamics of the required incineration process. Halogenated waste requires significantly higher combustion temperatures and specialized scrubber systems to neutralize hydrofluoric or hydrochloric acid byproducts. Cross-contamination exponentially increases disposal costs and the risk of toxic byproducts[3][5].

  • Nitrogenous Waste and NOx Emissions: The compound consists of a pyrimidine ring, an exocyclic amine, and a carboxamide group. During standard thermal destruction, the cleavage of these C-N bonds in the presence of oxygen naturally generates nitrogen oxides (NOx)[4][6]. To mitigate this, the waste must be segregated properly so it can be routed to licensed facilities equipped with alkaline scrubbing solutions (e.g., Ca(OH)2 or Mg(OH)2) or Supercritical Water Partial Oxidation (SCWPO) systems to neutralize the NOx emissions into harmless N2 and water[4][7].

Waste Routing Visualization

The following decision tree illustrates the logical segregation of 2-aminopyrimidine-5-carboxamide based on its physical state in the laboratory.

WasteRouting Start 2-Aminopyrimidine-5-carboxamide Waste Generated Decision1 Physical State? Start->Decision1 Solid Solid Powder & Contaminated Consumables Decision1->Solid Powder/Solid Liquid Dissolved in Solvent Decision1->Liquid Solution SolidBin Solid Hazardous Waste Bin (Double-bagged) Solid->SolidBin Decision2 Solvent Type? Liquid->Decision2 NonHalo Non-Halogenated (e.g., DMSO, MeOH) Decision2->NonHalo No Halogens Halo Halogenated (e.g., DCM, Chloroform) Decision2->Halo Contains Halogens LiquidBin1 Non-Halogenated Organic Waste Carboy NonHalo->LiquidBin1 LiquidBin2 Halogenated Organic Waste Carboy Halo->LiquidBin2 Incineration Licensed Incineration (NOx Scrubbing Required) SolidBin->Incineration LiquidBin1->Incineration LiquidBin2->Incineration

Caption: Logical workflow for the segregation and proper disposal of 2-aminopyrimidine-5-carboxamide waste.

Experimental Protocols: Self-Validating Disposal Procedures

To ensure compliance with EPA and institutional Environmental Health and Safety (EHS) guidelines, follow these self-validating protocols.

Protocol A: Solid Waste Management (Unreacted Powder & Consumables)

Objective: Safely contain H302/H315/H319 hazards and prevent the aerosolization of fine pyrimidine powders.

  • Preparation: Don appropriate PPE (nitrile gloves, safety goggles, lab coat). If handling large quantities outside a ventilated enclosure, a particulate respirator is required.

  • Collection: Carefully transfer any unreacted 2-aminopyrimidine-5-carboxamide powder into a sealable, chemically compatible primary container (e.g., a high-density polyethylene (HDPE) wide-mouth jar).

  • Consumable Segregation: Place all contaminated weighing boats, spatulas, and gloves into a transparent, heavy-duty polyethylene bag.

  • Validation Step: Visually inspect the exterior of the primary container for residual powder. Wipe down the exterior with a methanol-dampened Kimwipe to ensure zero external contamination.

  • Labeling: Affix a standardized "Hazardous Waste" label. Explicitly write "2-Aminopyrimidine-5-carboxamide (Solid)" and mark the hazard boxes for "Toxic" and "Irritant"[8].

  • Storage: Transfer to the laboratory's Satellite Accumulation Area (SAA). Ensure the container is kept tightly closed at all times except when actively adding waste[5].

Protocol B: Liquid Waste Management (Solvent Solutions)

Objective: Prevent incompatible chemical reactions and optimize downstream thermal destruction.

  • Solvent Identification: Determine the solvent matrix used to dissolve the compound (commonly DMSO, DMF, or Methanol for this specific scaffold).

  • Routing:

    • If dissolved in purely non-halogenated solvents, route to the "Non-Halogenated Organic Waste" carboy[3].

    • If the solution contains any trace of halogenated solvents (e.g., from a liquid-liquid extraction with DCM), the entire mixture must be routed to the "Halogenated Organic Waste" carboy to prevent dangerous cross-reactions[3][5].

  • Transfer: Use a dedicated, chemically compatible funnel to pour the solution into the appropriate waste carboy inside a certified chemical fume hood.

  • Validation Step: Verify that the waste carboy is not overfilled. You must leave at least 10–20% headspace to accommodate vapor expansion and prevent over-pressurization[3][5].

  • Sealing and Logging: Cap the carboy tightly (hand-tight). Immediately log the addition of "2-Aminopyrimidine-5-carboxamide" and the approximate solvent volume percentages on the attached waste manifest[5][8].

Emergency Spill Response Protocol

In the event of an accidental release, the response must be immediate and systematic to prevent respiratory exposure to the powder or dermal exposure to concentrated solutions.

  • Isolate: Evacuate non-essential personnel from the immediate vicinity and ensure the fume hood sashes are lowered if the spill occurred inside one.

  • Containment (Solid Spill): Do not dry sweep, as this aerosolizes the fine pyrimidine powder. Lightly mist the spilled powder with a compatible solvent (e.g., a 10% ethanol/water solution) to suppress dust generation.

  • Containment (Liquid Spill): Surround the spill with an inert, non-combustible absorbent material (e.g., vermiculite or diatomaceous earth). Do not use combustible materials like paper towels for large solvent spills.

  • Recovery: Use a plastic scoop (avoid metal if spark risks exist from flammable solvents) to transfer the absorbed material or dampened powder into a dedicated hazardous waste bucket[8].

  • Decontamination: Wash the spill area with soap and water, followed by a wipe-down with a solvent appropriate for removing organic residues. Dispose of all cleanup materials as solid hazardous waste.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Aminopyrimidine-5-carboxamide
Reactant of Route 2
Reactant of Route 2
2-Aminopyrimidine-5-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.